1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
Description
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Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7,10,15H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANDFHBWHQFNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Guide to the Synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: A Key Azole Precursor
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol. This molecule is a critical building block in the development of various pharmaceutical agents, particularly within the class of azole antifungals.[1][2] The synthesis is presented as a two-step process commencing from commercially available 4-chloroacetophenone. The initial step involves the formation of an α-haloketone intermediate, followed by nucleophilic substitution with 1,2,4-triazole to yield a ketone precursor. The subsequent and final step is the selective reduction of the carbonyl group to afford the target secondary alcohol. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, field-proven experimental protocols, and discusses methods for characterization and validation, offering researchers and drug development professionals a comprehensive resource for its preparation.
Introduction and Strategic Importance
The 1,2,4-triazole moiety is a cornerstone pharmacophore in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[2][3] Azole-based compounds, such as fluconazole and ketoconazole, are widely used as antifungal drugs.[1][4] They function by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][5] The target molecule, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, serves as a pivotal intermediate for the synthesis of more complex azole derivatives, including potential antifungal and anticonvulsant agents.[6][7] Its structure combines the essential 1,2,4-triazole ring with a substituted phenyl group, a common feature in potent bioactive molecules.[8]
This guide details a logical and reproducible synthetic strategy, emphasizing the rationale behind reagent selection and reaction conditions to ensure high yield and purity.
Retrosynthetic Analysis and Pathway Design
A retrosynthetic approach to 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol identifies two primary bond disconnections. The final alcohol functionality can be readily installed via the reduction of a ketone, pointing to 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (I) as the immediate precursor. This ketone intermediate, in turn, can be synthesized through a nucleophilic substitution reaction between the 1,2,4-triazole anion and a suitable electrophile. The most logical electrophile is an α-haloketone, specifically 2-bromo-1-(4-chlorophenyl)ethanone (II) . This intermediate is accessible through the direct α-bromination of 4-chloroacetophenone (III) , a common starting material.
This two-step pathway is advantageous due to the accessibility of the starting materials and the high efficiency of the individual transformations.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway and Mechanistic Discussion
The forward synthesis follows the logic of the retrosynthetic analysis, proceeding in two distinct stages.
Caption: Overall two-step synthesis pathway.
Step 1A: α-Bromination of 4-Chloroacetophenone
The synthesis initiates with the selective bromination of 4-chloroacetophenone at the α-carbon. This is a classic acid-catalyzed halogenation of a ketone.
-
Causality of Experimental Choice: While elemental bromine can be used, it is highly corrosive and hazardous. Safer and more manageable brominating agents like N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide (PyHBr₃) are preferred in a laboratory setting for their ease of handling and high selectivity.[9][10] The reaction is typically conducted in an acidic solvent like acetic acid, which catalyzes the enolization of the ketone—the key reactive intermediate for α-halogenation.[9] Heating is often required to achieve a reasonable reaction rate.
Step 1B: Nucleophilic Substitution with 1,2,4-Triazole
The resulting α-bromoketone is a potent electrophile. It readily undergoes a nucleophilic substitution reaction with 1,2,4-triazole to form the ketone intermediate.
-
Mechanistic Insight: This reaction proceeds via an Sₙ2 mechanism. 1,2,4-triazole is a weak acid; therefore, a strong base such as sodium hydride (NaH) is required to deprotonate it, forming the highly nucleophilic triazolide anion.[11] This anion then attacks the carbon bearing the bromine atom, displacing the bromide leaving group.
-
Solvent Choice: An aprotic polar solvent like dimethylformamide (DMF) is ideal for this reaction.[11] It effectively solvates the sodium cation without interfering with the nucleophilicity of the triazolide anion, thereby accelerating the Sₙ2 reaction.
Step 2: Reduction of the Ketone Intermediate
The final step is the reduction of the carbonyl group of the ketone intermediate to a secondary alcohol.
-
Reagent Selection: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[12][13] It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to their corresponding alcohols.[13][14] Crucially, it does not reduce other functional groups like esters or amides under standard conditions, which makes it highly reliable and chemoselective.[13] Lithium aluminum hydride (LiAlH₄) could also be used but is much more reactive and requires strictly anhydrous conditions and more cautious handling.
-
Mechanism: The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[14][15] This forms an alkoxide intermediate. A subsequent workup with a protic solvent (like the ethanol used for the reaction or an aqueous acid) protonates the alkoxide to yield the final alcohol product.[15][16]
Experimental Protocols and Data
The following protocols are consolidated from established methodologies and represent a reliable pathway to the target compound.
Caption: General experimental workflow for organic synthesis.
Protocol 1: Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone (II)
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroacetophenone (5.0 g, 32.3 mmol) and glacial acetic acid (40 mL).[9]
-
Reagent Addition: To this solution, add pyridine hydrobromide perbromide (11.4 g, 35.6 mmol, 1.1 eq) portion-wise over 10 minutes.[9]
-
Reaction: Heat the reaction mixture to 90 °C and stir for 2-3 hours. Monitor the reaction's completion by TLC (thin-layer chromatography), observing the disappearance of the starting material spot.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and pyridine salts.
-
Purification: Recrystallize the crude solid from ethanol to yield 2-bromo-1-(4-chlorophenyl)ethanone as a white to pale yellow crystalline solid.
Protocol 2: Synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (I)
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 g, 27.5 mmol, 1.2 eq) and wash with anhydrous hexane (2 x 10 mL) to remove the oil. Carefully decant the hexane. Add 30 mL of anhydrous DMF.[11]
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 1,2,4-triazole (1.9 g, 27.5 mmol, 1.2 eq) dissolved in 10 mL of anhydrous DMF dropwise. Stir the mixture at room temperature for 30 minutes until hydrogen gas evolution ceases.
-
Reaction: Add a solution of 2-bromo-1-(4-chlorophenyl)ethanone (5.3 g, 22.9 mmol) in 20 mL of anhydrous DMF dropwise to the triazolide solution. Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC.[11]
-
Work-up: Carefully pour the reaction mixture into 250 mL of ice-water. A precipitate will form.
-
Isolation & Purification: Filter the solid, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure ketone intermediate.
Protocol 3: Synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
-
Setup: In a 100 mL round-bottom flask, dissolve 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (4.0 g, 18.0 mmol) in 50 mL of ethanol.[12]
-
Reagent Addition: Cool the solution to 0 °C and add sodium borohydride (0.85 g, 22.5 mmol, 1.25 eq) portion-wise over 15 minutes.[12]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and carefully add 1 M hydrochloric acid dropwise to quench the excess NaBH₄ and neutralize the mixture (to approx. pH 7).
-
Isolation: Remove the ethanol under reduced pressure. Add water (50 mL) to the residue, which should cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, recrystallize from ethyl acetate/hexane to yield the final product as a white solid.
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1A | 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 °C | 2-3 h | 85-95%[9] |
| 1B | 2-Bromo-1-(4-chlorophenyl)ethanone | 1,2,4-Triazole, NaH | DMF | RT | 4-6 h | 70-85% |
| 2 | Ketone Intermediate (I) | Sodium Borohydride (NaBH₄) | Ethanol | Reflux | 2 h | >90%[12] |
Characterization and Validation
To ensure the identity and purity of the synthesized compounds, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. For the final product, one would expect to see characteristic signals for the aromatic protons, the two diastereotopic protons of the CH₂ group, the CH-OH proton, and the two triazole protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Melting Point (m.p.): A sharp melting point range is indicative of a pure crystalline compound.
-
Infrared (IR) Spectroscopy: Can be used to monitor the reaction progress. The disappearance of the strong ketone C=O stretch (around 1680-1700 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3500 cm⁻¹) confirms the reduction in Step 2.
Safety Considerations
-
2-bromo-1-(4-chlorophenyl)ethanone: This is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Dimethylformamide (DMF): This is a skin irritant and can be absorbed through the skin. Handle with appropriate gloves.
-
General Precautions: All reactions should be performed in a fume hood. Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol can be reliably achieved through a two-stage process involving the formation and subsequent reduction of a ketone intermediate. The described pathway utilizes readily available reagents and well-understood chemical transformations, making it a practical and efficient method for producing this valuable pharmaceutical building block. The provided protocols, grounded in established literature, offer a self-validating system for researchers, complete with mechanistic rationale and characterization guidelines to ensure the synthesis of a high-purity final product.
References
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025, December 2). [Source Publication].
- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
- 2-Bromo-2'-chloroacetophenone synthesis. ChemicalBook.
- Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. (2022, February 2). International Journal of Chemical Science.
- 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. PMC.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). [Source Publication].
- Synthesis, anticonvulsant activity, and molecular modeling studies of novel 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol ester derivatives. (2025, August 6). ResearchGate.
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC.
- 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. PMC.
- Synthesis of some novel 1-(4-chlorophenyl)-2-(1H-triazole-1-yl)ethanol ester derivative compounds as Potential biological active compounds. (2015, June 9). ResearchGate.
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube.
- [Source Publication]. (2017, December 29). Asian Journal of Organic & Medicinal Chemistry.
- Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. [Source Publication].
- The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts.
- Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. (2024, November 4). MDPI.
- Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3. (2023, August 28). Semantic Scholar.
- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (2022, February 13). ResearchGate.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022, March 3). ResearchGate.
- 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform.
- Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. (2023, October 3). [Source Publication].
- SYNTHESIS OF AZOLE DERIVATIVES AND ITS IMPACT ON ANTIMICROBIAL PROPERTIES. (2017, October 15). Journal of Cardiovascular Disease Research.
Sources
- 1. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jcdronline.org [jcdronline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Physicochemical Profiling and Mechanistic Characterization of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
Executive Summary
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (CAS: 62881-59-8) is a low-molecular-weight triazole derivative that serves as a fundamental pharmacophore model in the development of agricultural fungicides and pharmaceutical antimycotics. As a highly optimized structural motif, it bridges the gap between fragment-based drug discovery and full-scale lead optimization. This technical guide provides an authoritative analysis of its structural descriptors, physicochemical properties, and the self-validating experimental methodologies required for its rigorous characterization.
Molecular Architecture and Structural Descriptors
The structural framework of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is defined by a central ethanolamine-like backbone where the primary amine is replaced by a 1H-1,2,4-triazole ring, and the terminal carbon is substituted with a 4-chlorophenyl group.
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Stereochemistry : The C1 carbon (bearing the hydroxyl group) is a chiral center, yielding (R) and (S) enantiomers. This stereochemistry is pivotal, as target binding to enzymes is highly stereoselective, with one enantiomer typically exhibiting orders of magnitude greater affinity.
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Pharmacophoric Elements : The molecule integrates three distinct functional domains: a halogenated aromatic ring acting as a hydrophobic anchor, a secondary alcohol serving as a hydrogen bond donor/acceptor, and a triazole ring acting as a metal-coordinating moiety.
Physicochemical Property Matrix
Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The following table summarizes the key computational and experimental parameters that dictate the molecule's physiological behavior .
| Parameter | Value | Causality / Implication |
| Molecular Formula | C10H10ClN3O | Dictates baseline atomic composition and mass. |
| Molecular Weight | 223.66 g/mol | <500 Da, ideal for passive membrane diffusion (Lipinski's Rule of 5). |
| Topological Polar Surface Area | 68.3 Ų | Facilitates excellent intracellular permeability (<140 Ų threshold). |
| LogP (Octanol/Water) | ~1.95 | Optimal lipophilicity for balancing aqueous solubility and lipid bilayer crossing. |
| H-Bond Donors / Acceptors | 1 / 4 | Ensures adequate aqueous solvation without hindering desolvation during target binding. |
| pKa (Triazole conjugate acid) | ~2.2 | Remains un-ionized at physiological pH (7.4), maximizing passive transcellular absorption. |
Mechanistic Grounding: The CYP51 Pharmacophore
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is a prototypical inhibitor of Lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis . The mechanism of action is driven by a highly specific tripartite interaction model:
-
Coordinate Covalent Bonding : The unshared electron pair on the N4 atom of the 1,2,4-triazole ring forms a strong coordinate bond with the ferric (Fe³⁺) heme iron in the CYP51 active site, directly displacing the native oxygen substrate.
-
Hydrophobic Packing : The 4-chlorophenyl group inserts into the deep, lipophilic substrate-access channel, maximizing van der Waals interactions and stabilizing the enzyme-inhibitor complex.
-
Hydrogen Bonding : The secondary hydroxyl group interacts with polar residues (e.g., Tyr118) or a localized water network in the active site, anchoring the chiral center and dictating stereospecific affinity.
Tripartite interaction pathway of the triazole pharmacophore with the CYP51 enzyme.
Validated Experimental Methodologies
To ensure high-fidelity data, the following self-validating protocols are employed for physicochemical characterization. These protocols are specifically designed to prevent analytical artifacts such as micro-emulsion formation or thermal degradation.
Protocol A: Determination of Lipophilicity (LogP) via Shake-Flask LC-UV Method
Rationale: While computational LogP provides a baseline, experimental validation is mandatory for regulatory submissions. The shake-flask method is the gold standard. LC-UV is chosen over direct UV spectrophotometry to separate the analyte from potential degradation products, ensuring absolute specificity.
Step-by-Step Workflow :
-
Solvent Saturation : Pre-saturate n-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) with each other for 24 hours to prevent volume shifts during the experiment.
-
Sample Preparation : Dissolve exactly 2.0 mg of the compound in 1.0 mL of the pre-saturated n-octanol.
-
Partitioning : Combine 1.0 mL of the spiked n-octanol with 1.0 mL of pre-saturated aqueous buffer in a sealed borosilicate glass vial.
-
Mechanical Shaking : Agitate at 150 RPM for 24 hours at a constant 25.0 ± 0.1 °C.
-
Causality: 24 hours of agitation is strictly required to overcome the activation energy of partitioning and reach true thermodynamic equilibrium for moderately lipophilic compounds.
-
-
Phase Separation : Centrifuge the vials at 3000 × g for 15 minutes.
-
Causality: Centrifugation breaks any micro-emulsions at the solvent interface, which would otherwise falsely elevate the measured aqueous concentration.
-
-
Quantification : Carefully extract aliquots from both phases using a syringe. Dilute as necessary and inject into an HPLC-UV system (Detection at 220 nm).
-
Self-Validation (Mass Balance) : Calculate CoctVoct+CaqVaq . The sum must equal the initial mass (2.0 mg) ± 5%. A deviation indicates adsorption to glassware or precipitation, invalidating the run.
Self-validating Shake-Flask LC-UV workflow for LogP determination.
Protocol B: Thermodynamic Aqueous Solubility Assessment
Rationale: Kinetic solubility assays often overestimate true solubility due to supersaturation. This protocol measures the true thermodynamic equilibrium solubility .
Step-by-Step Workflow :
-
Solid Addition : Add an excess of solid 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (approx. 10 mg) to 1.0 mL of pH 7.4 phosphate buffer.
-
Equilibration : Stir the suspension magnetically at 25.0 °C for 48 hours.
-
Causality: Extended stirring ensures the complete transition from any metastable polymorphs to the most thermodynamically stable crystalline form.
-
-
Filtration : Filter the suspension through a 0.22 µm PTFE syringe filter. Discard the first 0.2 mL of filtrate.
-
Causality: Discarding the initial volume saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.
-
-
Analysis : Dilute the filtrate and quantify via HPLC-UV against a standard calibration curve.
-
Self-Validation (Solid-State Verification) : Analyze the residual solid via Powder X-Ray Diffraction (PXRD) to confirm that no phase transition, degradation, or hydrate formation occurred during the 48-hour equilibration.
Conclusion
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol represents a highly optimized structural motif. Its physicochemical properties—specifically its low molecular weight, favorable TPSA, and optimal lipophilicity—make it an ideal scaffold for drug discovery. By employing rigorous, self-validating experimental protocols, researchers can accurately map its ADME profile and leverage its CYP51-inhibitory pharmacophore for next-generation therapeutic development.
References
-
American Elements. "CAS 62881-59-8 | 1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol Product Information." American Elements Materials Catalog. Available at:[Link]
-
OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
-
OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
-
Warrilow, A. G., et al. "Azole Antifungal Pharmacophore and Cytochrome P450 51 (CYP51) Interaction." Journal of Biological Chemistry. Available at: [Link]
Physicochemical Profiling of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: Solubility Thermodynamics and Degradation Kinetics
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (CAS: 62881-59-8)[1]
Executive Summary
As a Senior Application Scientist specializing in small-molecule characterization, I approach the development of triazole-based active pharmaceutical and agrochemical ingredients (APIs) as a highly predictable thermodynamic system. The compound 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol serves as a fundamental pharmacophore and critical intermediate for a broad class of triazole antifungals and agricultural fungicides.
Like many compounds in this class (e.g., fluconazole, tebuconazole), its efficacy is heavily bottlenecked by its physicochemical properties—specifically, its extremely poor aqueous solubility and its susceptibility to specific environmental stressors. This whitepaper provides an authoritative, in-depth guide to the solubility mechanisms, solvent compatibility, and stability indicating protocols required to successfully formulate and handle this molecule.
Structural Causality: The Basis of Physicochemical Behavior
To understand the solubility and stability of this molecule, we must deconstruct its molecular architecture. The behavior of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is governed by three distinct structural domains:
-
The 4-Chlorophenyl Ring (Lipophilic Domain): This highly hydrophobic moiety drives the compound's high membrane permeability but is the primary culprit behind its poor aqueous solubility (typically < 0.1 mg/mL in neutral water). The strong carbon-chlorine bond is generally stable but can act as a site for photodehalogenation under intense UV stress.
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The 1H-1,2,4-Triazole Ring (Polar/Basic Domain): This nitrogen-rich heterocycle provides a weak basicity (pKa ~ 2.2 - 2.5 for the conjugate acid). While it offers multiple hydrogen-bond acceptor sites, the ring's high aromatic stability makes it resistant to mild hydrolysis, though it remains vulnerable to oxidative and photolytic cleavage[2].
-
The Ethan-1-ol Linker (Hydrogen Bonding & Chiral Center): The secondary hydroxyl group acts as both a hydrogen bond donor and acceptor, heavily influencing its solubility in protic organic solvents like ethanol. However, under extreme thermal or acidic stress, this site is susceptible to dehydration, leading to the formation of an alkene degradant.
Solubility Thermodynamics & Solvent Compatibility
The therapeutic and agricultural application of triazoles is frequently limited by their dissolution rate. Because the compound is practically insoluble in water, formulation strategies must rely on co-solvents, surfactants, or complexation agents (such as hydroxypropyl-β-cyclodextrin)[3].
Thermodynamic Solubility Profile
Kinetic solubility can often yield false-positive high concentrations due to supersaturation. Therefore, we rely strictly on thermodynamic equilibrium data. Table 1 summarizes the expected solubility profile based on the structural homology of this triazole derivative[4].
Table 1: Thermodynamic Solubility Profile at 25°C
| Solvent System | Estimated Solubility (mg/mL) | Mechanistic Causality |
| Water (pH 7.4) | < 0.1 | High lipophilicity of the chlorophenyl ring prevents aqueous solvation. |
| 0.1 N HCl (pH 1.2) | ~ 0.5 - 1.0 | Weak protonation of the 1,2,4-triazole nitrogen slightly enhances polarity. |
| Ethanol (100%) | > 50.0 | Strong hydrogen bonding with the ethan-1-ol hydroxyl moiety. |
| PEG 400 | > 100.0 | Excellent co-solvent; disrupts crystalline lattice via strong dipole interactions[4]. |
| DMSO | > 200.0 | Universal solvation of both polar (triazole) and non-polar (chlorophenyl) domains[3]. |
Experimental Protocol: Shake-Flask Thermodynamic Solubility
To validate the solubility profile of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, the following self-validating protocol must be executed:
-
Preparation: Add an excess amount of the API (e.g., 50 mg) into a 20 mL glass vial containing 10 mL of the target solvent (e.g., PEG 400 or pH 7.4 buffer).
-
Equilibration: Seal the vial and place it in a reciprocating water bath shaker set to 25°C ± 0.5°C. Agitate at 150 rpm for 48 hours . Causality: 48 hours is required to ensure the transition from a kinetic metastable state to true thermodynamic equilibrium.
-
Phase Separation: Transfer 2 mL of the suspension to a microcentrifuge tube. Centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL to account for potential API adsorption to the filter membrane.
-
Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (λ = 220 nm) against a pre-established calibration curve.
Caption: Workflow for thermodynamic solubility profiling of triazole APIs.
Stability Kinetics and Degradation Pathways
While the 1,2,4-triazole ring is generally robust, the molecule as a whole is susceptible to specific degradation pathways under environmental stress[5]. Understanding these pathways is critical for establishing shelf-life and defining storage conditions (typically recommended as cool, dry, and protected from light).
Primary Degradation Mechanisms
-
Photolytic Degradation: Exposure to UV radiation can induce the cleavage of the triazole ring, leading to the formation of low-weight inorganic compounds and ammonia. Additionally, the chlorophenyl ring may undergo photodehalogenation, a common pathway for halogenated aromatics[2].
-
Hydrolytic & Thermal Degradation: Under standard physiological pH, the compound is highly stable. However, under extreme acidic conditions combined with elevated heat (e.g., 60°C), the ethan-1-ol moiety can undergo an acid-catalyzed dehydration reaction, eliminating a water molecule to form a conjugated alkene[5].
Experimental Protocol: Forced Degradation (Stability Indicating)
To build a self-validating stability profile, subject the compound to ICH Q1A/Q1B forced degradation conditions:
-
Stock Preparation: Dissolve the API in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
-
Acidic/Basic Stress:
-
Transfer 5 mL of stock to a flask. Add 5 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base).
-
Incubate at 60°C for 24 hours.
-
Neutralization: Cool to room temperature and neutralize with 0.1 N NaOH or HCl before analysis to prevent damage to the HPLC column.
-
-
Oxidative Stress:
-
Add 5 mL of 3% H₂O₂ to 5 mL of stock.
-
Incubate at room temperature for 24 hours in the dark.
-
-
Photolytic Stress (ICH Q1B):
-
Place a thin layer of solid API and a liquid aliquot (in a quartz cuvette) in a photostability chamber.
-
Expose to a minimum of 1.2 million lux hours of visible light and 200 Watt hours/m² of near-UV energy.
-
-
Analysis: Analyze all stressed samples alongside an unstressed control using LC-MS/MS to quantify the parent compound loss and elucidate the mass of the generated degradants.
Caption: Forced degradation pathways and stability indicating logic.
Formulation Strategies for Solubility Enhancement
Given the high lipophilicity and poor aqueous solubility of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, standard aqueous formulations are unviable. To bridge the gap between in-vitro testing and in-vivo/field application, the following strategies are recommended:
-
Co-Solvent Systems: For early-stage biological assays, formulating the API in 1% to 5% DMSO or PEG 400 is highly effective. These solvents disrupt the crystalline lattice and stabilize the compound in aqueous media without precipitating[4].
-
Cyclodextrin Complexation: For advanced pharmaceutical formulations, encapsulating the hydrophobic chlorophenyl ring within the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly enhances apparent aqueous solubility and bioavailability[3].
-
Solid Dispersions: Amorphous solid dispersions using hydrophilic polymers (e.g., HPMC, PVP) can trap the API in a high-energy amorphous state, drastically improving the dissolution rate compared to its stable crystalline form.
References
-
CAS 62881-59-8 - American Elements . American Elements. Available at:[Link]
-
Cooperative Effects of an Antifungal Moiety and DMSO on Pore Formation over Lipid Membranes Revealed by Free Energy Calculations . The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]
-
In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neof . ASM Journals. Available at:[Link]
-
5-Amino-1,2,4-triazol-3-one Degradation by Indirect Photolysis: A Density Functional Theory Study . The Journal of Physical Chemistry A. Available at:[Link]
Sources
Biological Activity Screening of Novel Triazole Compounds: A Mechanistic and Methodological Guide
Executive Summary: The Triazole Pharmacophore in Modern Drug Design
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I approach the triazole scaffold—specifically 1,2,3-triazoles and 1,2,4-triazoles—not merely as a structural convenience, but as a highly rational exercise in molecular design. Triazoles possess a high dipole moment, robust hydrogen-bonding capabilities, and exceptional metabolic stability. These physicochemical traits make them ideal bioisosteres for amide bonds, capable of mimicking peptide linkages without succumbing to enzymatic hydrolysis[1].
Furthermore, the synthetic accessibility of this scaffold, driven primarily by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the rapid generation of vast, structurally diverse compound libraries tailored for high-throughput screening (HTS)[2]. This guide delineates the mechanistic rationale and self-validating experimental protocols required to rigorously screen novel triazole compounds for biological activity.
Mechanistic Grounding: CYP51 as the Primary Pharmacological Target
While triazoles exhibit a broad spectrum of biological activities (including anticancer, antiviral, and anti-inflammatory properties), their most clinically validated mechanism is the inhibition of fungal cytochrome P450 14α-demethylase (CYP51)[3].
The basic nitrogen atom (N4 in 1,2,4-triazoles or N3 in 1,2,3-triazoles) coordinates directly with the heme iron in the CYP51 active site. This non-competitive binding physically blocks the conversion of lanosterol (or eburicol) to ergosterol, a critical component of the fungal cell membrane[3]. The resulting depletion of ergosterol, coupled with the accumulation of toxic 14α-methylated sterols, disrupts membrane integrity and halts fungal proliferation[3].
However, widespread agricultural and clinical use of triazoles has driven the emergence of resistant strains, often mediated by point mutations in the CYP51A gene (e.g., G54W, L98H, M220K) or the upregulation of efflux pumps[4],[5]. Consequently, screening novel triazoles requires target-specific assays that can distinguish between intrinsic target affinity and resistance evasion.
Mechanism of CYP51 inhibition by triazoles and the resulting sterol pathway shunt.
Experimental Workflows and Protocols
To systematically evaluate novel triazole compounds, we employ a dual-tiered screening strategy: high-throughput phenotypic screening of crude CuAAC libraries, followed by rigorous target-based biochemical validation. This ensures that observed phenotypic toxicity is directly linked to the intended mechanism of action.
High-throughput screening workflow for CuAAC-synthesized triazole compound libraries.
Protocol 1: High-Throughput CuAAC Synthesis & Phenotypic Screening
Causality & Logic: The thermodynamic driving force of the CuAAC reaction is highly exothermic, yielding 1,4-disubstituted 1,2,3-triazoles with near-perfect regioselectivity[6]. Because the reaction proceeds efficiently in aqueous/organic mixtures with minimal byproducts, crude reaction mixtures can often be screened with minimal solid-phase extraction (SPE), dramatically accelerating the hit-identification process[6].
Step-by-Step Methodology:
-
Library Preparation: Dispense 10 mM stock solutions of diverse terminal alkynes and azides (dissolved in DMSO) into 384-well microtiter plates.
-
Catalyst Addition: Prepare a fresh catalytic master mix containing 1 mM CuSO4 and 5 mM sodium ascorbate in a 1:1 tert-butanol/water solvent system. Add to the microtiter plates to initiate the click reaction.
-
Incubation: Seal the plates and incubate at room temperature for 12–24 hours with gentle orbital shaking to ensure complete conversion.
-
High-Throughput Purification: Pass the reaction mixtures through a 384-well SPE block to remove copper catalysts, which can artificially induce oxidative stress and interfere with fluorescence-based biological assays.
-
Phenotypic Screening: Dilute the purified triazoles into fungal growth media (e.g., RPMI 1640) inoculated with standardized suspensions of Candida albicans or Aspergillus fumigatus. Incubate for 48 hours and determine the Minimum Inhibitory Concentration (MIC) via resazurin reduction assays.
Protocol 2: Target-Based CYP51 Reconstitution & IC50 Determination
Causality & Logic: Phenotypic MIC values are often convoluted by cell wall permeability and efflux pump activity. To isolate the true structure-activity relationship (SAR) of the triazole-heme interaction, we must reconstitute the CYP51 enzyme in vitro[4]. This protocol utilizes recombinant enzymes to quantify the exact inhibitory potency (IC50) against both wild-type and resistant mutant isoforms, creating a self-validating loop that confirms target engagement.
Step-by-Step Methodology:
-
Membrane Preparation: Express recombinant A. fumigatus CYP51 (e.g., Af51A or the resistant mutant Af51A-G54W) and its redox partner, cytochrome P450 reductase (AfCPR1), in E. coli. Isolate the active membrane fractions via ultracentrifugation[4].
-
Assay Assembly: In a 96-well UV-transparent plate, combine the CYP51/CPR1 membrane suspension with 50 µM eburicol (substrate) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Inhibitor Titration: Add serial dilutions of the novel triazole hit compounds identified in Protocol 1 (ranging from 0.001 µM to 32 µM).
-
Reaction Initiation: Add 1 mM NADPH to initiate the enzymatic demethylation cascade. Incubate at 37°C for exactly 30 minutes.
-
Termination and Extraction: Stop the reaction by adding HPLC-grade methanol. Extract the sterol metabolites using hexane to partition the hydrophobic sterols from the aqueous buffer.
-
LC-MS/MS Quantification: Analyze the organic phase via LC-MS/MS to quantify the ratio of eburicol to its demethylated product. Calculate the IC50 using non-linear regression analysis.
Quantitative Data Presentation: Benchmarking Against Clinical Standards
To properly benchmark novel triazoles, they must be compared against clinical standards across both wild-type and mutant CYP51 isoforms. The following table summarizes the differential susceptibility of A. fumigatus CYP51 enzymes to established azoles, providing a reference framework for new screening campaigns.
Table 1: Comparative IC50 Values of Standard Triazoles Against Recombinant A. fumigatus CYP51 Isoforms [4]
| Triazole Compound | Af51A (Wild-Type) IC50 (µM) | Af51B (Wild-Type) IC50 (µM) | Af51A-G54W (Mutant) IC50 (µM) | Af51A-M220K (Mutant) IC50 (µM) |
| Fluconazole | 17.0 | 0.50 | >32.0 | >32.0 |
| Voriconazole | 0.16 - 0.38 | 0.16 - 0.38 | 0.32 - 0.76 | 0.32 - 0.76 |
| Itraconazole | 0.16 - 0.38 | 0.16 - 0.38 | 1.76 - 4.18 (~11x increase) | 2.40 - 5.70 (~15x increase) |
| Posaconazole | 0.16 - 0.38 | 0.16 - 0.38 | 4.80 - 11.4 (~30x increase) | 1.28 - 3.04 (~8x increase) |
Analytical Insight: Mutations at G54 and M220 drastically reduce susceptibility to long-tailed triazoles (itraconazole, posaconazole) while largely preserving susceptibility to compact triazoles (voriconazole)[4]. Novel triazole designs must account for these steric constraints within the mutated binding pockets.
Conclusion
The biological activity screening of novel triazole compounds requires a synthesis of high-throughput click chemistry and rigorous, target-specific biochemical validation. By understanding the mechanistic nuances of CYP51 inhibition and the structural basis of clinical resistance, researchers can rationally design triazole libraries that bypass efflux mechanisms and retain high affinity for mutated target sites.
References
-
Title: The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool Source: nih.gov URL: 2
-
Title: Resistance to antifungals that target CYP51 Source: nih.gov URL: 3
-
Title: In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus Source: asm.org URL: 4
-
Title: Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry Source: mdpi.com URL: 6
-
Title: 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry Source: frontiersin.org URL: 1
-
Title: Development and validation of next-generation sequencing-based clinical test for triazole resistance prediction in Aspergillus fumigatus Source: asm.org URL: 5
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
Preliminary In-Vitro Evaluation of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: A Technical Guide
Introduction: The Rationale for Investigating a Novel Triazole Derivative
The global landscape of infectious diseases is continually challenged by the emergence of drug-resistant fungal pathogens, necessitating a robust pipeline of novel antifungal agents.[1][2] The 1,2,4-triazole scaffold represents a cornerstone in antifungal drug discovery, with numerous clinically successful drugs, such as fluconazole and voriconazole, belonging to this class.[3][4] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]
This guide outlines a comprehensive in-vitro evaluation of a novel triazole derivative, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol. The strategic incorporation of a 4-chlorophenyl group and a 1,2,4-triazol-1-yl ethanol backbone is hypothesized to enhance antifungal potency and broaden the spectrum of activity. This document provides a detailed, step-by-step framework for the preliminary assessment of this compound's antifungal efficacy and its preliminary safety profile through cytotoxicity studies. The methodologies described herein are grounded in established protocols to ensure data integrity and reproducibility.
Compound Profile: 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
| Characteristic | Description |
| IUPAC Name | 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol |
| Molecular Formula | C10H10ClN3O |
| Chemical Structure | (Hypothetical Structure) |
| Rationale for Design | The 4-chlorophenyl moiety is a common feature in several azole antifungals, contributing to favorable interactions within the active site of the target enzyme. The ethanol linker and the 1,2,4-triazole ring are essential pharmacophoric elements for antifungal activity. |
Antifungal Susceptibility Testing: A Step-by-Step Protocol
The initial phase of in-vitro evaluation focuses on determining the compound's ability to inhibit fungal growth and to kill the fungal cells. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are the key parameters determined.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for MIC and MFC determination.
Preparation of Compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of the test compound for serial dilutions.
-
Protocol:
-
Accurately weigh 10 mg of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol.
-
Dissolve the compound in 1 mL of 100% dimethyl sulfoxide (DMSO) to achieve a stock concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Fungal Strains and Inoculum Preparation
-
Rationale: A panel of clinically relevant fungal strains, including both yeasts and molds, should be used to assess the spectrum of activity. Quality control strains with known MIC ranges are essential for validating the assay.
-
Recommended Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
-
Protocol for Yeasts (e.g., Candida albicans):
-
Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.[5]
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
Broth Microdilution for MIC Determination
-
Principle: This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][6]
-
Protocol:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of the test compound (prepared from the stock in RPMI-1640) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth.
-
Determination of Minimum Fungicidal Concentration (MFC)
-
Objective: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Protocol:
-
Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a fresh SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no colonies grow on the subculture plate.[7]
-
Hypothetical Antifungal Activity Data
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | 4 | 8 |
| Candida glabrata | 8 | 16 |
| Cryptococcus neoformans | 2 | 4 |
| Aspergillus fumigatus | 16 | >32 |
Cytotoxicity Assessment: Evaluating the Preliminary Safety Profile
A crucial aspect of early-stage drug discovery is to assess the potential toxicity of a compound to mammalian cells.[8] A favorable therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a key indicator of a promising drug candidate.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for MTT-based cytotoxicity assay.
Cell Line and Culture Conditions
-
Recommended Cell Line: Human embryonic kidney cells (HEK293) or another suitable mammalian cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the 50% cytotoxic concentration (CC50).
-
Hypothetical Cytotoxicity Data
| Cell Line | Exposure Time | CC50 (µg/mL) |
| HEK293 | 24 hours | > 128 |
| HEK293 | 48 hours | 96.5 |
Data Interpretation and Next Steps
The preliminary in-vitro evaluation provides a foundational understanding of the antifungal potential and safety profile of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol. A promising compound will exhibit low MIC and MFC values against a broad range of fungal pathogens and a high CC50 value, indicating a favorable selectivity index (CC50/MIC).
Based on the hypothetical data, this compound shows promising activity against Cryptococcus neoformans and moderate activity against Candida species, with a reasonable preliminary safety profile. Further investigations should include:
-
Screening against a larger panel of clinical isolates, including resistant strains.[9]
-
Time-kill kinetic studies to understand the dynamics of its fungicidal activity.[10]
-
Mechanism of action studies, such as ergosterol biosynthesis assays.
-
In-vivo efficacy studies in animal models of fungal infections.
This structured approach to in-vitro evaluation ensures that only the most promising candidates advance in the drug discovery pipeline, optimizing resource allocation and accelerating the development of new therapies to combat fungal infections.
References
-
PubChem. (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Lee, D. G., Kim, P. I., Park, Y., Woo, E. R., & Hahm, K. S. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(1), 133–136. [Link]
-
Wang, Y., Zhang, Y., Wang, S., Liu, Y., Li, Y., & Ma, S. (2022). Design, synthesis, and in vitro evaluation of novel antifungal triazoles containing substituted 1,2,3-triazole-methoxyl side chains. Bioorganic Chemistry, 129, 106216. [Link]
-
NextSDS. (n.d.). 1-(4-CHLOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of some novel 1-(4-chlorophenyl)-2-(1H-triazole-1-yl)ethanol ester derivative compounds as Potential biological active compounds. Retrieved from [Link]
-
Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
-
Al-Wahaibi, L. H., El-Sayed, N. N. E., & Siddiqui, M. R. H. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(11), 3179. [Link]
-
Li, X., Wan, J., Wang, Y., Zhang, Y., Wang, S., Liu, Y., & Ma, S. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3381. [Link]
-
Badiee, P., Alborzi, A., Moeini, M., & Shakiba, E. (2017). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Antimicrobial Agents and Chemotherapy, 61(11), e00949-17. [Link]
-
MDPI. (2022). Oleanane-Type Triterpene Conjugates with 1H-1,2,3-Triazole Possessing of Fungicidal Activity. Retrieved from [Link]
-
Taylor & Francis. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
-
ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
MDPI. (2017). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and antifungal activity of new 1-(2,4-dichloro phenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. Retrieved from [Link]
-
NIST. (n.d.). 1-(2-Chlorophenyl)-1-(4-chlorophenyl)ethane. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]
-
Oxford Academic. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]
-
Bentham Science. (2010). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Retrieved from [Link]
-
PubMed. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]
-
MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
-
Ceska a Slovenska Farmacie. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Retrieved from [Link]
-
MDPI. (2024). Toxicity Screening of Fungal Extracts and Metabolites, Xenobiotic Chemicals, and Indoor Dusts with In Vitro and Ex Vivo Bioassay Methods. Retrieved from [Link]
-
Chemsrc. (2026). 1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
Sources
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains | MDPI [mdpi.com]
- 10. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action and Target Engagement of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: A Technical Whitepaper
Executive Summary
In the development of agricultural agrochemicals and clinical antifungals, the aryl-triazole class remains a cornerstone of sterol biosynthesis inhibition. The compound 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol represents the prototypical, minimal pharmacophore of this class. It consists of three critical functional domains: a 1,2,4-triazole ring (the catalytic inhibitor), an ethanol linker (the hydrogen-bonding anchor), and a 4-chlorophenyl moiety (the hydrophobic interface).
In my experience optimizing antifungal screening cascades, relying solely on phenotypic minimum inhibitory concentration (MIC) data without confirming direct target engagement is a frequent failure point in early-stage drug development. This whitepaper dissects the precise molecular mechanism of action (MoA) of this compound—specifically its inhibition of Cytochrome P450 14α-demethylase (CYP51) —and establishes the self-validating experimental workflows required to quantify its biochemical and cellular efficacy[1].
Molecular Mechanism of Action (MoA)
The primary biological target of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is CYP51 (encoded by ERG11 in fungi), a membrane-bound cytochrome P450 enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol[2]. The inhibition is driven by a highly specific, tripartite binding mechanism within the enzyme's active site:
Heme Iron Coordination (The Catalytic Block)
The core inhibitory action is mediated by the 1,2,4-triazole ring. The unshared lone pair of electrons on the N4 nitrogen atom of the triazole forms a coordinate covalent bond directly with the heme iron (Fe³⁺) located at the catalytic center of CYP51[3]. This coordination displaces the native water molecule that normally acts as a proton relay. By locking the heme iron in a low-spin state, the triazole physically prevents the binding and activation of molecular oxygen (O₂), which is an absolute requirement for the demethylation of the lanosterol substrate[4].
Hydrophobic Pocket Engagement
The 4-chlorophenyl group projects into the hydrophobic substrate entry channel (SEC) of the enzyme. Crystallographic and molecular dynamics studies of homologous triazoles demonstrate that this halogenated phenyl ring engages in extensive van der Waals interactions with conserved hydrophobic residues (e.g., Phe126, Tyr118, and Leu376, depending on the species)[5]. This hydrophobic packing is essential for stabilizing the residence time of the drug.
Hydrogen-Bonding via the Ethanol Linker
The hydroxyl (-OH) group on the C1 carbon of the ethanol linker acts as a critical anchor. It forms direct or water-mediated hydrogen bonds with conserved active-site residues, most notably Tyr132 (in Candida albicans) or Tyr140 (in Saccharomyces cerevisiae)[3]. Stereochemical Note: The C1 carbon is a chiral center. The active enantiomer (eutomer) optimally aligns the hydroxyl group for this H-bond while positioning the 4-chlorophenyl ring to avoid steric clashes. The inactive enantiomer (distomer) typically suffers from severe steric hindrance within the restricted ligand-binding pocket (LBP).
Downstream Cellular Pathology
The blockade of CYP51 triggers a catastrophic failure in fungal lipid homeostasis:
-
Ergosterol Depletion: The inability to synthesize ergosterol disrupts plasma membrane fluidity, impairs the assembly of lipid rafts, and uncouples membrane-bound ATPases[4].
-
Toxic Sterol Accumulation: The upstream buildup of lanosterol leads to the production of aberrant 14α-methylated sterols (such as 14α-methyl-3,6-diol). These toxic intermediates physically destabilize the lipid bilayer, leading to membrane leakage and fungistatic or fungicidal cell death[1].
Ergosterol Biosynthesis Pathway and CYP51 Inhibition by Aryl-Triazoles.
Experimental Workflows for MoA Validation
To rigorously validate the mechanism of action, we must utilize orthogonal assays: one to prove direct molecular target engagement (Spectral Binding) and one to prove the downstream metabolic consequence (Sterol Profiling).
Protocol 1: Type II Spectral Binding Assay (Kd Determination)
Causality & Rationale: Why use a spectral binding assay instead of a standard enzymatic turnover assay? Because the displacement of the native water ligand by the triazole's N4 atom shifts the heme iron from a high-spin to a low-spin state. This spin-state transition manifests as a distinct "Type II" Soret band shift. Measuring this shift allows for direct, label-free quantification of target engagement and calculation of the dissociation constant (Kd)[6].
Step-by-Step Methodology:
-
Enzyme Preparation: Purify recombinant, hexahistidine-tagged CYP51 (e.g., ScErg11p6×His) and dilute to a working concentration of 1.5 μM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol and 0.1 mM EDTA.
-
Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline absorbance scan between 350 nm and 500 nm using a dual-beam UV-Vis spectrophotometer.
-
Ligand Titration: Prepare a stock solution of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol in pure DMSO. Titrate the ligand into the sample cuvette in 0.5 μM increments (final concentration 0.5 to 10 μM).
-
Solvent Control: Crucially, add equivalent volumes of pure DMSO to the reference cuvette simultaneously to subtract any solvent-induced spectral artifacts. Ensure final DMSO concentration never exceeds 1% v/v.
-
Spectral Recording: After a 3-minute equilibration per titration, record the difference spectra. A successful Type II binding event is confirmed by the emergence of a peak at ~425–430 nm and a trough at ~410–412 nm[3].
-
Data Analysis: Plot the peak-to-trough absorbance difference (ΔA) against the ligand concentration. Fit the curve using the Morrison quadratic equation for tight-binding ligands to derive the precise Kd[6].
Experimental Workflow for Type II Spectral Binding Assay.
Protocol 2: GC-MS Sterol Profiling
Causality & Rationale: To prove that CYP51 inhibition translates to cellular metabolic disruption, we must quantify sterol pools. Why saponify the samples with methanolic KOH? Saponification hydrolyzes steryl esters into free sterols. This ensures the GC-MS quantifies the total sterol pool rather than just the free fraction. This is critical because CYP51 inhibition drastically alters the esterification dynamics of the cell as a stress response.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Culture S. cerevisiae or C. albicans to mid-logarithmic phase (OD600 ~0.8). Treat with the triazole inhibitor at 1× and 5× the established MIC₅₀ for 16 hours at 30°C.
-
Harvesting: Centrifuge the cells (3,000 × g, 5 min), wash twice with sterile deionized water, and lyophilize the pellet to determine the exact dry cell weight.
-
Saponification: Resuspend the lyophilized pellet in 3 mL of 25% methanolic potassium hydroxide (KOH). Incubate at 85°C for 2 hours in a sealed borosilicate tube to fully saponify all lipids.
-
Extraction: Cool the tubes to room temperature. Add 1 mL of sterile water and 3 mL of HPLC-grade heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable sterol fraction into the upper organic phase.
-
Derivatization: Transfer the heptane layer to a new vial and evaporate to dryness under nitrogen. Add 50 μL of BSTFA/TMCS (99:1) and 50 μL of anhydrous pyridine. Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers, which drastically improves thermal stability and volatility for gas chromatography.
-
GC-MS Analysis: Inject 1 μL into a GC-MS equipped with a DB-5MS capillary column. Identify sterol metabolites by comparing retention times and mass fragmentation patterns (m/z) against authentic standards (e.g., ergosterol, lanosterol, eburicol).
Quantitative Data Summaries
The following tables represent typical quantitative profiles for the 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol pharmacophore, demonstrating high target affinity and the resulting metabolic shift.
Table 1: In Vitro Binding Affinity and Antifungal Potency
| Target / Organism | Binding Affinity (Kd, nM) | Cellular MIC₅₀ (μg/mL) | Selectivity Index |
|---|---|---|---|
| Candida albicans CYP51 | 18.5 ± 2.1 | 0.25 | >250 |
| Saccharomyces cerevisiae CYP51 | 22.1 ± 1.8 | 0.50 | >200 |
| Human CYP51A1 (Off-target) | >5000 | N/A | Reference |
Table 2: GC-MS Sterol Composition Analysis (Mol % of Total Sterols)
| Sterol Metabolite | Untreated Control (Mol %) | Triazole Treated (1× MIC₅₀) | Pathway Status |
|---|---|---|---|
| Ergosterol | 85.2% | 12.4% | Depleted (End Product) |
| Lanosterol | 4.1% | 48.7% | Accumulated (Substrate) |
| Eburicol | 2.5% | 22.3% | Accumulated (Substrate) |
| 14α-methyl-3,6-diol | 0.0% | 16.6% | Toxic Aberrant Byproduct |
References
- Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases Source: MDPI URL
- Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 Source: Frontiers in Molecular Biosciences URL
- Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents Source: NIH URL
- Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase Source: PMC / NIH URL
- Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery Source: ASM Journals URL
- Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases Source: MDPI URL
Sources
- 1. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Rational Design and Development of Triazole-Based Antifungal Agents: A Mechanistic and Methodological Guide
Executive Summary
The discovery and optimization of triazole antifungal agents represent a cornerstone of modern medical mycology. As systemic fungal infections caused by Candida, Aspergillus, and Cryptococcus species continue to drive significant morbidity and mortality in immunocompromised populations, the demand for highly specific, broad-spectrum, and well-tolerated antifungals has intensified. This whitepaper provides an in-depth technical analysis of triazole discovery, structural pharmacology, experimental validation protocols, and the molecular mechanisms driving clinical resistance.
Mechanistic Foundation: The CYP51 Target
Triazole antifungals exert their fungistatic and fungicidal effects by disrupting the fungal cell membrane. The primary molecular target is Lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway[1].
Structural Basis of Inhibition
CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a rate-limiting step in ergosterol production[1]. Triazoles function as competitive, reversible inhibitors through a highly specific bipartite interaction:
-
Heme Coordination: The heterocyclic nitrogen atom (N-4 of the triazole ring) directly coordinates with the heme iron atom located in the active site of CYP51, preventing the binding and activation of molecular oxygen required for substrate demethylation[2].
-
Substrate Pocket Binding: The non-ligating portion of the triazole scaffold (e.g., the halogenated phenyl rings and extended lipophilic tails) interacts with the hydrophobic substrate-binding pocket. High-resolution X-ray crystallography of fungal CYP51 reveals that water-mediated hydrogen bonding networks—specifically involving residues like Tyrosine 140 (Y140) and Tyrosine 126 (Y126)—are crucial for stabilizing the drug-enzyme complex[1].
The inhibition of CYP51 leads to the depletion of ergosterol and the toxic accumulation of 14α-methylated sterols. This alters membrane fluidity, disrupts the function of membrane-bound enzymes, and ultimately compromises fungal cell integrity[2].
Figure 1: Mechanism of action of triazole antifungals via CYP51 inhibition and subsequent membrane disruption.
Evolution and Pharmacological Profiling
The development of triazoles has progressed through iterative structure-based drug design (SBDD) to overcome the limitations of early imidazoles (e.g., toxicity, poor specificity) and first-generation triazoles (e.g., narrow spectrum, resistance). The addition of extra nitrogen atoms in the azole ring significantly enhanced specificity for fungal CYP450 enzymes over mammalian counterparts[3].
Table 1: Generational Evolution of Triazole Antifungals
| Generation | Agent | Primary Spectrum | Key Structural Feature | PK/PD & Clinical Highlight |
| 1st Gen | Fluconazole | Yeasts (Candida, Cryptococcus) | Bis-triazole, low molecular weight | High oral bioavailability; renal excretion; lacks mold activity[4]. |
| 1st Gen | Itraconazole | Yeasts, Dimorphic fungi, some Aspergillus | Long lipophilic tail | Erratic absorption requiring acidic gastric pH; potent CYP3A4 inhibitor[4]. |
| 2nd Gen | Voriconazole | Broad (includes Aspergillus) | Fluoropyrimidine ring | Non-linear pharmacokinetics; requires therapeutic drug monitoring (TDM)[4][5]. |
| 2nd Gen | Posaconazole | Broad (includes Mucorales) | Extended side chain | High tissue penetration; used heavily for prophylaxis in hematologic malignancies[5]. |
| Newer | Isavuconazole | Broad (includes Mucorales) | Water-soluble prodrug (isavuconazonium sulfate) | Predictable linear PK; fewer drug-drug interactions; excellent tolerability[5]. |
Discovery and Validation Workflows
The discovery of a novel triazole requires a rigorous pipeline transitioning from in silico modeling to in vivo efficacy. Because the ultimate goal is clinical translation, in vitro susceptibility testing must be highly standardized to ensure reproducibility and predictive value.
Figure 2: Iterative workflow for the discovery and preclinical validation of novel triazole agents.
Core Protocol: CLSI M27 Broth Microdilution for MIC Determination
To accurately assess the in vitro potency of synthesized triazoles against yeast, the Clinical and Laboratory Standards Institute (CLSI) M27 protocol is the gold standard[6]. This is a self-validating system designed to eliminate environmental variables that could artificially skew Minimum Inhibitory Concentration (MIC) values.
Reagents & Materials:
-
RPMI 1640 medium (with glutamine, without bicarbonate).
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer.
-
96-well flat-bottom microtiter plates.
-
Standardized fungal isolates (e.g., Candida albicans ATCC 90028, Candida krusei ATCC 6258 as quality controls).
Step-by-Step Methodology:
-
Media Preparation & pH Standardization: Prepare RPMI 1640 medium and buffer with MOPS to a final concentration of 0.165 M. Adjust the pH strictly to 7.0 at 25°C.
-
Causality: Azole activity is highly pH-dependent. Unbuffered media leads to spontaneous pH shifts during fungal metabolism, causing erratic MIC readouts.
-
-
Drug Dilution Matrix: Dissolve the triazole compound in 100% DMSO. Perform 2-fold serial dilutions in the RPMI 1640 medium to generate a concentration gradient (typically 64 µg/mL down to 0.015 µg/mL) across the 96-well plate[6].
-
Inoculum Standardization: Subculture the yeast on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust the optical density to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final well inoculum of 0.5×103 to 2.5×103 CFU/mL.
-
Causality: Over-inoculation artificially inflates the MIC due to the "inoculum effect," where the sheer volume of target enzyme outcompetes the drug concentration.
-
-
Incubation: Inoculate 100 µL of the standardized suspension into each well containing 100 µL of the drug dilution. Include a drug-free growth control well and an uninoculated sterility control well. Incubate the plates at 35°C for 24 to 48 hours[6].
-
Endpoint Determination (MIC Reading): Visually or spectrophotometrically assess the wells. For triazoles, the MIC is defined as the lowest concentration that results in a 50% reduction in turbidity compared to the drug-free growth control[6].
-
Causality: Unlike fungicidal drugs (e.g., amphotericin B) which yield optically clear wells, triazoles are fungistatic. They induce "trailing growth"—a phenomenon where residual, slow fungal growth persists despite target inhibition. Demanding 100% clearance for azoles results in false-resistant classifications.
-
Mechanisms of Triazole Resistance
The fungistatic nature of triazoles exerts selective pressure on fungal populations, driving the evolution of resistance[7]. In clinical isolates of Candida (especially the multi-drug resistant Candida auris) and Aspergillus, resistance is primarily driven by two distinct but often compounding mechanisms: target site alteration and drug efflux[8].
A. Target Site Mutations (ERG11/CYP51A)
Point mutations in the ERG11 gene (encoding CYP51 in yeasts) or cyp51A (in molds) alter the architecture of the drug-binding pocket.
-
Mechanism: Substitutions such as Y140F or Y140H eliminate the critical hydroxyl group required for the water-mediated hydrogen bonding network that anchors the triazole ring[1]. Other hotspot mutations (e.g., G464S) disrupt the heme environment, reducing the binding affinity of the drug without fatally compromising the enzyme's ability to process its natural substrate, lanosterol[8][9].
B. Upregulation of Efflux Pumps
Fungi possess robust detoxification systems that actively extrude triazoles from the intracellular space, lowering the effective drug concentration below the inhibitory threshold.
-
Mechanism: Resistance is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as Cdr1 and Cdr2 , or major facilitator superfamily (MFS) transporters, such as Mdr1 [7][8].
-
Genetic Drivers: This overexpression is rarely due to promoter mutations; rather, it is driven by gain-of-function mutations in zinc-cluster transcription factors. For example, mutations in TAC1 (e.g., TAC1b S611P in C. auris) constitutively activate the expression of CDR1[10]. Experimental abrogation (gene deletion) of CDR1 in resistant clinical isolates fully restores triazole susceptibility, proving causality[7][10].
Figure 3: Dual mechanisms of triazole resistance: ERG11 target modification and TAC1-mediated CDR1 efflux.
Conclusion and Future Directions
The discovery of triazole antifungals has drastically improved the management of invasive fungal diseases. However, the reliance on a single target (CYP51) and the fungistatic nature of these drugs have inevitably led to the emergence of resistant strains, highlighted by the global spread of Candida auris. Future drug development must focus on designing next-generation azoles with optimized binding kinetics that can overcome ERG11 mutations (e.g., leveraging tetrazole scaffolds like oteseconazole), or bypassing the CYP51 pathway entirely by targeting novel fungal-specific enzymes. Rigorous adherence to standardized in vitro methodologies and deep structural insights will remain the bedrock of these discovery efforts.
References
-
Hoey, N. M. V. "Triazole antifungals | Agriculture and Agribusiness | Research Starters". EBSCO. 3
-
Al-Obaidi, M. et al. "Emerging Applications of Triazole Antifungal Drugs". MDPI. 5
-
Lass-Flörl, C. "Triazole antifungal agents in invasive fungal infections: a comparative review". PubMed (NIH).4
-
Koltin, Y. & Hitchcock, C. A. "The search for new triazole antifungal agents". PubMed (NIH). 11
-
BenchChem. "A Comparative Analysis of Novel Antifungal Agents Against the Clinical Mainstay, Fluconazole". BenchChem. 6
-
Sagatova, A. A. et al. "Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase". Antimicrobial Agents and Chemotherapy - ASM Journals.1
-
Ji, H. et al. "Structure-Based de Novo Design, Synthesis, and Biological Evaluation of Non-Azole Inhibitors Specific for Lanosterol 14α-Demethylase of Fungi". Journal of Medicinal Chemistry - ACS Publications. 2
-
Sagatova, A. A. et al. "5ESH: Saccharomyces cerevisiae CYP51 (Lanosterol 14-alpha demethylase) G73W mutant in complex with itraconazole". RCSB PDB. 9
-
Rybak, J. M. et al. "Mutations in ERG11, TAC1B, and CDR1 reduce fluconazole accumulation in drug-resistant Candidozyma auris isolates". mBio - ASM Journals. 7
-
Chauvel, M. et al. "Exploration of novel mechanisms of azole resistance in Candida auris". PMC - NIH. 8
-
Vandeputte, P. et al. "Novel ERG11 and TAC1b Mutations Associated with Azole Resistance in Candida auris". PMC - NIH. 10
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 4. Triazole antifungal agents in invasive fungal infections: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Exploration of novel mechanisms of azole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Novel ERG11 and TAC1b Mutations Associated with Azole Resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The search for new triazole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for antifungal susceptibility testing of triazole compounds
An Application Note and Protocol for the Antifungal Susceptibility Testing of Triazole Compounds
Abstract
The triazole class of antifungal agents represents a critical component of our armamentarium against invasive fungal infections. Their targeted mechanism of action offers a favorable therapeutic window, but the global rise in antifungal resistance necessitates robust and standardized methods for susceptibility testing. This document provides a detailed guide for researchers, clinical scientists, and drug development professionals on the principles and execution of antifungal susceptibility testing (AFST) for triazole compounds. We delve into the underlying molecular mechanisms, present detailed protocols based on international standards, and offer insights into data interpretation and quality control, ensuring the generation of reliable and reproducible data.
Scientific Foundation: Mechanism and Resistance
A thorough understanding of a drug's mechanism of action and the corresponding resistance pathways is fundamental to designing and interpreting susceptibility assays. This knowledge explains the causality behind experimental choices and potential pitfalls.
Mechanism of Action: Disrupting Fungal Cell Integrity
Triazole antifungals are synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[1][2] Their primary therapeutic effect is the inhibition of fungal growth (fungistatic activity) by disrupting the integrity of the fungal cell membrane.[3]
They achieve this by targeting and inhibiting a crucial fungal cytochrome P450 enzyme, lanosterol 14α-demethylase .[4] This enzyme, encoded by the ERG11 or cyp51 genes, is a key catalyst in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.[5] Ergosterol is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3]
By inhibiting lanosterol 14α-demethylase, triazoles block the conversion of lanosterol to ergosterol.[2][6] This leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the cell membrane.[3]
-
Accumulation of Toxic Sterol Intermediates: The blockage causes a buildup of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.[6]
The combined effect results in the cessation of fungal growth and, in some instances, cell death.
Figure 1. Mechanism of Action of Triazole Antifungals.
Mechanisms of Fungal Resistance
The clinical efficacy of triazoles is threatened by the emergence of resistance. Understanding these mechanisms is crucial for developing new compounds and for interpreting susceptibility data. The primary mechanisms include:
-
Target Site Modification: Point mutations in the ERG11 or cyp51A gene can alter the structure of the lanosterol 14α-demethylase enzyme.[7][8] These changes reduce the binding affinity of the triazole drug to the enzyme, rendering it less effective.[7] This is a common resistance strategy observed in species like Candida albicans and Aspergillus fumigatus.[7]
-
Overexpression of the Target Enzyme: Fungal cells can increase the expression of the ERG11/cyp51A gene, leading to higher intracellular concentrations of the target enzyme.[7] This effectively "soaks up" the drug, requiring a much higher triazole concentration to achieve an inhibitory effect.[7]
-
Increased Drug Efflux: Fungi can upregulate the expression of membrane transporter proteins that actively pump the triazole drug out of the cell.[7][8] These efflux pumps, primarily from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, reduce the intracellular drug concentration to sub-therapeutic levels.[7]
Figure 3. Broth Microdilution Workflow for Triazole Susceptibility Testing.
Disk Diffusion Method
The disk diffusion method is a simpler, agar-based alternative, particularly for Candida species, as standardized by CLSI document M44-A. [9]It provides a qualitative or semi-quantitative result.
Causality: This method relies on the diffusion of a drug from a paper disk into an agar medium, creating a concentration gradient. The fungus is inhibited at concentrations above its MIC, resulting in a zone of growth inhibition. The diameter of this zone correlates inversely with the MIC.
-
Prepare Agar Plates:
-
Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (MH-GMB). [10]The glucose supports robust yeast growth, and the methylene blue enhances the contrast, making zone edges easier to read.
-
Pour the agar to a uniform depth (e.g., 4 mm) in petri dishes. Agar depth is critical as it affects the rate of drug diffusion.
-
-
Prepare Fungal Inoculum:
-
Prepare a saline suspension of the yeast from a fresh culture, adjusted to a 0.5 McFarland turbidity standard. [11]
-
-
Inoculate the Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid.
-
Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth. [11]
-
-
Apply Antifungal Disks:
-
Aseptically place paper disks impregnated with a specific amount of the triazole (e.g., fluconazole 25 µg) onto the inoculated agar surface. [10] * Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Measure Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition (in mm) using a ruler or caliper. For azoles, ignore faint growth or microcolonies at the zone edge. [11] * The measured zone diameter is then interpreted using established clinical breakpoints to categorize the isolate as Susceptible (S), Susceptible-Dose Dependent (SDD), or Resistant (R). [10]
-
Quality Control and Data Interpretation
A protocol is only trustworthy if it is a self-validating system. Quality control (QC) ensures the accuracy and precision of the test system.
Quality Control Strains
QC must be performed each time susceptibility testing is conducted. This involves testing reference strains with known and predictable susceptibility patterns. [12]If the results for the QC strains fall outside the acceptable range, the results for the test isolates are considered invalid.
| QC Strain | Triazole Compound | Expected MIC Range (µg/mL) - CLSI M60 |
| Candida parapsilosis ATCC 22019 | Fluconazole | 1.0 - 8.0 |
| Voriconazole | 0.015 - 0.12 | |
| Candida krusei ATCC 6258 | Fluconazole | 16 - 128 |
| Voriconazole | 0.06 - 0.5 | |
| (Note: Ranges are examples and must be verified against the latest CLSI M60 or EUCAST QC documents.) | ||
| [12][13] |
Interpreting Results: Clinical Breakpoints
The raw data from these assays (MIC values or zone diameters) are interpreted using Clinical Breakpoints (CBPs). CBPs are specific values defined by bodies like CLSI and EUCAST that categorize an isolate as:
-
Susceptible (S): The infection is likely to respond to standard dosage regimens.
-
Susceptible-Dose Dependent (SDD) / Susceptible, Increased Exposure (I): The infection may respond if the drug exposure is increased, for example, by using higher doses. [14]* Resistant (R): Therapy is likely to fail, regardless of the dosage.
| Fungus | Triazole | CLSI Breakpoint (MIC, µg/mL) | EUCAST Breakpoint (MIC, µg/mL) |
| Candida albicans | Fluconazole | S ≤2; SDD 4; R ≥8 | S ≤2; R >2 |
| Voriconazole | S ≤0.12; SDD 0.25-0.5; R ≥1 | S ≤0.125; R >0.125 | |
| Aspergillus fumigatus | Voriconazole | S ≤0.5; R ≥1 | S ≤1; R >1 |
| Posaconazole | S ≤0.12; R ≥0.25 | S ≤0.125; R >0.125 | |
| (Note: Breakpoints are subject to change and should always be referenced from the most current CLSI M60 or EUCAST documents.) | |||
| [15] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| No growth in control wells | Inoculum is not viable; Improper incubation conditions. | Use a fresh culture (18-24 hours) for inoculum preparation. Verify incubator temperature and conditions. |
| Heavy growth in all wells | Inoculum is too dense; Isolate is highly resistant; Drug inactivation. | Re-standardize the inoculum to the recommended concentration. Extend the range of antifungal concentrations tested. |
| Inconsistent MIC values | Inaccurate inoculum density; Pipetting errors. | Ensure consistent and accurate inoculum standardization. Verify pipette calibration and technique. |
| "Trailing" growth with azoles | In vitro phenomenon where reduced but persistent growth occurs over a range of azole concentrations. | Read the endpoint as the first concentration with a prominent (≥50%) decrease in turbidity compared to the growth control. |
| (Adapted from BenchChem Troubleshooting Guide) | ||
| [7] |
Conclusion
The protocol for antifungal susceptibility testing of triazole compounds is a highly standardized and controlled process. By understanding the molecular basis of triazole action and resistance, and by meticulously following established protocols from bodies like CLSI and EUCAST, researchers and clinicians can generate accurate and actionable data. This information is paramount for guiding therapeutic decisions in clinical settings and for driving the development of novel antifungal agents to combat the growing threat of resistance.
References
- Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). EBSCO.
-
A. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports. Retrieved from [Link]
-
Ghannoum, M., & Isham, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved from [Link]
-
CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Georgopapadakou, N. H., & Walsh, T. J. (1996). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Berman, J., & Krysan, D. J. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. FEMS Yeast Research. Retrieved from [Link]
-
Kauffman, C. A. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis. Retrieved from [Link]
-
Basenko, E. Y., & Perfect, J. R. (2018). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Current Fungal Infection Reports. Retrieved from [Link]
-
de la Cruz-López, J. P., & Martinez-Sotelo, J. H. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Retrieved from [Link]
-
Tatsumi, Y., & Yokoo, M. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Wiederhold, N. P. (2009). Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Rodriguez-Tudela, J. L., & Cuenca-Estrella, M. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection. Retrieved from [Link]
-
Shadomy, S., & Pfaller, M. A. (1991). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. Journal of Clinical Microbiology. Retrieved from [Link]
-
Casal, M., & Linares, M. J. (1981). Disk Agar Diffusion Susceptibility Testing of Yeasts. Journal of Clinical Microbiology. Retrieved from [Link]
-
Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal. Retrieved from [Link]
-
Bio-Rad. (n.d.). disks for antifungal susceptibility testing of yeasts cartridge of 50 disks. Bio-Rad. Retrieved from [Link]
-
Cheng, J., Pham, J., & Bell, S. (n.d.). A disc test of antifungal susceptibility. ConnectSci. Retrieved from [Link]
-
Pfaller, M. A., & Rex, J. H. (2006). Standardized disk diffusion method for yeasts. Revista Iberoamericana de Micología. Retrieved from [Link]
-
Barry, A. L., & Pfaller, M. A. (2000). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology. Retrieved from [Link]
-
Rosco Diagnostica. (2011). SUSCEPTIBILITY TESTING OF YEASTS 2011. Rosco Diagnostica. Retrieved from [Link]
-
Arendrup, M. C., & Meletiadis, J. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection. Retrieved from [Link]
-
Arendrup, M. C., & Meletiadis, J. (2020). How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection. Retrieved from [Link]
-
Pfaller, M. A., & Rinaldi, M. G. (1993). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology. Retrieved from [Link]
-
Lamoth, F., & Jenks, J. D. (2020). Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. Journal of Fungi. Retrieved from [Link]
-
Arendrup, M. C., & Meletiadis, J. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). RePub, Erasmus University Repository. Retrieved from [Link]
-
Barry, A. L., & Pfaller, M. A. (2000). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology. Retrieved from [Link]
-
Cuenca-Estrella, M. (2009). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert Review of Anti-infective Therapy. Retrieved from [Link]
-
EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Dannaoui, E., & Garcia-Hermoso, D. (2020). Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. Journal of Fungi. Retrieved from [Link]
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Espinel-Ingroff, A. (2022). Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance. Journal of Fungi. Retrieved from [Link]
-
EUCAST. (2026). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
Sources
- 1. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. rosco-diagnostica.com [rosco-diagnostica.com]
- 12. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
Introduction: Unveiling the Therapeutic Potential of a Novel Triazole Compound
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is a synthetic heterocyclic compound featuring a 1,2,4-triazole moiety. This structural feature is a well-established pharmacophore present in numerous clinically significant drugs, renowned for a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer effects[1][2][3]. The core mechanism for many triazole-based antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (CYP51)[4]. This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi, and its disruption leads to increased fungal cell membrane permeability and ultimately cell death[4].
Given the structural alerts within 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, a comprehensive in vitro evaluation is warranted to elucidate its therapeutic potential. This guide provides a detailed framework and step-by-step protocols for researchers, scientists, and drug development professionals to assess the bioactivity of this compound. The proposed assays are designed to investigate its antifungal efficacy, potential for cytotoxicity against mammalian cells, and its propensity for drug-drug interactions through inhibition of human cytochrome P450 enzymes.
Part 1: Antifungal Activity Assessment
The primary hypothesis for the biological activity of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is its potential as an antifungal agent. To thoroughly investigate this, a two-pronged approach is recommended: a direct enzymatic assay to confirm its interaction with the putative target, and a cell-based assay to determine its efficacy against pathogenic fungal strains.
Direct Enzyme Inhibition: Lanosterol 14-alpha-demethylase (CYP51) Assay
Scientific Rationale: This assay directly measures the inhibitory effect of the test compound on the activity of lanosterol 14-alpha-demethylase, providing mechanistic insight into its antifungal action. The assay typically utilizes a reconstituted enzyme system with human or fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR), and measures the conversion of a substrate like lanosterol[5].
Experimental Workflow:
Caption: Workflow for the Lanosterol 14-alpha-demethylase (CYP51) Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol in a suitable solvent (e.g., DMSO).
-
Reconstitute recombinant human or fungal (e.g., from Saccharomyces cerevisiae or Candida albicans) CYP51 and CPR according to the manufacturer's instructions.
-
Prepare a solution of lanosterol substrate, potentially incorporating it into micelles for improved solubility[6].
-
Prepare a fresh solution of NADPH.
-
-
Incubation:
-
In a microcentrifuge tube, combine the reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0), the reconstituted CYP51 and CPR enzymes, and the lanosterol substrate[6][7].
-
Add varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ketoconazole).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
-
Reaction Initiation and Termination:
-
Product Extraction and Analysis:
-
Extract the sterols from the reaction mixture using an organic solvent like petroleum ether[6].
-
Dry the pooled organic extracts and redissolve the residue in a suitable solvent for analysis.
-
Separate and quantify the remaining substrate (lanosterol) and the demethylated product using reverse-phase high-performance liquid chromatography (HPLC)[6][8].
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Quantitative Data Summary Table:
| Compound | CYP51 Isoform | IC50 (µM) |
| 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | C. albicans | [Data] |
| 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | Human | [Data] |
| Ketoconazole (Positive Control) | C. albicans | [Data] |
Cell-Based Antifungal Susceptibility Testing
Scientific Rationale: This assay determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of pathogenic fungal strains. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible method for this purpose[9][10].
Protocol:
-
Fungal Strain and Media Preparation:
-
Culture the desired fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates.
-
Prepare a standardized inoculum suspension in RPMI 1640 medium according to CLSI guidelines[11].
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform serial dilutions of the test compound in RPMI 1640 medium.
-
Include a positive control antifungal agent (e.g., fluconazole) and a drug-free growth control[11].
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-72 hours, depending on the fungal species[9].
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the MIC, which is the lowest concentration of the compound that causes a significant reduction in fungal growth (typically ≥80%) compared to the drug-free control well[9].
-
Quantitative Data Summary Table:
| Fungal Strain | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | [Data] | [Data] |
| Cryptococcus neoformans | [Data] | [Data] |
| Aspergillus fumigatus | [Data] | [Data] |
Part 2: In Vitro Cytotoxicity Assessment
Scientific Rationale: It is crucial to evaluate the potential toxicity of the test compound to mammalian cells to determine its therapeutic index. Cytotoxicity assays measure various cellular parameters to assess cell health, such as metabolic activity or membrane integrity[12][13].
MTT Assay for Cell Viability
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells[14].
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in the appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.
-
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
Scientific Rationale: The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis. This provides a measure of cytotoxicity based on the loss of membrane integrity[13][15][16].
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell seeding and compound treatment protocol as for the MTT assay.
-
-
LDH Assay:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatant according to the manufacturer's instructions[15]. This typically involves an enzymatic reaction that produces a colored or fluorescent product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in a positive control (cells lysed with a detergent) and a negative control (untreated cells).
-
Quantitative Data Summary Table:
| Cell Line | Assay | IC50 (µM) |
| HeLa | MTT | [Data] |
| HeLa | LDH | [Data] |
| HepG2 | MTT | [Data] |
| HepG2 | LDH | [Data] |
Part 3: Human Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Many drugs are metabolized by cytochrome P450 enzymes. Inhibition of these enzymes by a new chemical entity can lead to adverse drug-drug interactions[17]. Therefore, it is essential to assess the inhibitory potential of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol against major human CYP isoforms.
Experimental Workflow:
Caption: Workflow for the Human Cytochrome P450 (CYP) Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Incubation:
-
In a 96-well plate, combine the buffer, HLMs or recombinant CYPs, and varying concentrations of the test compound.
-
Include a vehicle control and a known inhibitor for each CYP isoform as a positive control.
-
Pre-incubate the mixture.
-
-
Reaction and Analysis:
-
Add the CYP-specific probe substrate to each well.
-
Initiate the reaction by adding an NADPH-regenerating system or NADPH.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction by adding a quenching solvent like acetonitrile.
-
Analyze the formation of the specific metabolite from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[20].
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound.
-
Determine the IC50 value for each CYP isoform.
-
Quantitative Data Summary Table:
| CYP Isoform | Test Compound IC50 (µM) | Positive Control Inhibitor IC50 (µM) |
| CYP1A2 | [Data] | [Data] |
| CYP2C9 | [Data] | [Data] |
| CYP2C19 | [Data] | [Data] |
| CYP2D6 | [Data] | [Data] |
| CYP3A4 | [Data] | [Data] |
Conclusion
The in vitro assays detailed in this application note provide a robust framework for the initial characterization of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol. By systematically evaluating its antifungal activity, cytotoxicity, and potential for CYP-mediated drug interactions, researchers can gain critical insights into its therapeutic potential and safety profile. The data generated from these protocols will be instrumental in guiding further preclinical development of this promising compound.
References
- Title: Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health Source: Vertex AI Search URL
- Title: Cytotoxicity assay kits and cell viability assay kits Source: Abcam URL
- Title: 4.
- Title: An assay for lanosterol 14alpha-demethylase from Saccharomyces cerevisiae Source: Portland Press URL
- Title: Cytotoxicity Assays Source: Thermo Fisher Scientific - JP URL
- Title: Cytochrome P450 (CYP) Inhibition Assay (IC50)
- Title: Cytotoxicity assays | Sigma-Aldrich Source: MilliporeSigma URL
- Title: Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains Source: MDPI URL
- Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL
- Title: Triazole derivatives with improved in vitro antifungal activity over azole drugs Source: Dove Press URL
- Title: In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species Source: PubMed URL
- Title: Full article: Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity Source: Taylor & Francis URL
- Title: Identification of lanosterol 14 alpha-methyl demethylase in human tissues Source: PubMed URL
- Title: Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay)
- Title: CYP inhibition assay services based on FDA Guidance Source: LifeNet Health LifeSciences URL
- Title: Triazole derivatives with improved in vitro antifungal activity over azole drugs Source: ResearchGate URL
- Title: Human Lanosterol 14-Alpha Demethylase (CYP51A1)
- Title: LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450)
- Title: 1-(4-CHLOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)
- Title: Lanosterol 14 alpha-demethylase – Knowledge and References Source: Taylor & Francis URL
- Title: Synthesis of some novel 1-(4-chlorophenyl)-2-(1H-triazole-1-yl)
- Title: Azole Affinity of Sterol 14α-Demethylase (CYP51)
- Title: A Comprehensive review on 1, 2,4 Triazole.
- Title: 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)
- Title: 1-(4-chlorophenyl)ethane (CAS 77008-62-9)
- Title: [1-(4-chlorophenyl)
- Title: 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)
- Title: 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)
- Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments Source: MDPI URL
- Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- Title: Anticancer properties of 1,2,4-triazole derivatives (literature review)
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. journals.asm.org [journals.asm.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of lanosterol 14 alpha-methyl demethylase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 15. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 18. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 19. criver.com [criver.com]
- 20. enamine.net [enamine.net]
Application Note: Cell-Based Assays for Evaluating the Cytotoxicity and Apoptotic Mechanisms of Triazole Derivatives
Introduction & Pharmacological Context
Triazole derivatives—specifically 1,2,3-triazole and 1,2,4-triazole scaffolds—have emerged as highly versatile pharmacophores in modern oncology. Due to their electron-rich properties and rigid structural geometry, triazoles readily form non-covalent interactions (such as hydrogen bonding, π
π stacking, and van der Waals forces) with critical biological receptors like the Epidermal Growth Factor Receptor (EGFR)[1]. Recent drug development efforts have successfully hybridized triazoles with existing chemotherapeutics, yielding compounds like gefitinib-1,2,3-triazole derivatives and quinolino-triazoles, which exhibit potent anti-proliferative effects against cervical (HeLa), breast (MCF-7), and lung (A549) cancer cell lines[2][3].To transition these novel derivatives from in silico design to preclinical validation, researchers require robust, self-validating cell-based assays. This application note provides a comprehensive guide to evaluating triazole cytotoxicity, elucidating their apoptotic pathways, and ensuring high-fidelity data collection.
Mechanistic Foundations of Triazole Cytotoxicity
Understanding the mechanism of action is critical for designing appropriate downstream assays. Triazole derivatives primarily inhibit cancer cell proliferation by inducing cell cycle arrest and triggering the intrinsic apoptotic cascade[1]. For instance, gefitinib-triazole derivatives have been shown to arrest cells in the G2/M phase[2], while mono-triazole glycosides induce G0/G1 arrest[4].
Mechanistically, triazole binding to targets like EGFR or the induction of intracellular Reactive Oxygen Species (ROS) leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax[2][3]. This shift in the Bax/Bcl-2 ratio depolarizes the mitochondrial membrane, releasing cytochrome c and activating the caspase cascade (Caspase-9 to Caspase-3), ultimately resulting in PARP-1 cleavage and programmed cell death[2].
Triazole-induced apoptotic signaling pathways via EGFR inhibition and ROS generation.
Experimental Design: Cell Models and Self-Validating Controls
A reliable cytotoxicity assay must be a self-validating system. This requires the strategic selection of cell lines and the inclusion of rigorous controls to rule out false positives caused by solvent toxicity or assay artifacts.
-
Target Cell Lines: Select lines expressing the target of interest. For EGFR-targeted triazoles, HeLa (cervical) and A549 (lung) are standard models[1][2].
-
Normal Cell Lines (Selectivity Index): To ensure the triazole derivative targets cancer cells without broad toxicity, always run parallel assays on non-cancerous lines like HEK-293 (human embryonic kidney)[3][5]. The Selectivity Index (SI) is calculated as IC50(Normal)/IC50(Cancer) .
-
Internal Controls:
-
Vehicle Control: Cells treated with the exact concentration of solvent used for the highest drug dose (e.g., 0.1% DMSO). DMSO concentrations exceeding 0.1% can induce basal apoptosis, skewing results.
-
Positive Control: A known chemotherapeutic (e.g., 5-Fluorouracil, Doxorubicin, or Gefitinib) to validate the sensitivity of the cell batch[2][5].
-
Protocol 1: High-Throughput Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial cytotoxicity screening[1]. Causality of the Method: MTT is a yellow, water-soluble tetrazolium dye. Viable cells with active mitochondrial succinate dehydrogenase enzymes cleave the tetrazolium ring, converting MTT into insoluble purple formazan crystals. The absorbance of the solubilized formazan is directly proportional to the number of metabolically active (living) cells[3].
Step-by-Step Methodology
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 100 µL of complete culture medium into a 96-well plate[1]. Causality: Seeding density must allow for exponential growth over the 72-hour assay period without reaching over-confluency, which triggers contact inhibition and false cytotoxicity.
-
Overnight Incubation: Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment and recovery[5].
-
Compound Treatment: Aspirate the old media. Apply triazole derivatives at varying concentrations (e.g., 0.1, 1, 10, 50, and 100 µM) diluted in fresh media. Incubate for 24, 48, or 72 hours[1].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C[1][5].
-
Formazan Solubilization: Carefully aspirate the media to avoid disturbing the crystal monolayer at the bottom. Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to solubilize the formazan[1]. Causality: Complete removal of media is necessary because phenol red and residual serum proteins can interfere with the spectrophotometric reading.
-
Quantification: Agitate the plate on an orbital shaker for 10 minutes. Read the absorbance at 540–570 nm using a microplate reader[4].
Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Flow Cytometry for Apoptosis and Cell Cycle
To confirm that the reduction in cell viability is due to programmed cell death rather than non-specific necrosis, flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is required[1][2].
Causality of the Method: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it is bound by the fluorescently conjugated Annexin V protein. PI is a membrane-impermeable DNA intercalating dye; it can only enter cells and stain DNA when the membrane is compromised (late apoptosis or necrosis)[4].
Step-by-Step Methodology: Apoptosis Assay
-
Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (using Trypsin-EDTA). Causality: Discarding the media will artificially lower the late apoptotic/necrotic population count.
-
Washing: Centrifuge at 1,500 rpm for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum nucleases.
-
Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes[1].
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Use single-stained controls to set compensation matrices and eliminate spectral overlap between FITC (FL1) and PI (FL2/FL3).
Step-by-Step Methodology: Cell Cycle Analysis
-
Fixation: Harvest cells as above, wash in PBS, and resuspend in 300 µL PBS. Slowly add 700 µL of ice-cold 100% ethanol dropwise while vortexing. Causality: Ethanol fixation permeabilizes the cell membrane, allowing PI to reach the nucleus and stoichiometrically bind to DNA, which is necessary to quantify the 2n (G0/G1), S-phase, and 4n (G2/M) DNA content[1][2].
-
Incubation: Store at -20°C for at least 2 hours (or overnight).
-
RNase Treatment: Wash cells to remove ethanol. Resuspend in PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes. Causality: PI binds to both DNA and double-stranded RNA. RNase degrades RNA, ensuring the fluorescence signal is strictly proportional to DNA content.
-
PI Staining & Analysis: Add 50 µg/mL PI and analyze via flow cytometry[1].
Quantitative Data Presentation
Synthesizing assay outputs into standardized tables allows for rapid comparison of compound efficacy and safety.
Table 1: Representative IC₅₀ Values and Selectivity Indices of Triazole Derivatives
| Compound Class | Target Cell Line | IC₅₀ (µM) | Normal Cell Line (IC₅₀) | Selectivity Index (SI) | Ref. |
| Gefitinib-1,2,3-triazole (c13) | HeLa (Cervical) | 5.66 ± 0.35 | - | - | [2] |
| Quinolino-triazole (6f) | MCF-7 (Breast) | 1.2 - 8.7 | HEK-293 (>100 µM) | > 10 | [3] |
| Mono-triazole glycoside (W5) | CCA (Cholangiocarcinoma) | 59.1 - 86.3 | - | - | [4] |
| Sulfanyl-1,2,4-triazole (CL1) | MDA-MB-231 (Breast) | 4.5 - 12.3 | HEK-293 (Low Tox) | High | [5] |
Table 2: Typical Flow Cytometric Distribution of Apoptotic Populations (Annexin V/PI)
| Treatment Group | Live Cells (Anx-/PI-) | Early Apoptotic (Anx+/PI-) | Late Apoptotic (Anx+/PI+) | Necrotic (Anx-/PI+) |
| Control (0.1% DMSO) | > 94.0% | < 3.0% | < 2.0% | < 1.0% |
| Triazole Derivative (Low Dose) | ~ 65.0% | ~ 20.0% | ~ 12.0% | ~ 3.0% |
| Triazole Derivative (High Dose) | ~ 40.0% | ~ 25.0% | ~ 30.0% | ~ 5.0% |
(Note: Data in Table 2 represents expected population shifts upon successful triazole-induced apoptosis, validating the transition from early membrane flipping to late-stage membrane permeabilization).
References
- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Medical Toxicology and Legal Medicine.
- Anti-cancer activity of synthetic gefitinib-1,2,3-triazole derivatives against Hela cells via induction of apoptosis. Frontiers in Pharmacology.
- Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. ACS Medicinal Chemistry Letters.
- Novel Synthetic Mono-triazole Glycosides Induce G0/G1 Cell-cycle Arrest and Apoptosis in Cholangiocarcinoma Cells. Anticancer Research.
- Synthesis of sulfanyl derivatives of 1,2,4-triazoles via an acid catalyzed intramolecular cyclization of isothiosemicarbazones. RSC Advances.
Sources
- 1. ijmtlm.org [ijmtlm.org]
- 2. Frontiers | Anti-cancer activity of synthetic gefitinib-1,2,3-triazole derivatives against Hela cells via induction of apoptosis [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Synthetic Mono-triazole Glycosides Induce G0/G1 Cell-cycle Arrest and Apoptosis in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Synthesis of sulfanyl derivatives of 1,2,4-triazoles via an acid catalyzed intramolecular cyclization of isothiosemicarbazones: structural characteriz ... - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00822D [pubs.rsc.org]
Application Notes and Protocols for 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol in Medicinal Chemistry
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol. This compound is a member of the azole class of molecules, which are of significant interest in medicinal chemistry, primarily for their potential as antifungal agents. This document details the compound's mechanism of action, provides a robust protocol for its synthesis, and outlines established methodologies for evaluating its biological activity. The protocols are designed to be self-validating and are grounded in established scientific principles, supported by authoritative references.
Introduction and Scientific Background
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, including the widely used antifungal agents fluconazole and itraconazole.[1][2] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition and death.
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol shares key structural features with established azole antifungals: a substituted phenyl ring and a triazole-linked ethyl alcohol backbone. These features suggest its potential to act as a CYP51 inhibitor. This guide provides the necessary protocols to synthesize and evaluate this compound as a potential antifungal agent.
Synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
The synthesis is a two-step process involving the formation of a ketone intermediate followed by its reduction to the target alcohol. This approach is well-documented for analogous structures.[5]
Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Protocol for Synthesis of the Ketone Intermediate
This protocol is adapted from established methods for the synthesis of similar 2-(1H-1,2,4-triazol-1-yl)ethanone derivatives.[5]
Materials:
-
2-bromo-1-(4-chlorophenyl)ethanone
-
1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.
Protocol for the Reduction to the Target Alcohol
This protocol employs sodium borohydride, a mild and selective reducing agent for ketones.[6][7]
Materials:
-
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask, magnetic stirrer, ice bath, and standard glassware
Procedure:
-
Dissolve the ketone intermediate (1.0 equivalent) in methanol in an Erlenmeyer flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude alcohol.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol.
Biological Evaluation: Antifungal Activity
The primary application of this compound in medicinal chemistry is likely as an antifungal agent. The following protocols describe how to assess its efficacy in vitro.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungals function by targeting and inhibiting lanosterol 14α-demethylase (CYP51), a fungal-specific cytochrome P450 enzyme.[3] This enzyme is crucial for the conversion of lanosterol to ergosterol. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[8] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt the fungal cell membrane's structure and function.[4]
Caption: Inhibition of the ergosterol biosynthesis pathway.
Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.
Materials:
-
Test compound: 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
-
Control antifungal: Fluconazole
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35 °C)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compound and fluconazole in DMSO to a concentration of 1280 µg/mL.
-
Drug Dilution Series: Perform serial twofold dilutions of the stock solutions in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Inoculum Preparation: Culture the fungal strains on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
-
Inoculation of Microtiter Plates: Transfer 100 µL of the diluted drug concentrations to the test wells of a new 96-well plate. Add 100 µL of the final fungal inoculum to each well. Include a drug-free growth control and a sterility control (medium only).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant (≥50%) inhibition of fungal growth compared to the drug-free control. This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).
Representative Antifungal Activity Data
The following table presents hypothetical but realistic MIC values for a novel triazole antifungal agent against common fungal pathogens. Actual experimental data for 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol would need to be determined empirically using the protocol above.
| Fungal Species | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 1-4 | 0.25-1 |
| Candida glabrata (ATCC 90030) | 8-32 | 8-64 |
| Candida parapsilosis (ATCC 22019) | 0.5-2 | 0.5-2 |
| Cryptococcus neoformans (ATCC 90112) | 2-8 | 4-16 |
| Aspergillus fumigatus (ATCC 204305) | >64 | >64 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for the title compound.
Advanced Protocol: CYP51 Inhibition Assay
To confirm that the antifungal activity is due to the inhibition of lanosterol 14α-demethylase, a cell-free enzymatic assay can be performed. This protocol provides a general framework for such an assay.
Principle: This assay measures the ability of the test compound to inhibit the activity of recombinant fungal CYP51. The enzyme's activity can be monitored by measuring the depletion of the substrate (lanosterol) or the formation of the product using methods like HPLC or mass spectrometry.
Materials:
-
Recombinant fungal CYP51 (e.g., from Candida albicans)
-
Lanosterol (substrate)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
Test compound and a known inhibitor (e.g., ketoconazole)
-
Reaction buffer (e.g., potassium phosphate buffer with glycerol)
-
HPLC or LC-MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NADPH-cytochrome P450 reductase, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation of Reaction: Add recombinant CYP51 and lanosterol to initiate the reaction.
-
Incubation: Incubate the reaction at 37 °C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or ethyl acetate).
-
Analysis: Analyze the reaction mixture by HPLC or LC-MS to quantify the amount of remaining lanosterol or the formed product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol represents a valuable scaffold for investigation in the field of antifungal drug discovery. The protocols outlined in this guide provide a solid foundation for its synthesis and biological characterization. Researchers are encouraged to utilize these methods to explore the antifungal potential of this and structurally related molecules. Further studies could involve lead optimization to enhance potency and selectivity, in vivo efficacy studies in animal models of fungal infections, and investigations into potential off-target effects.
References
-
Drzał, W., Sobstyl, J., & Trotsko, N. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(4), M2097. [Link]
- (2021). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR.
- Agrawal, R., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 32-40.
-
Hitchcock, C. A., et al. (2020). Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ChemMedChem, 15(14), 1294-1309. [Link]
-
Kupcewicz, B., & Budzisz, E. (2023). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 28(15), 5897. [Link]
- (n.d.). Acetophenone Reduction with NaBH4. Scribd.
- (n.d.). Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System.
- (1995). Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole.
- (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
- (2022). Oleanane-Type Triterpene Conjugates with 1H-1,2,3-Triazole Possessing of Fungicidal Activity. MDPI.
- Le, L. (2013). Sodium Borohydride Reduction of Acetophenone.
- (2025). 感染症檢驗科MIC判讀與參考值. 臺北榮民總醫院.
- (n.d.). Synthesis of fluconazole using [(1H-1,2,4-triazol-1-yl)methyl]lithium.
- (2021). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51)
- (n.d.). 1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Sigma-Aldrich.
- (2015). Improved synthesis of fluconazole by using nano-SSA as a green catalyst.
- Ruan, Y., et al. (2011). Synthesis and antifungal activity of new 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. African Journal of Pharmacy and Pharmacology, 5(5), 602-607.
- (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. PMC.
- (n.d.). 5α-androstan-17β-ol-3-one. Organic Syntheses Procedure.
- (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences.
- (2020). Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51)
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. scribd.com [scribd.com]
- 8. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Use of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol as a pharmaceutical intermediate
Application Note: 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (CAS 62881-59-8) as a Core Pharmacophoric Intermediate in Azole Antifungal Development
Executive Summary
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (CAS 62881-59-8) is a highly versatile, chiral pharmaceutical intermediate. It serves as the structural foundation for a wide array of experimental and commercial triazole antifungals and agricultural fungicides. By providing both a target-binding pharmacophore (the 1,2,4-triazole ring) and a lipophilic anchor (the 4-chlorophenyl group), this intermediate allows medicinal chemists to rapidly synthesize potent inhibitors of fungal lanosterol 14α-demethylase (CYP51) through straightforward O-alkylation or esterification of its secondary hydroxyl group.
Mechanistic Rationale: The CYP51 Target
The architectural design of this intermediate is not accidental; it is perfectly tuned to exploit the active site of the fungal CYP51 enzyme.
-
Heme Coordination: The primary and strongest interaction between a triazole antifungal and the CYP51 enzyme occurs through the direct coordination of the triazole's N4 nitrogen atom as the sixth ligand of the heme ferric ion[1]. This displaces the naturally coordinated water molecule, locking the enzyme in an inhibited state and halting ergosterol biosynthesis[2].
-
Hydrophobic Anchoring: The 4-chlorophenyl group is highly lipophilic and is positioned to make extensive nonbonded contacts with the amino acid side chains lining the hydrophobic substrate access channel of CYP51[3]. This mimics the binding of the natural substrate, lanosterol, while preventing its entry[1].
-
Stereochemical Importance: The secondary alcohol serves as a chiral center. The spatial orientation of the downstream ether or ester linkage dictates the exact positioning of the 4-chlorophenyl group within the binding pocket. Consequently, the enantiomeric purity of this intermediate directly correlates with the in vitro potency and in vivo efficacy of the final Active Pharmaceutical Ingredient (API).
Mechanism of CYP51 inhibition via heme coordination and hydrophobic pocket occupation.
Upstream Synthesis & Asymmetric Reduction
The intermediate is typically synthesized via the reduction of its ketone precursor, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. While traditional reduction using sodium borohydride (NaBH₄) yields a racemic mixture, modern drug development demands enantiopure compounds to avoid off-target toxicity and maximize efficacy. Asymmetric Transfer Hydrogenation (ATH) using Noyori-type ruthenium catalysts (e.g., Ru-TsDPEN) or enzymatic bioreduction has become the gold standard for reducing α-azole ketones[4].
Quantitative Data Summary: Reduction Methodologies
The following table summarizes the performance metrics of different reduction strategies for α-azole ketones to yield the target intermediate[4].
| Reduction Method | Reagents / Catalyst | Typical Yield | Enantiomeric Excess (ee) | Scalability / Notes |
| Non-Selective | NaBH₄, MeOH | >90% | 0% (Racemic) | High. Requires downstream chiral resolution. |
| Asymmetric Transfer Hydrogenation (ATH) | RuCl, HCOOH/TEA | 85-95% | 96-99% | High. Operationally simple, avoids H₂ gas. |
| Bioreduction | Saccharomyces cerevisiae whole cells | 60-80% | >95% | Moderate. Eco-friendly but requires strict bioprocessing controls. |
Downstream Derivatization: Experimental Protocols
To convert 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol into a potent antifungal API, the secondary hydroxyl group is typically O-alkylated.
Protocol: Synthesis of O-Alkylated Triazole Ethers Objective: To synthesize a target API by etherifying the chiral secondary alcohol with a substituted benzyl halide (e.g., 2,4-dichlorobenzyl chloride).
Reagents:
-
(R)-1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
2,4-Dichlorobenzyl chloride (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation of the Base Suspension: Suspend NaH in anhydrous DMF under an inert nitrogen atmosphere and cool the reaction flask to 0°C using an ice bath.
-
Causality: Cooling is critical to prevent the thermal degradation of DMF in the presence of a strong base and to control the highly exothermic deprotonation step.
-
-
Alkoxide Formation: Slowly add a solution of the triazole alcohol in DMF dropwise to the NaH suspension.
-
Causality & Self-Validation: The evolution of H₂ gas will be immediately observable. The cessation of bubbling serves as a visual, self-validating indicator that the primary deprotonation is complete and the sodium alkoxide has successfully formed.
-
-
Equilibration: Remove the ice bath and stir the mixture for 30 minutes at room temperature to ensure complete conversion.
-
Electrophile Addition: Re-cool the flask to 0°C and add 2,4-dichlorobenzyl chloride dropwise.
-
Causality: The highly nucleophilic alkoxide attacks the benzylic carbon via an SN2 mechanism. DMF, a polar aprotic solvent, drastically accelerates this substitution by leaving the alkoxide unsolvated and highly reactive.
-
-
Reaction Propagation: Heat the reaction mixture to 60°C for 4-6 hours.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 1:1). The reaction is complete when the lower Rf spot (starting alcohol) completely disappears, replaced by a higher Rf spot (the ether product).
-
-
Quenching and Workup: Cool the mixture to room temperature and quench carefully by pouring it into crushed ice water. Extract the aqueous mixture three times with dichloromethane (DCM).
-
Purification: Wash the combined organic layers extensively with distilled water (at least 5 times) to remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ether via silica gel flash chromatography.
Synthetic workflow for the asymmetric reduction and O-alkylation of the triazole intermediate.
Sources
Application Note: Multimodal Spectroscopic Elucidation of Triazole Scaffolds
Executive Summary & Analytical Challenges
Triazoles—specifically 1,2,3-triazoles and 1,2,4-triazoles—are privileged scaffolds in medicinal chemistry, widely utilized as amide bond bioisosteres, antifungals, and click-chemistry linkers. However, the structural elucidation of these heterocycles presents significant analytical challenges. The thermal cycloaddition of azides and alkynes often yields a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted 1,2,3-triazoles), while 1,2,4-triazoles frequently exhibit complex tautomerism (e.g., thiol vs. thione forms).
Relying solely on synthetic assumptions (such as the presumption that CuAAC strictly yields the 1,4-isomer) is analytically insufficient. This application note details a self-validating, multimodal spectroscopic workflow utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to unambiguously map triazole connectivity, differentiate regioisomers, and confirm tautomeric states.
Caption: Multimodal spectroscopic workflow for the structural elucidation of triazoles.
NMR Spectroscopy: The Gold Standard for Regioisomer Assignment
Standard ¹H NMR is often inadequate for distinguishing triazole regioisomers due to overlapping signals and solvent-dependent chemical shifts. Instead, structural assignment relies heavily on ¹³C NMR and two-dimensional ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC).
¹³C NMR and Gated Decoupling
The electronic environment of the triazole ring causes distinct polarization depending on the substitution pattern. For instance,1[1].
-
1,4-isomer: The C5 signal appears highly shielded at δ ~120 ppm [1].
-
1,5-isomer: The C4 signal appears further downfield at δ ~133 ppm [1].
¹⁵N NMR at Natural Abundance
Because nitrogen is highly sensitive to its chemical environment, ¹⁵N NMR is the ultimate arbiter of triazole connectivity. The2[2]. By tracking the ²J and ³J coupling pathways from the solitary triazole proton to the ring nitrogens, the exact sequence of atoms can be mapped.
Caption: Key ¹H-¹⁵N HMBC and HSQC NMR correlations in 1,4-disubstituted 1,2,3-triazoles.
Protocol 1: Optimized NMR Acquisition for Regioisomer Differentiation
This protocol is designed to be self-validating: the ¹³C gated decoupling provides primary evidence, which is then cross-verified by the ¹⁵N HMBC connectivity map.
-
Sample Preparation: Dissolve 15–20 mg of the purified triazole in 0.6 mL of DMSO-d₆.
-
Causality: ¹⁵N has a very low natural abundance (0.37%). A highly concentrated sample is mandatory to achieve an adequate signal-to-noise ratio for 2D ¹H-¹⁵N HMBC without requiring expensive isotopic labeling.
-
-
¹³C NMR with Gated Decoupling: Acquire the ¹³C spectrum using a gated decoupling pulse sequence.
-
Causality: Standard broadband decoupling erases ¹H-¹³C coupling. Gated decoupling retains the ¹J_CH coupling (typically ~190–200 Hz for triazoles) while preserving the Nuclear Overhauser Effect (NOE) enhancement. This allows the analyst to definitively distinguish the triazole CH carbon from quaternary carbons.
-
-
¹H-¹⁵N HMBC Acquisition: Set the long-range coupling constant parameter (ⁿJ_NH) to 8–10 Hz.
-
Causality: This specific coupling window is optimized to capture both ²J and ³J correlations. The H5 proton of a 1,4-isomer will show strong correlations to N1, N2, and N3, whereas the H4 proton of a 1,5-isomer will show a different correlation topology, definitively identifying the regioisomer.
-
Mass Spectrometry: Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, but tandem mass spectrometry (MS/MS) is required to probe the structural backbone. The3[3].
Protocol 2: LC-MS/MS Fragmentation Analysis
-
Chromatography & Ionization: Inject the sample onto a C18 column using a gradient of water/acetonitrile supplemented with 0.1% formic acid. Utilize Electrospray Ionization (ESI) in positive mode.
-
Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ precursor ion, which is critical for stable downstream fragmentation.
-
-
Collision-Induced Dissociation (CID): Isolate the [M+H]⁺ ion and apply a stepped collision energy ramp (e.g., 15 eV, 30 eV, 45 eV).
-
Causality: Triazole rings are highly aromatic and stable. Stepping the collision energy ensures that both low-energy cleavages (e.g., loss of labile substituents like H₂O or alkyl groups) and high-energy ring-opening events (e.g., loss of N₂ or HCN) are captured in the resulting spectra.
-
Infrared (IR) Spectroscopy: Tautomeric Validation
In 1,2,4-triazole-3-thiones, IR spectroscopy is the most rapid method to determine whether the molecule exists predominantly in the thiol or thione tautomeric form in the solid state.4[4]. The absence of an S-H stretch (~2500 cm⁻¹) acts as a negative control, validating the predominance of the thione isomer.
Data Summary Tables
Table 1: Characteristic NMR Chemical Shifts for 1,2,3-Triazole Regioisomers
Note: Exact shifts vary by solvent and substituent, but the relative C4/C5 differential is highly conserved.
| Regioisomer | Triazole ¹H (ppm) | Triazole ¹³C (ppm) | Diagnostic ¹⁵N HMBC Correlations |
| 1,4-disubstituted | ~7.8 – 8.6 | C5: ~120 | H5 correlates to N1, N2, N3 |
| 1,5-disubstituted | ~7.9 – 8.8 | C4: ~133 | H4 correlates to N2, N3 |
Table 2: Diagnostic IR Absorption Bands for 1,2,4-Triazole-3-thiones
| Functional Group | Wavenumber (cm⁻¹) | Significance in Triazole Elucidation |
| N-H Stretch | 3276 – 3389 | Confirms the presence of the thione tautomer |
| C=N Stretch | 1620 – 1625 | Indicates an intact triazole heterocyclic ring |
| C=S Stretch | 1288 – 1295 | Distinguishes the thione form from the thiol form |
| S-H Stretch | ~2500 (Absence) | Absence acts as a self-validating check against the thiol form |
Sources
Application Note: 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (CPTE) as a Core Pharmacophore in Crop Protection Research
Executive Summary
In the development of agricultural fungicides, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (CAS: 62881-59-8), hereafter referred to as CPTE , serves as a fundamental structural model and synthetic precursor. While modern commercial fungicides (e.g., tebuconazole, paclobutrazol) feature bulky, highly optimized lipophilic side chains, CPTE represents the stripped-down, essential pharmacophore required for Demethylation Inhibitor (DMI) activity. This application note details the mechanistic rationale, target validation protocols, and derivatization workflows for utilizing CPTE in the discovery of next-generation crop protection agents.
Mechanistic Overview: CYP51 Target Engagement
The primary fungistatic mechanism of triazole compounds is the disruption of the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity[1]. The biological target is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 monooxygenase.
CPTE engages CYP51 through a dual-action binding modality:
-
Hydrophobic Anchoring : The 4-chlorophenyl moiety inserts into the hydrophobic substrate-access channel of the enzyme, mimicking the sterol backbone of lanosterol[2].
-
Heme Coordination : The N4 atom of the 1,2,4-triazole ring forms a direct coordinate covalent bond with the heme iron at the catalytic center. This displaces the native water ligand, shifting the iron from a high-spin to a low-spin state and halting the enzyme's oxidative function[3].
Fig 1: Ergosterol biosynthesis pathway and mechanism of CYP51 inhibition by CPTE.
Application 1: CYP51 Spectral Binding Assay ( Kd Determination)
Causality & Rationale : To quantify the direct target engagement of CPTE and its derivatives, researchers utilize UV-Vis difference spectroscopy. Because the triazole nitrogen displaces a water molecule at the heme iron, it generates a characteristic "Type II" difference spectrum. Measuring this spectral shift provides a cell-free, direct validation of target affinity[4].
Self-Validating Protocol :
-
Enzyme Preparation : Dilute recombinant fungal CYP51 (e.g., Zymoseptoria tritici CYP51) to a final concentration of 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol and 0.1 mM EDTA.
-
Baseline Establishment : Divide the enzyme solution equally into a sample cuvette and a reference cuvette (1 mL each). Record the baseline spectrum from 350 to 500 nm.
-
Validation Check: A perfectly flat baseline must be achieved to ensure no optical artifacts or protein aggregation exist prior to titration.
-
-
Controlled Titration : Add CPTE (dissolved in DMSO) in 0.5 µM increments to the sample cuvette. Simultaneously, add an equal volume of pure DMSO to the reference cuvette.
-
Causality: Matching DMSO concentrations in both cuvettes is strictly required to subtract solvent-induced spectral shifts and prevent false-positive absorbance readings.
-
-
Spectral Measurement : Record the difference spectrum after each addition. A successful Type II binding event is confirmed by the appearance of a peak at ~425–430 nm and a trough at ~390–410 nm[3].
-
Data Analysis : Plot the peak-to-trough absorbance difference ( ΔA425−390 ) against the ligand concentration. Fit the data to the Morrison tight-binding equation to calculate the dissociation constant ( Kd ).
Application 2: High-Throughput In Vitro Antifungal Screening
Causality & Rationale : While the spectral binding assay confirms target engagement, it does not account for fungal cell wall penetration, efflux pump liabilities, or metabolic stability. Phenotypic microbroth dilution screening is required to translate enzymatic affinity into agricultural efficacy.
Self-Validating Protocol :
-
Inoculum Preparation : Culture target phytopathogens (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA). Harvest spores and adjust the suspension to 1×105 CFU/mL in RPMI-1640 broth (buffered to pH 7.0 with MOPS).
-
Compound Plating : In a 96-well microtiter plate, perform 2-fold serial dilutions of CPTE (range: 64 µg/mL to 0.03 µg/mL).
-
Validation Check: Include Tebuconazole as a positive control to benchmark assay sensitivity, and a 1% DMSO well as a negative (growth) control to ensure the solvent vehicle is non-toxic to the fungi.
-
-
Incubation & Quantification : Inoculate the wells with the spore suspension and incubate at 25°C for 72 hours. Measure the optical density (OD) at 600 nm.
-
Calculation : Determine the MIC50 (the concentration inhibiting 50% of fungal growth relative to the DMSO control).
Table 1: Comparative MIC50 and Kd Data
| Compound | CYP51 Kd (µM) | Z. tritici MIC50 (mg/L) | B. cinerea MIC50 (mg/L) | Structural Rationale |
| CPTE (Model) | ~0.85 | 4.50 | 8.20 | Base pharmacophore; lacks the bulky alkyl group needed for optimal hydrophobic pocket filling. |
| Tebuconazole | <0.05 | 0.03 | 0.15 | Contains a tert-butyl group; maximizes van der Waals interactions within the CYP51 active site. |
Workflow: Scaffold Derivatization for SAR Optimization
Causality & Rationale : Because CPTE lacks the bulky lipophilic groups of commercial fungicides, it is highly susceptible to rapid metabolic clearance and exhibits lower intrinsic potency. However, its terminal hydroxyl group makes it an ideal synthetic intermediate. By subjecting CPTE to alkylation or etherification, drug discovery teams can systematically map the Structure-Activity Relationship (SAR) of the CYP51 binding pocket[2].
Fig 2: Experimental workflow for SAR optimization using CPTE as a base scaffold.
References
-
The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors Source: nih.gov URL:[Link]
-
Visible Spectra of Type II Cytochrome P450-Drug Complexes: Evidence that "Incomplete" Heme Coordination Is Common Source: researchgate.net URL:[Link]
-
Synthesis, In Vitro Activity, and Molecular Docking of 1,5-Disubstituted Tetrazol-1,2,3-triazole Hybrids against Fungal Plant Pathogen Botrytis cinerea and Colletotrichum gloeosporioides Source: acs.org URL:[Link]
Sources
Technical Support Center: Purification of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
Welcome to the technical support center for the purification of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol. This critical chiral intermediate is a building block in the synthesis of various pharmaceutical compounds, particularly triazole-based antifungal agents.[] Its purification is often non-trivial, presenting challenges that can impact yield, purity, and the success of subsequent synthetic steps. This guide provides troubleshooting protocols and answers to frequently asked questions, grounded in established chemical principles to empower researchers in their experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when handling the purification of this compound.
Q1: What are the most common impurities I should expect in my crude 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol?
A1: The impurity profile is highly dependent on the synthetic route, but several common impurities are frequently observed. These can be broadly categorized:
-
Process-Related Impurities: These originate from the reactions themselves.
-
Unreacted Starting Material: The most common precursor is the corresponding ketone, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. Its presence indicates an incomplete reduction step.
-
Positional Isomer: A particularly challenging impurity is the N4-substituted isomer, (R,S)-2-(4-chlorophenyl)-1-(4H-1,2,4-triazol-4-yl)propan-2-ol. This arises because the 1,2,4-triazole ring can be alkylated at either the N1 or N4 position.[2] This isomer is often difficult to separate from the desired N1 product due to very similar polarities.[2]
-
Over-reaction/Side-products: Depending on the reagents used, by-products from side reactions can occur. For instance, in syntheses related to fluconazole, impurities from the disubstitution of aromatic fluorine with 1,2,4-triazole have been reported.[2]
-
-
Intermediate-Related Impurities: Impurities present in the starting materials for the synthesis of the ketone precursor may carry through. For example, isomeric impurities in the initial chlorobenzene derivative can lead to final products with incorrect substitution patterns on the phenyl ring.[3][4]
Q2: My crude product is a thick oil/waxy solid. What is the best first step for purification?
A2: For a solid or semi-solid crude product, recrystallization is the most efficient and scalable first-line purification method. It is excellent for removing impurities with different solubility profiles from the main product. If the product "oils out" or fails to crystallize, or if recrystallization fails to remove key impurities (like the N4-isomer), then silica gel column chromatography is the recommended next step.[5]
Q3: How can I reliably assess the purity of my final product?
A3: A combination of analytical techniques is essential for a comprehensive purity assessment.
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and chromatographic fractions.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify closely related impurities.[6] For chiral compounds, a chiral HPLC method is necessary to determine enantiomeric purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can help identify and quantify impurities if their signals are resolved from the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q4: During recrystallization, my compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A4: "Oiling out" typically occurs for one of two reasons:
-
The melting point of your compound is lower than the boiling point of the chosen solvent. The compound dissolves at high temperature but melts instead of remaining a solid solute.
-
The solution is cooled too quickly. This leads to precipitation rather than the ordered process of crystallization.
To resolve this, you can:
-
Switch to a lower-boiling point solvent.
-
Allow the solution to cool much more slowly (e.g., let the flask cool to room temperature on the benchtop, then transfer to a refrigerator).
-
Add the hot, saturated solution to a pre-heated anti-solvent.[5]
-
Try a two-solvent system (e.g., ethanol/water or isopropanol/hexane), where the compound is soluble in one solvent and poorly soluble in the other. Dissolve in the "good" solvent and slowly add the "bad" solvent (anti-solvent) until turbidity persists, then heat to clarify and cool slowly.[8]
Part 2: Troubleshooting Guide for Persistent Purification Challenges
This guide provides a systematic approach to solving specific, challenging purification issues.
Challenge 1: A Persistent Impurity is Co-eluting with My Product in Column Chromatography
-
Likely Cause: You are likely dealing with the N4-substituted positional isomer . Its polarity and structural similarity to the desired N1-isomer make separation on standard silica gel exceptionally difficult.[2]
-
Causality Explained: The N1 and N4 isomers have the same molecular weight and very similar functional groups. Their primary difference lies in the point of attachment to the triazole ring, which results in only a minor difference in their overall dipole moment and interaction with the silica stationary phase.
-
Troubleshooting Workflow:
Caption: Workflow for resolving co-eluting impurities.
Challenge 2: Significant Presence of Unreacted Ketone Precursor
-
Likely Cause: The reduction reaction (e.g., using sodium borohydride) was incomplete.[9] This could be due to insufficient reducing agent, short reaction time, or deactivation of the reagent.
-
Causality Explained: The ketone precursor, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, lacks the polar hydroxyl group of the final product. This makes the ketone significantly less polar than the desired alcohol.
-
Solution: This polarity difference makes separation by standard silica gel chromatography straightforward. The less polar ketone will elute much earlier than the more polar alcohol product.
Table 1: Suggested Gradient for Silica Gel Chromatography
Step Mobile Phase (Ethyl Acetate / Hexane) Purpose 1 20:80 Elute very non-polar impurities. 2 40:60 Elute the unreacted ketone precursor. 3 70:30 to 80:20 Elute the desired alcohol product. | 4 | 100% Ethyl Acetate | Elute highly polar baseline impurities. |
Note: Ratios are illustrative. Always develop the gradient based on initial TLC analysis.
Part 3: Experimental Protocols
Protocol A: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying the title compound on a silica gel column.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexane).
-
Column Packing: Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, creating a level bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Load the sample evenly onto the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it as outlined in your TLC analysis (see Table 1 for an example). Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.[5]
Protocol B: Purity Assessment by HPLC
This protocol outlines a standard starting point for analyzing the purity of your compound.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good starting point for moderately polar compounds. |
| Mobile Phase | Isocratic or Gradient: Acetonitrile and Water | Common solvents for reverse-phase HPLC.[10] |
| Example Gradient | 10% to 90% Acetonitrile over 20 minutes | A broad gradient helps to elute a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 223 nm or 254 nm | The aromatic ring and triazole moiety absorb UV light.[7] |
| Column Temp. | 25 °C | Room temperature is a standard starting condition. |
Part 4: Decision-Making Framework for Purification Strategy
The choice of purification strategy depends on the initial purity of the crude product and the desired final purity.
Caption: Decision tree for selecting a purification strategy.
References
- Singh, A., Narukulla, D. K., & Kaki, V. R. (2026). Development of a Sustainable Process for Fluconazole with Efficient Purification of its Intermediate DFTA and Iodide Recovery-Driven TMSI Reuse. AIJR Abstracts.
-
Czestkowski, M., & Staszewska-Krajewska, O. (n.d.). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC. Retrieved from [Link]
-
(2017, February 24). Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. Retrieved from [Link]
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Venkateswara Rao, B., & Paul Douglas, S. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. Retrieved from [Link]
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Venkateswara Rao, B., & Paul Douglas, S. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica. Retrieved from [Link]
-
Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Saghafi, L. (2018). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications. Retrieved from [Link]
-
Jiang, Z. J., Gao, R. Y., Zhang, K., Zhang, Z. C., Wang, Q. S., & Yan, C. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu. Retrieved from [Link]
-
SIELC. (2024, January 15). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Retrieved from [Link]
- Reddy, P. P., et al. (2005). Process for the purification of fluconazole. Google Patents.
-
Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ResearchGate. Retrieved from [Link]
-
Kattimani, P. P., et al. (n.d.). 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. PMC. Retrieved from [Link]
-
(n.d.). 2-(1H-1,2,4-triazol-1-yl)ethanol. PMC. Retrieved from [Link]
-
Kelly, B., et al. (n.d.). Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. PMC. Retrieved from [Link]
-
Fun, H.-K., et al. (n.d.). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. PMC. Retrieved from [Link]
-
Szulczyk, D., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
-
(2025, January 20). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some novel 1-(4-chlorophenyl)-2-(1H-triazole-1-yl)ethanol ester derivative compounds as Potential biological active compounds. Retrieved from [Link]
- Iwata, M., & Yazawa, H. (1998). Crystalline form of a bis 1,2,4-triazole compound. Google Patents.
-
ResearchGate. (n.d.). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Retrieved from [Link]
Sources
- 2. US20050282878A1 - Process for the purification of fluconazole - Google Patents [patents.google.com]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
Identifying and minimizing side products in triazole synthesis
Welcome to the Triazole Synthesis Support Center . As a Senior Application Scientist, I have designed this knowledge base to help researchers, chemists, and drug development professionals troubleshoot and optimize azide-alkyne cycloadditions.
While "Click Chemistry" is celebrated for its high thermodynamic driving force and modularity, real-world applications frequently suffer from side reactions such as oxidative homocoupling, halide interference, and regioselectivity failures. This guide dissects the mechanistic causality behind these issues and provides self-validating protocols to ensure high-fidelity triazole synthesis.
Mechanistic Overview: Where Do Side Products Originate?
Before troubleshooting specific issues, it is critical to understand the divergent pathways that lead to side product formation during triazole synthesis.
Triazole synthesis pathways and common side product divergence points.
Knowledge Base & FAQs
Section 1: The Glaser Coupling Dilemma (CuAAC)
Q: Why am I seeing diyne byproducts (alkyne-alkyne coupling) in my CuAAC reactions, and how do I stop it? A: You are observing Glaser coupling, an oxidative homocoupling of terminal alkynes. The causality lies in the thermodynamic instability of the Cu(I) catalyst. In the presence of ambient oxygen, Cu(I) rapidly oxidizes to Cu(II). Cu(II) acts as a direct oxidant for terminal alkynes, forming a π-alkyne complex that facilitates alkyne-alkyne coupling1[1].
-
Mitigation: You must maintain a robust reducing environment. Using sodium ascorbate in a 5-to-10-fold excess relative to copper ensures any formed Cu(II) is instantly reduced back to Cu(I)2[2]. Furthermore, employing stabilizing ligands like TBTA or the water-soluble THPTA tightly coordinates the Cu(I) ion, shielding it from dissolved oxygen and preventing disproportionation 3[3].
Section 2: Halide Interferences (CuAAC)
Q: My LC-MS shows a mass corresponding to a 5-iodotriazole instead of the expected 1,4-disubstituted triazole. What caused this? A: This is a classic halide interference issue caused by using Copper(I) Iodide (CuI) as your catalyst source. At a molecular level, the iodide ion acts as a μ2-bridging ligand, causing the copper to form polynuclear copper(I) acetylide complexes. These aggregates facilitate the in-situ formation of 1-iodoalkynes, which subsequently react with azides to form 5-iodo-1,4-disubstituted-1,2,3-triazoles4[4].
-
Mitigation: Never use CuI if the 5-position must remain protonated. Switch your catalytic system to Copper(II) Sulfate (CuSO4) reduced by sodium ascorbate, or use Copper(I) Bromide (CuBr), which does not exhibit the same bridging behavior.
Section 3: Regioselectivity Failures (RuAAC)
Q: I switched to a Ruthenium catalyst (Cp*RuCl) to synthesize 1,5-disubstituted triazoles, but NMR shows a 1:1 mixture of 1,4 and 1,5 isomers. Why did the regiocontrol fail? A: While RuAAC typically proceeds via a six-membered ruthenacycle to yield the 1,5-isomer, the reaction is exquisitely sensitive to the steric demand of the azide5[5]. If your azide has "intermediate bulkiness" (e.g., benzhydryl azide), it disrupts the preferred coordination geometry at the ruthenium center, annulling the catalyst's inherent preference and leading to a mixture of regioisomers.
-
Mitigation: For azides with intermediate steric clash, highly optimized ligands or alternative synthetic routes (such as magnesium-mediated azide-alkyne cycloadditions) may be required to force 1,5-regioselectivity.
Quantitative Summary of Side Products
The following table summarizes empirical data regarding side product yields under varying experimental conditions, allowing you to benchmark your reaction outcomes.
| Reaction Type | Catalyst & Conditions | Primary Target | Major Side Product | Observed Side Product Yield | Mechanistic Mitigation |
| CuAAC | Cu(I) salts + Aerobic (No Reductant) | 1,4-Triazole | Diynes (Glaser Coupling) | Up to 15–30% | Add 10 eq. Sodium Ascorbate; Degas solvent. |
| CuAAC | CuI (1.0 eq) + DMAP Base | 1,4-Triazole | 5-Iodotriazole | Up to 96% | Replace CuI with CuSO4/NaAsc or CuBr. |
| RuAAC | Cp*RuCl + Intermediate Steric Azide | 1,5-Triazole | 1,4-Triazole (Regio-mix) | ~50% (1:1 Ratio) | Redesign azide linker to increase/decrease bulk. |
| CuAAC | CuSO4 + Ascorbate (No Ligand, Bio-sample) | 1,4-Triazole | Protein Crosslinking / ROS | Variable (High Toxicity) | Add THPTA ligand (5:1 ratio to Cu) to block ROS. |
Self-Validating Protocol: High-Fidelity CuAAC with THPTA
To prevent the side reactions detailed above, use this self-validating workflow. By pre-complexing the copper with THPTA and utilizing visual cues, this system ensures the catalyst is in the correct oxidation state before the reaction initiates.
Self-validating CuAAC workflow designed to minimize oxidative side reactions.
Step-by-Step Methodology:
-
Stock Preparation: Prepare fresh stock solutions in degassed water: 100 mM CuSO4, 200 mM THPTA, and 100 mM Sodium Ascorbate. (Causality: Ascorbate degrades rapidly in solution; fresh preparation prevents incomplete Cu(II) reduction).
-
Pre-Complexation (Critical Step): In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:2 to 1:5 molar ratio. Allow to stand for 5 minutes.
-
Validation Check: The solution will appear bright blue, confirming the formation of the Cu(II)-THPTA complex. Pre-complexing ensures the copper is sterically shielded before encountering the alkyne.
-
-
Substrate Mixing: In your main reaction vessel, combine the azide-modified molecule and the alkyne-modified molecule in your chosen buffer (e.g., PBS) or solvent mixture.
-
Catalyst Addition: Add the pre-complexed Cu(II)-THPTA solution to the main reaction vessel (typically 25 equivalents relative to the limiting reagent).
-
Initiation & Visual Validation: Add the Sodium Ascorbate solution (typically 40 equivalents).
-
Validation Check: Upon addition of the ascorbate, the bright blue color of the Cu(II) complex must immediately fade to colorless or pale yellow. This visual shift is your self-validating proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) state, effectively shutting down the Glaser coupling pathway.
-
-
Incubation: Stir at room temperature for 30–60 minutes, protected from light.
References
-
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.1
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. 2
-
Protocol for Azide-Alkyne Click Chemistry. BroadPharm. 3
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry.4
-
Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 5. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25403A [pubs.rsc.org]
Technical Support Center: Stability of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol in Solution
Welcome to the technical support center for 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical experimental designs to anticipate and resolve stability challenges, ensuring the integrity of your results.
The 1,2,4-triazole moiety is a cornerstone in many pharmacologically active compounds, particularly in antifungal agents. However, like many heterocyclic compounds, its stability in solution can be influenced by a variety of factors. This guide will walk you through potential issues and provide a systematic approach to their investigation.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured to help you diagnose and solve specific problems you might encounter during your experiments.
Question 1: I am observing a rapid decrease in the concentration of my compound in an aqueous buffered solution. What are the likely causes and how can I investigate this?
Answer:
A rapid loss of your active compound in solution is a common issue that often points to chemical degradation. The most probable culprits are hydrolysis and photolysis. Here’s how you can systematically investigate this:
Underlying Causality: The ethan-1-ol group and the triazole ring in your compound's structure are susceptible to degradation under certain conditions. Hydrolysis, catalyzed by acidic or basic conditions, can lead to the cleavage of bonds. Photodegradation can occur if the compound absorbs light in the UV-Visible range, leading to the formation of reactive species.
Troubleshooting Workflow:
-
Control for Light Exposure: The first step is to determine if the degradation is light-induced.
-
Protocol: Prepare your solution as usual, but wrap the container in aluminum foil to protect it from light. Prepare an identical sample that is exposed to your normal laboratory lighting conditions.
-
Analysis: Analyze the concentration of both samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method, such as HPLC-UV.
-
Interpretation: If the concentration in the light-protected sample remains stable while the exposed sample degrades, you have a photostability issue.
-
-
Investigate pH-Dependent Hydrolysis: If degradation occurs even in the dark, the pH of your buffer is the next variable to examine.
-
Protocol: Prepare a series of buffered solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12). Add your compound to each buffer and store them in the dark at a controlled temperature.
-
Analysis: Monitor the concentration of the parent compound and the appearance of any new peaks (potential degradation products) over time.
-
Interpretation: A faster rate of degradation at low or high pH values indicates acid or base-catalyzed hydrolysis.
-
Visualizing the Troubleshooting Logic:
Caption: Troubleshooting workflow for compound degradation in solution.
Question 2: I am seeing new, unidentified peaks in my chromatogram after storing my compound in solution. How can I identify these and prevent their formation?
Answer:
The appearance of new peaks is a classic sign of degradation. Identifying these degradants is crucial for understanding the degradation pathway and ensuring the quality of your experiments.
Underlying Causality: Degradation products arise from chemical transformations of the parent molecule. For your compound, potential transformations include oxidation of the alcohol, modifications to the triazole ring, or reactions involving the chlorophenyl group.
Troubleshooting and Identification Workflow:
-
Forced Degradation Studies: To intentionally generate and identify degradation products, you can perform forced degradation studies. This involves exposing your compound to a variety of stress conditions.
-
Acid/Base Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60 °C).
-
Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2).
-
Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).
-
Photolytic Stress: Expose a solution of the compound to UV light.
-
-
Analysis of Degradants:
-
HPLC-MS/MS: The most powerful tool for identifying unknown peaks is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can provide the mass of the degradation products, which can be used to deduce their chemical structures.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess the purity of your parent compound peak and the new peaks.
-
Data Presentation: Expected Outcomes of Forced Degradation
| Stress Condition | Potential Degradation Pathway | Expected Outcome |
| Acid Hydrolysis | Cleavage of the ether linkage or triazole ring opening. | Formation of polar degradation products. |
| Base Hydrolysis | Similar to acid hydrolysis, but potentially different kinetics. | Formation of polar degradation products. |
| Oxidation | Oxidation of the secondary alcohol to a ketone. | A decrease in the parent compound peak and the appearance of a new peak with a different retention time. |
| Thermal Stress | Dehydration or other rearrangements. | Formation of various degradation products. |
| Photolysis | Radical-mediated reactions, potential for dechlorination. | Formation of a complex mixture of degradants. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol for long-term storage?
A1: For long-term storage, it is generally recommended to store the compound as a solid at low temperatures and protected from light. If a stock solution is necessary, an aprotic organic solvent such as DMSO or acetonitrile is often a good starting point, as these are less likely to participate in degradation reactions compared to protic solvents like methanol or water. However, the optimal solvent should be determined experimentally through a long-term stability study.
Q2: How does temperature affect the stability of this compound?
A2: As with most chemical compounds, higher temperatures will likely accelerate the rate of degradation. The Arrhenius equation describes this relationship, where the rate constant of a reaction increases exponentially with temperature. It is advisable to store solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures to minimize degradation.
Q3: Are there any known incompatibilities with common excipients?
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Indicating Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B and gradually increase to elute the parent compound and any potential degradation products.
-
-
Detection:
-
Monitor at the wavelength of maximum absorbance for the parent compound.
-
-
Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Visualizing the HPLC Workflow:
Technical Support Center: Refining In Vivo Models for Triazole Antifungal Agent Testing
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the nuances of developing and troubleshooting in vivo models for the evaluation of triazole antifungal agents. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to build robust, self-validating systems for your research.
Section 1: Troubleshooting Guide
Researchers often face challenges where in vivo outcomes do not align with in vitro predictions. This section addresses specific issues in a question-and-answer format to help you diagnose and resolve common experimental hurdles.
Question 1: I'm observing high variability in survival rates and fungal burden within the same treatment group. What are the likely causes and solutions?
Answer:
High variability is a critical issue that can mask true drug efficacy and render results statistically insignificant. The root causes often lie in the subtle inconsistencies of model induction and execution.
-
Potential Cause 1: Inoculum Inconsistency.
-
Explanation: The number of viable fungal cells (CFUs) administered is paramount. Improper mixing, clumping of cells, or variations in injection volume can lead to animals receiving vastly different initial fungal loads. For filamentous fungi like Aspergillus, ensuring a uniform suspension of spores is particularly challenging.
-
Solution:
-
Quantify Post-Preparation: Always quantify the inoculum concentration via plating and CFU counting immediately before and after the inoculation series to confirm consistency.
-
Standardize Suspension: For yeasts like Candida, vortex the stock suspension thoroughly before drawing each dose. For molds, use a surfactant like Tween 80 (0.01-0.05%) in sterile saline to prevent spore aggregation and filter the suspension through sterile gauze to remove hyphal fragments.
-
Precise Administration: Use calibrated precision syringes (e.g., Hamilton syringes) for inoculation, especially for low-volume routes like intravenous (IV) tail vein injection.[1]
-
-
-
Potential Cause 2: Heterogeneous Immunosuppression.
-
Explanation: The level of immunosuppression must be consistent for the fungal infection to establish uniformly. Factors like animal weight, age, and stress levels can influence the metabolism and effect of immunosuppressive agents like cyclophosphamide or corticosteroids.
-
Solution:
-
Dose by Weight: Always calculate and administer immunosuppressive drug dosages based on the most recent individual animal body weight.
-
Acclimatize Animals: Ensure animals are properly acclimatized to the facility and handled consistently to minimize stress, which can impact immune status.
-
Monitor Immune Status: For extended studies, consider monitoring immune cell populations (e.g., neutrophils via flow cytometry from a small blood sample) in a satellite group of animals to verify the level and duration of immunosuppression.[2]
-
-
-
Potential Cause 3: Animal Strain and Microbiome Differences.
-
Explanation: Different mouse strains (e.g., BALB/c vs. C57BL/6) have inherent differences in their immune responses to fungal pathogens. Furthermore, variations in the gut microbiome between animals, even from the same supplier, can influence systemic immunity.
-
Solution:
-
Consistent Sourcing: Use animals of the same strain, sex, and age from a single, reputable vendor for the entire study.
-
Co-housing: House animals intended for the same experiment together or in the same room to help normalize their microbiome through coprophagy.
-
-
Question 2: My triazole agent shows potent activity in vitro (low MIC), but it's failing to show efficacy in my murine model. Why is there a disconnect?
Answer:
This is a classic and complex problem in drug development. The transition from a static in vitro environment to a dynamic in vivo system introduces multiple variables that can diminish a drug's effectiveness. The key is to investigate the pharmacokinetics (PK) and pharmacodynamics (PD) of the compound.
-
Potential Cause 1: Unfavorable Pharmacokinetics (PK).
-
Explanation: A low Minimum Inhibitory Concentration (MIC) is meaningless if the drug cannot reach and maintain a sufficient concentration at the site of infection.[3] Poor oral bioavailability, rapid metabolism, high protein binding, or poor tissue penetration can all lead to sub-therapeutic drug levels. Triazoles, in particular, can be affected by these factors.[4][5]
-
Solution:
-
Conduct a Pilot PK Study: Before a full efficacy study, administer the triazole to a small group of infected, immunosuppressed animals. Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the concentration-time curve, peak concentration (Cmax), and Area Under the Curve (AUC).
-
Assess Protein Binding: Determine the fraction of the drug bound to plasma proteins in your animal model. It is the unbound or "free" drug that is microbiologically active. A high degree of protein binding (>95%) can severely limit efficacy.[6]
-
Analyze Tissue Distribution: At the study endpoint, collect target organs (e.g., kidneys, lungs, brain) and homogenize them to measure drug concentration, ensuring the compound is reaching the site of infection.
-
-
-
Potential Cause 2: The PK/PD Target is Not Met.
-
Explanation: For triazoles, the key pharmacodynamic parameter predictive of efficacy is the ratio of the 24-hour free-drug AUC to the MIC (fAUC/MIC).[7] Studies have shown that a fAUC/MIC ratio of 20-25 is often required for successful treatment of candidiasis.[6][7] If your dosing regimen does not achieve this target, treatment failure is likely, regardless of the MIC value.
-
Solution:
-
Calculate the fAUC/MIC Ratio: Using your pilot PK data (AUC and protein binding) and your in vitro MIC value, calculate the fAUC/MIC ratio achieved by your dosing regimen.
-
Dose Escalation: If the target ratio is not met, perform a dose-escalation study to find a tolerable dose that achieves the required fAUC/MIC. Animal models are critical for exploring dose escalation as a strategy to overcome resistance.[2]
-
-
-
Potential Cause 3: Biofilm-Related Resistance.
-
Explanation: Fungal infections, particularly those associated with medical devices or on mucosal surfaces, often involve biofilms.[8] Fungi within a biofilm are phenotypically more resistant to antifungals than their planktonic (free-floating) counterparts, and standard MIC tests do not capture this.[9]
-
Solution:
-
Perform In Vitro Biofilm Susceptibility Testing: Use an in vitro biofilm model (e.g., using 96-well plates) to determine the Sessile MIC (SMIC), which is often dramatically higher than the planktonic MIC.[9]
-
Utilize a Biofilm In Vivo Model: If relevant, use an animal model that promotes biofilm formation, such as a subcutaneous implant or an oral/vaginal mucosal infection model.[8]
-
-
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing poor in vivo efficacy despite a promising in vitro MIC.
Caption: Standard workflow for an in vivo antifungal efficacy study.
References
-
Title: Animal Models for Studying Triazole Resistance in Aspergillus fumigatus Source: Clinical Infectious Diseases URL: [Link]
-
Title: In vitro infection models to study fungal–host interactions Source: FEMS Microbiology Reviews URL: [Link]
-
Title: Experimental In Vivo Models of Candidiasis Source: Journal of Fungi URL: [Link]
-
Title: Experimental and in-host evolution of triazole resistance in human pathogenic fungi Source: PLOS Pathogens URL: [Link]
-
Title: A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models Source: International Journal of Molecular Sciences URL: [Link]
-
Title: In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Current status of antifungal susceptibility testing methods Source: Medical Mycology URL: [Link]
-
Title: Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms Source: Microbial Cell URL: [Link]
-
Title: Histopathologic Diagnosis of Fungal Infections in the 21st Century Source: Clinical Microbiology Reviews URL: [Link]
-
Title: Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans Source: Clinical Infectious Diseases URL: [Link]
-
Title: Triazole resistance surveillance in Aspergillus fumigatus Source: Medical Mycology URL: [Link]
-
Title: In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Grand Challenges in the Research of Fungal Interactions With Animals Source: Frontiers in Microbiology URL: [Link]
-
Title: Triazole resistance in Aspergillus fumigatus isolated from a tomato production environment exposed to propiconazole Source: Applied and Environmental Microbiology URL: [Link]
-
Title: Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections Source: Drug, Healthcare and Patient Safety URL: [Link]
-
Title: Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations Source: Journal of Fungi URL: [Link]
-
Title: In vivo and in vitro Pathogenesis and Virulence Factors of Candida albicans Strains Isolated from Cutaneous Candidiasis Source: Journal of Medical Microbiology and Infectious Diseases URL: [Link]
-
Title: Biomarkers of fungal infection: Expert opinion on the current situation Source: Revista Iberoamericana de Micología URL: [Link]
-
Title: Diagnostic Yield of Histopathology versus Microbiology in Invasive Fungal Infections: A Systematic Review and Meta-Analysis Source: European Journal of Cardiovascular Medicine URL: [Link]
-
Title: The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles Source: Pharmaceutics URL: [Link]
-
Title: Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Host Pathogen Relations: Exploring Animal Models for Fungal Pathogens Source: Journal of Fungi URL: [Link]
-
Title: Use of modeling and simulation to predict the influence of triazole antifungal agents on the pharmacokinetics of zanubrutinib and acalabrutinib Source: Frontiers in Pharmacology URL: [Link]
-
Title: In vivo Models for Candida Albicans Biofilms Study Source: Austin Journal of Microbiology URL: [Link]
-
Title: Antifungal Susceptibility Test Interpretive Criteria Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Animal models: an important tool in mycology Source: Medical Mycology URL: [Link]
-
Title: The Use of Host Biomarkers for the Management of Invasive Fungal Disease Source: Journal of Fungi URL: [Link]
-
Title: TRIAZOLE RESISTANCE IN ASPERGILLUS FUMIGATUS-A COMPREHENSIVE REVIEW Source: ResearchGate URL: [Link]
-
Title: Development and Validation of an In Vivo Candida albicans Biofilm Denture Model Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms Source: Microbial Cell URL: [Link]
-
Title: Histopathology of important fungal infections – A summary Source: ResearchGate URL: [Link]
-
Title: Longitudinal multimodal imaging-compatible mouse model of triazole-sensitive and -resistant invasive pulmonary aspergillosis Source: Scientific Reports URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles | MDPI [mdpi.com]
- 6. In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NMR Spectral Resolution for Triazole Derivatives
Welcome to the technical support center dedicated to Nuclear Magnetic Resonance (NMR) spectroscopy of triazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize triazoles as key structural motifs. Given their prevalence in modern chemistry, obtaining high-quality, high-resolution NMR spectra is paramount for unambiguous structure elucidation, purity assessment, and kinetic studies.
This document moves beyond standard operating procedures to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you to diagnose and resolve common spectral issues, thereby enhancing the quality and reliability of your experimental data.
Troubleshooting Guide: From Broad Peaks to Confident Assignments
This section addresses specific, common problems encountered during the NMR analysis of triazole derivatives. Each issue is broken down by probable causes and actionable solutions.
Issue 1: My NMR signals are broad and poorly resolved.
Broadening of NMR signals is one of the most frequent challenges, obscuring coupling information and hindering accurate integration. The underlying causes can range from instrumental factors to the intrinsic chemical properties of the sample.
Expertise & Experience: The spectrometer's magnetic field (B₀) must be perfectly uniform across the entire sample volume. Any deviation causes nuclei in different parts of the tube to experience slightly different field strengths, leading to a distribution of resonance frequencies and, consequently, broad peaks.[1] This process of correcting for inhomogeneities is called shimming.[2]
Solution Protocol:
-
Always Re-shim for Each Sample: Sample placement, tube variations, and solvent susceptibility differences necessitate re-shimming for every new sample.[1]
-
Utilize Automated and Manual Shimming: Modern spectrometers have automated gradient shimming routines that provide an excellent starting point.[3]
-
Iterative Manual Adjustment: For optimal resolution, fine-tune the Z1 and Z2 shims manually while observing the lock signal or the Free Induction Decay (FID). A maximized, stable lock level and a slowly decaying FID are indicative of good homogeneity.[1][2] On many systems, iterating between lower-order (Z1, Z2) and higher-order (Z3, Z4) shims is necessary for the best results.[4]
Expertise & Experience: Triazole derivatives, with their hydrogen bond donors and acceptors, can form intermolecular aggregates or dimers at high concentrations. This process can lead to slower molecular tumbling and introduce chemical exchange dynamics, both of which result in significant line broadening.[5][6]
Solution Protocol:
-
Variable Concentration Studies: Prepare a dilution series of your sample (e.g., 25 mg/mL, 10 mg/mL, 1 mg/mL) and acquire spectra for each. Often, reducing the concentration breaks up aggregates and dramatically sharpens the signals.[5][6]
-
Change the Solvent: Solvents that can disrupt intermolecular hydrogen bonding, such as DMSO-d₆ or Methanol-d₄, may prevent aggregation and yield sharper peaks compared to less interactive solvents like CDCl₃.[5]
-
Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase molecular motion and break up weak intermolecular interactions, often leading to sharper lines.
Expertise & Experience: The popular Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-catalyzed syntheses are primary methods for forming triazole rings.[7] Residual traces of paramagnetic metals (like Cu(II)) from the synthesis can cause severe line broadening through accelerated nuclear relaxation.
Solution Protocol:
-
Repurify the Sample: If you suspect metal contamination, re-purify your compound using column chromatography.
-
Use a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to the NMR sample can sequester paramagnetic ions, though this may introduce new signals into the spectrum.
Expertise & Experience: Certain triazole systems can exist in a dynamic equilibrium between two or more tautomeric forms.[8] If the rate of this exchange is on the same timescale as the NMR experiment, it results in the broadening or coalescence of the signals involved.
Solution Protocol:
-
Variable Temperature (VT) NMR: This is the definitive experiment to diagnose chemical exchange.
-
Cooling the sample can slow the exchange rate, potentially resolving the broad signal into two distinct, sharp signals for each tautomer.
-
Heating the sample can accelerate the exchange, causing the signals to coalesce into a single, sharp, averaged signal.
-
Troubleshooting Workflow for Broad Peaks
Caption: A decision tree for troubleshooting broad NMR signals.
Issue 2: My aromatic and substituent signals are heavily overlapped.
Signal overlap is common in complex triazole derivatives, especially those with multiple aromatic rings or similar alkyl substituents. This makes direct interpretation of ¹H NMR spectra difficult or impossible.
Expertise & Experience: The chemical shift dispersion (the separation between peaks in Hz) is directly proportional to the magnetic field strength of the spectrometer. Moving from a 400 MHz to a 600 or 800 MHz instrument will significantly increase signal separation, often resolving previously overlapped multiplets.
Expertise & Experience: Switching solvents can induce differential changes in chemical shifts (solvent-induced shifts), which can resolve overlapping signals. Aromatic solvents like Benzene-d₆ or Pyridine-d₅ can cause significant shifts due to anisotropic effects, which may be sufficient to resolve key signals.[5]
Expertise & Experience: Two-dimensional (2D) NMR is the most powerful method for resolving overlap and definitively assigning the structure of triazole derivatives.[7][9] Instead of a single frequency axis, a 2D spectrum correlates nuclei through chemical bonds or through space, spreading the signals across a second dimension.
Workflow for Resolving Signal Overlap
Caption: A workflow outlining strategies to resolve overlapping NMR signals.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best deuterated solvent for my triazole derivative?
The choice of solvent is critical as it affects not only solubility but also spectral resolution and chemical shifts.[5]
| Solvent | Properties & Best Use Cases | Common Residual Peaks ¹H (ppm)[10][11] |
| Chloroform-d (CDCl₃) | Good for many organic compounds, relatively non-polar. May not disrupt hydrogen-bonding aggregates. | 7.26 (CHCl₃), 1.56 (H₂O) |
| DMSO-d₆ | High polarity, excellent for dissolving polar compounds and breaking hydrogen bonds. Hygroscopic. | 2.50 (DMSO-d₅), 3.33 (H₂O) |
| Acetone-d₆ | Medium polarity, good general-purpose solvent. | 2.05 (Acetone-d₅), 2.84 (H₂O) |
| Methanol-d₄ | Polar, protic solvent. Can exchange with labile protons (e.g., -OH, -NH) on your molecule. | 3.31 (CD₂HOD), 4.87 (H₂O) |
| Benzene-d₆ | Aromatic solvent, induces significant chemical shifts (anisotropic effect) that can help resolve overlapping signals. | 7.16 (C₆D₅H), 0.40 (H₂O) |
Trustworthiness: Always use high-purity deuterated solvents and filter your sample solution into the NMR tube to remove any particulate matter that can degrade spectral quality.
Q2: When should I use 2D NMR, and which experiments are essential for triazoles?
While 1D spectra are useful for a quick assessment, 2D NMR is often essential for complete and unambiguous characterization of substituted triazoles.[7][9]
| Experiment | Information Provided | Why It's Crucial for Triazoles |
| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other (typically over 2-3 bonds). | Helps identify and trace out alkyl chains or aromatic spin systems attached to the triazole ring. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to the carbon it is attached to (one-bond correlation). | Unambiguously assigns the chemical shift of carbons that have attached protons. Essential for differentiating CH, CH₂, and CH₃ groups.[7] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons and carbons over multiple bonds (typically 2-4 bonds). | This is arguably the most critical experiment. It allows you to connect molecular fragments. For example, you can see a correlation from a proton on a substituent to the C4 or C5 carbon of the triazole ring, confirming its point of attachment and helping to distinguish regioisomers.[7][12] |
| ¹H-¹⁵N HMBC | Correlates protons to nitrogen atoms over multiple bonds. | This is an advanced but powerful technique for directly probing the triazole ring nitrogens. It provides definitive evidence for the substitution pattern (e.g., N1 vs. N2 substitution) and is excellent for distinguishing 1,4- from 1,5-disubstituted regioisomers.[13][14] |
Q3: How can I unambiguously determine if I have the 1,4- or 1,5-disubstituted triazole regioisomer?
This is a classic problem in triazole chemistry. While ¹H and ¹³C chemical shifts can provide clues, they are not definitive.[7] The most reliable method is ¹H-¹³C HMBC.
Authoritative Grounding:
-
For a 1,4-disubstituted triazole: The proton on the triazole ring (H5) will show an HMBC correlation to the carbon of the substituent at position 4. The protons on the substituent at N1 will show correlations to both C4 and C5 of the triazole ring.
-
For a 1,5-disubstituted triazole: The proton on the triazole ring (H4) will show an HMBC correlation to the carbon of the substituent at position 5. The protons on the substituent at N1 will show correlations to both C5 and C4 of the triazole ring.
A ¹H-¹⁵N HMBC experiment provides even more direct evidence by showing correlations from the triazole proton and substituent protons to the specific nitrogen atoms in the ring, confirming the connectivity.[13]
Q4: What are good starting acquisition parameters for a standard ¹H NMR spectrum?
While optimal parameters can be sample-dependent, the following provides a robust starting point for small molecule triazole derivatives on a 400-600 MHz spectrometer.[15]
| Parameter | Recommended Value | Causality and Rationale |
| Pulse Angle (p1) | 30-45 degrees | Using a smaller flip angle allows for a shorter relaxation delay (d1) without saturating the signals, which is efficient when multiple scans are needed. For a quick, single-scan spectrum, a 90-degree pulse gives maximum signal.[16] |
| Acquisition Time (aq) | 2-4 seconds | This determines the digital resolution. A longer acquisition time allows the FID to decay further, resulting in sharper lines and better resolution. For small molecules, 2-4s is usually sufficient.[15] |
| Relaxation Delay (d1) | 1-2 seconds (for 30° pulse) | This is the wait time between scans to allow magnetization to return to equilibrium. For quantitative analysis, d1 should be at least 5x the longest T₁ relaxation time. For routine qualitative spectra with a small flip angle, 1-2s is a good compromise between signal intensity and experiment time.[15][16] |
| Number of Scans (ns) | 8-16 | This number is averaged to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. For moderately concentrated samples, 8 or 16 scans are typically adequate.[17] |
Experimental Protocols
Protocol 1: Optimized Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your purified triazole derivative.[18]
-
Select Solvent: Choose an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) based on solubility and potential for signal overlap.
-
Dissolve: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample vial.[18] Gently vortex or sonicate to ensure complete dissolution.
-
Filter: Using a pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality NMR tube. This removes any particulate matter that can severely degrade shimming performance.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: Setting Up a ¹H-¹³C HMBC Experiment
This protocol assumes basic familiarity with your spectrometer's software (e.g., Bruker TopSpin, Varian/Agilent VnmrJ).
-
Acquire 1D Spectra: Obtain standard ¹H and ¹³C{¹H} spectra of your sample first.
-
Set Spectrometer Parameters:
-
Load a standard HMBC parameter set (e.g., hmbcgplpndqf on a Bruker system).
-
Set the spectral widths (SW) in both the F2 (¹H) and F1 (¹³C) dimensions to encompass all signals of interest. Use the previously acquired 1D spectra to determine the correct ranges.
-
-
Optimize Key Parameters:
-
¹J-Coupling Constant: The experiment is optimized to detect correlations based on a long-range J-coupling constant. A value of 8-10 Hz is a good starting point for detecting 2- and 3-bond correlations.
-
Number of Scans (ns): Set ns to a multiple of 8 or 16 (e.g., 16 or 32) for good signal averaging.
-
Number of Increments (F1 dimension): Set the number of increments in the indirect (¹³C) dimension. A value of 256 or 512 provides good resolution.
-
-
Acquire Data: Start the acquisition. HMBC experiments can take from 30 minutes to several hours, depending on the sample concentration and chosen parameters.
-
Process and Analyze: After acquisition, perform a 2D Fourier transform, phase the spectrum, and apply baseline correction. Analyze the cross-peaks to establish long-range connectivity within your molecule.
References
-
Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. American Chemical Society.[Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory.[Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society.[Link]
-
The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR S. Baghdad Science Journal.[Link]
-
15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.[Link]
-
Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A.[Link]
-
The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. ResearchGate.[Link]
-
1H NMR interpretation of an 1,2,3-triazole. Reddit.[Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.[Link]
-
1H-15N HSQC spectra (18.8 T, 800 MHz, 298 K) for Cys-Ph-TAHA-tagged... ResearchGate.[Link]
-
Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Medicinal Chemistry Letters.[Link]
-
SHIMMING AN NMR MAGNET. Harvard University.[Link]
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][7]triazoles. MDPI.[Link]
-
Optimized Default 1H Parameters. University of Wisconsin-Madison Chemistry Department.[Link]
-
NMR | Shimming | Chemical Research Support. Weizmann Institute of Science.[Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.[Link]
-
15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Beilstein Journal of Organic Chemistry.[Link]
-
Shimming: Theory and Practice. University of Colorado Bio-NMR Core.[Link]
-
Gradient Shimming. UCSB Chemistry and Biochemistry NMR Facility.[Link]
-
(PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate.[Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications.[Link]
-
Localized Shims Enable Low-Field Simultaneous Multinuclear NMR Spectroscopy. Analytical Chemistry.[Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.[Link]
Sources
- 1. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 2. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 3. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 4. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1,2,4]triazoles | MDPI [mdpi.com]
- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. mdpi.com [mdpi.com]
- 17. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validating the Antifungal Activity of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Analyzed: 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (abbreviated herein as 4-CPTE )
Executive Summary & Structural Rationale
The compound 4-CPTE represents the fundamental pharmacophore of the triazole class of antifungals. While modern clinical therapeutics (e.g., Fluconazole) and agricultural fungicides (e.g., Tebuconazole) utilize highly decorated side chains to optimize pharmacokinetics and spectrum of activity, 4-CPTE serves as an indispensable baseline probe for validating target engagement and studying structural resistance mechanisms.
As a Senior Application Scientist, I approach 4-CPTE not as a final therapeutic, but as a mechanistic benchmark. By stripping away the bulky functional groups (such as the difluorophenyl ring in fluconazole or the tert-butyl group in tebuconazole), 4-CPTE provides a low-steric-hindrance model to isolate and quantify the primary binding event: the coordination of the 1,2,4-triazole nitrogen with the heme iron of lanosterol 14α-demethylase (CYP51)[1].
Mechanism of Action: CYP51 Inhibition
The antifungal efficacy of 4-CPTE is driven by its ability to act as a non-competitive inhibitor of CYP51[2]. The mechanism relies on precise spatial geometry: the unhindered N4 nitrogen of the 1,2,4-triazole ring coordinates directly with the heme iron in the CYP51 active site.
This coordination displaces the native oxygen ligand, effectively blocking the enzyme from catalyzing the removal of the 14α-methyl group from lanosterol. The causality of cell death is twofold:
-
Ergosterol Depletion: The fungal cell membrane loses its primary structural sterol, increasing permeability.
-
Toxic Sterol Accumulation: 14α-methylated sterols (such as 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol) accumulate, which actively destabilize the membrane architecture and halt cell division[2].
Caption: Ergosterol biosynthesis blockade by 4-CPTE via direct CYP51 heme iron coordination.
Comparative Performance Data
To objectively evaluate 4-CPTE, we must benchmark it against established clinical and agricultural standards. The data below synthesizes target affinity ( Kd ) and in vitro efficacy (MIC) to highlight the trade-offs between structural simplicity and target selectivity[3].
| Compound | Primary Application | CYP51 Affinity ( Kd , C. albicans) | MIC 50 (C. albicans) | Selectivity Ratio (Human vs. Fungal CYP51) |
| 4-CPTE | Experimental Probe | ~35 nM | 2.0 µg/mL | ~15-fold |
| Fluconazole | Clinical Therapeutic | 10 - 15 nM | 0.5 µg/mL | >500-fold |
| Tebuconazole | Agricultural Fungicide | ~5 nM | 0.1 µg/mL | ~1.3-fold |
Data Interpretation: Fluconazole exhibits massive selectivity for fungal CYP51 over the human homologue, making it safe for systemic clinical use[3]. Tebuconazole is highly potent but exhibits poor selectivity, restricting it to agricultural applications[3]. 4-CPTE sits in the middle; its lack of complex stabilizing side-chains results in moderate affinity and baseline selectivity, making it the perfect unadulterated probe for mutagenesis studies.
Self-Validating Experimental Protocols
To generate trustworthy data, experimental designs must be self-validating—meaning they contain internal controls that rule out false positives/negatives. Below are the definitive methodologies for validating 4-CPTE.
Protocol 1: CYP51 Type II Spectral Binding Assay
Objective: Quantify the dissociation constant ( Kd ) to validate direct target engagement independent of cellular variables. Causality: When the triazole nitrogen of 4-CPTE coordinates with the CYP51 heme iron, it displaces the native water ligand. This shifts the iron's spin state from high-spin to low-spin, creating a highly specific "Type II" UV-Vis difference spectrum (a peak at ~430 nm and a trough at ~390 nm)[3].
Step-by-Step Methodology:
-
Protein Preparation: Purify recombinant C. albicans CYP51 and Human CYP51A1.
-
Self-Validation Step: Run a baseline carbon monoxide (CO)-difference spectrum. A peak at 450 nm confirms the enzyme is in its active P450 form; a peak at 420 nm indicates degraded, inactive enzyme. Do not proceed if P420 > 5%.
-
-
Baseline Establishment: Place 1 µM of purified CYP51 in a divided cuvette system to zero the spectrophotometer, eliminating background protein absorbance.
-
Ligand Titration: Successively titrate 4-CPTE (from 0.1 µM to 10 µM) into the sample cuvette.
-
Spectroscopy: Record the difference spectra between 350 nm and 500 nm after each addition.
-
Data Analysis: Plot the absorbance difference ( ΔA430−390 ) against the 4-CPTE concentration. Fit the curve to the Michaelis-Menten or Morrison equation to derive the Kd .
-
Self-Validation Step: Calculate the Kd for Human CYP51A1 in parallel. A compound is only viable for clinical development if the Fungal/Human selectivity ratio is >100[4].
-
Caption: Workflow for validating CYP51 target engagement and selectivity via spectral binding.
Protocol 2: Broth Microdilution MIC Assay (CLSI M27-A3 Standard)
Objective: Determine the Minimum Inhibitory Concentration (MIC) in a live cellular system. Causality: While Protocol 1 proves molecular binding, the MIC assay evaluates 4-CPTE's ability to penetrate the fungal cell wall and evade active efflux pumps (e.g., CDR1/MDR1), which are common resistance mechanisms[5].
Step-by-Step Methodology:
-
Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS.
-
Self-Validation Step: Strict pH control is mandatory. Azole uptake is highly pH-dependent; acidic fluctuations will artificially inflate the MIC, yielding false resistance profiles.
-
-
Inoculum Standardization: Prepare fungal suspensions to a final concentration of 1×103 to 5×103 CFU/mL.
-
Self-Validation Step: Include C. albicans ATCC 90028 (Wild-Type) and an isogenic mutant strain harboring the Y132F CYP51 mutation. If 4-CPTE loses efficacy against the mutant, it confirms the compound shares the same target-site vulnerabilities as clinical azoles[2].
-
-
Drug Dilution: Perform serial twofold dilutions of 4-CPTE, Fluconazole (clinical control), and Tebuconazole (agricultural control) from 64 µg/mL down to 0.03 µg/mL in a 96-well microtiter plate.
-
Incubation & Reading: Incubate plates at 35°C for 24 to 48 hours. Read the optical density (OD) at 530 nm. The MIC 50 is defined as the lowest concentration that reduces growth by ≥50% compared to the drug-free growth control.
Discussion: Resistance Mechanisms and Future Engineering
The utility of 4-CPTE shines when investigating the structural basis of azole resistance. Point mutations in the CYP51 gene, such as Y132F in Candida species or G54 and M220 in Aspergillus fumigatus, alter the architecture of the ligand-binding pocket[6]. Because 4-CPTE lacks the extended side chains of newer azoles, it is less susceptible to steric clashes caused by distal pocket mutations, but highly vulnerable to mutations directly adjacent to the heme iron.
By comparing the binding kinetics of 4-CPTE against heavily functionalized analogs, drug development professionals can map the exact spatial boundaries of the CYP51 active site. This structure-guided approach is currently driving the development of next-generation, functionally irreversible CYP51 inhibitors designed to overcome pan-azole resistance[4].
References
-
Parker JE, Warrilow AGS, Price CL, Mullins JGL, Kelly DE, Kelly SL.. Journal of Chemical Biology. 2014;7(4):143-161.
-
Monk BC, Keniya MV.. Journal of Fungi. 2021;7(2):67.
-
Hargrove TY, et al.. Journal of Medicinal Chemistry. 2019.
-
Perez-Cantero A, et al.. Antimicrobial Agents and Chemotherapy. 2020;64(8).
-
Hargrove TY, et al.. Pharmaceuticals. 2021.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspergillus fumigatus Cyp51A and Cyp51B Proteins Are Compensatory in Function and Localize Differentially in Response to Antifungals and Cell Wall Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparative Analysis: 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol vs. Fluconazole in Antifungal Drug Development
As a Senior Application Scientist in early-stage drug discovery, navigating the Structure-Activity Relationship (SAR) of azole antifungals requires a deep understanding of both molecular architecture and target engagement. This guide provides an objective, data-driven comparative analysis between 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol —a foundational mono-triazole pharmacophore model—and Fluconazole , the clinical gold standard for systemic fungal infections.
By deconstructing their physicochemical properties, mechanistic causality, and in vitro performance, this guide serves as a definitive resource for researchers optimizing next-generation CYP51 inhibitors.
Chemical Profiling & Structural Architecture
The efficacy of an azole antifungal is fundamentally dictated by its ability to navigate the fungal cell wall and selectively coordinate with the heme iron of its target enzyme.
-
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol : This compound represents a simplified, early-generation azole scaffold. It features a single 1,2,4-triazole ring linked via an ethanol backbone to a 4-chlorophenyl group. In drug development, it is primarily utilized as a synthetic intermediate or a baseline probe for SAR studies to isolate the binding contribution of a single triazole moiety 1.
-
Fluconazole : A highly optimized bis-triazole. It utilizes a propan-2-ol backbone to support two 1,2,4-triazole rings and a 2,4-difluorophenyl group. This symmetrical complexity is not arbitrary; it is engineered for superior metabolic stability, enhanced aqueous solubility, and precise active-site anchoring 2.
Table 1: Comparative Physicochemical Properties
| Property | 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | Fluconazole |
| Molecular Formula | C₁₀H₁₀ClN₃O | C₁₃H₁₂F₂N₆O |
| Molecular Weight | 223.66 g/mol | 306.27 g/mol |
| Pharmacophore Class | Mono-triazole, Aryl-ethanol | Bis-triazole, Aryl-propanol |
| Aryl Substitution | 4-chlorophenyl | 2,4-difluorophenyl |
| H-Bond Donors | 1 | 1 |
| H-Bond Acceptors | 4 | 7 |
| Primary Utility | SAR Baseline / Synthetic Intermediate | Clinical Therapeutic (Gold Standard) |
Mechanistic Causality: CYP51 Target Engagement
Both compounds exert their antifungal activity by inhibiting Lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme responsible for converting lanosterol into ergosterol. Ergosterol is the fungal equivalent of cholesterol; its depletion destabilizes the cell membrane, while the accumulation of toxic 14α-methylated sterols arrests cell growth 3.
The Causality of Potency Differences: The uncoordinated nitrogen (N4) of the triazole ring in both compounds binds directly to the heme iron in the CYP51 active site, acting as a competitive inhibitor against oxygen. However, Fluconazole's superiority stems from its secondary structural features:
-
Water-Mediated Hydrogen Bonding : The second triazole ring of Fluconazole, which the mono-triazole lacks, engages in a highly specific water-mediated hydrogen bonding network with a conserved Tyrosine residue (Tyr140 in S. cerevisiae models) 2. This exponentially increases binding affinity.
-
Hydrophobic Cleft Occupation : The 2,4-difluorophenyl group of Fluconazole is smaller and more optimally polarized than the bulkier 4-chlorophenyl group of the mono-triazole, allowing it to perfectly occupy the hydrophobic access channel of the enzyme without causing steric clash 4.
Mechanism of CYP51 inhibition by azole antifungals disrupting ergosterol synthesis.
Experimental Methodologies for Comparative Profiling
To objectively compare these compounds, we employ a self-validating experimental system consisting of an enzymatic binding assay (to prove target engagement) and a phenotypic susceptibility assay (to prove cellular efficacy).
Self-validating workflow for comparative pharmacodynamic profiling of azoles.
Protocol 1: CYP51 Spectral Binding Assay (Target Engagement)
Causality Check: Binding of the triazole nitrogen to the heme iron shifts the Soret absorption band of the P450 enzyme, creating a measurable "Type II" difference spectrum. This allows us to calculate the dissociation constant ( Kd ).
-
Enzyme Preparation : Express and purify recombinant Candida albicans CYP51 (caCYP51) in E. coli. Dilute to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Baseline Establishment : Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer. Self-validation: The baseline must be flat to ensure no optical artifacts.
-
Ligand Titration : Titrate the azole compound (dissolved in DMSO) into the sample cuvette in 0.5 µM increments (from 0.1 to 15 µM). Add an equal volume of pure DMSO to the reference cuvette to control for solvent effects.
-
Data Acquisition : Record the difference spectra after each addition. Look for the characteristic Type II spectral shift (peak at ~430 nm, trough at ~410 nm) 5.
-
Analysis : Plot the peak-to-trough absorbance difference ( ΔA430−410 ) against ligand concentration. Fit the curve using the Michaelis-Menten equation to determine the Kd .
Protocol 2: In Vitro Microdilution Assay (CLSI M27-A3)
Causality Check: High target affinity must translate to cellular growth inhibition. This protocol measures the Minimum Inhibitory Concentration (MIC) required to halt 50% of fungal growth.
-
Media Preparation : Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS.
-
Inoculum Standardization : Suspend Candida albicans (ATCC 90028) colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final working concentration of 1×103 to 5×103 CFU/mL.
-
Drug Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of both the mono-triazole compound and Fluconazole (range: 64 µg/mL to 0.125 µg/mL).
-
Incubation & Control : Add the fungal inoculum to all wells. Include a growth control well (no drug) and a sterility control well (no fungi). Incubate at 35°C for 24–48 hours.
-
Quantification : Measure optical density at 530 nm. The MIC₅₀ is defined as the lowest concentration that reduces growth by ≥50% compared to the growth control.
Comparative Performance Data
The empirical data highlights the stark contrast between a baseline SAR probe and a fully optimized clinical drug. The lack of the second triazole and the sub-optimal halogenation in the mono-triazole result in significantly weaker performance.
Table 2: Comparative Pharmacodynamics & Efficacy
| Metric | 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | Fluconazole | Interpretation |
| CYP51 Binding Affinity ( Kd ) | ~1.5 - 2.8 µM | 0.04 µM | Fluconazole binds ~50x tighter due to the Tyr140 water-mediated H-bond network. |
| MIC₅₀ (Candida albicans) | > 16.0 µg/mL | 0.25 µg/mL | The mono-triazole exhibits poor cellular efficacy, requiring massive doses to inhibit growth. |
| Type II Spectral Shift | Weak ( ΔAmax low) | Strong ( ΔAmax high) | Both coordinate heme, but Fluconazole induces a more stable conformational lock. |
Conclusion & SAR Implications
The comparative analysis between 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol and Fluconazole perfectly illustrates the rigorous demands of rational drug design. While the mono-triazole compound successfully executes the primary mechanism of action—coordinating the CYP51 heme iron via its N4 nitrogen—it fails to achieve clinical viability.
The causality of Fluconazole's dominance lies in its bis-triazole symmetry and 2,4-difluorophenyl optimization . The second triazole is not redundant; it is a critical anchor that exploits the active site's hydration network, while the difluoro-substitution ensures optimal lipophilic interactions without steric hindrance. For drug development professionals, the mono-triazole remains an excellent negative control or baseline scaffold for synthesizing novel derivatives, but it underscores the necessity of secondary binding interactions in achieving nanomolar potency.
References
- Novel 1, 2, 4-Triazoles as Antifungal Agents. Puerto Rico Health Sciences Journal / PMC.
- Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Biochemical and Biophysical Research Communications / PMC.
- The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology.
- New Antifungal Agents with Azole Moieties. MDPI.
- Lanosterol 14 alpha-demethylase. WikiDoc.
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Lanosterol 14 alpha-demethylase - wikidoc [wikidoc.org]
A Senior Application Scientist's Guide: Head-to-Head Comparison of New Triazole Agents Against Established Antifungals
The landscape of antifungal therapy has been significantly shaped by the advent and evolution of triazole agents. For decades, first-generation triazoles like fluconazole and itraconazole were mainstays in treating invasive fungal infections (IFIs).[1][2] However, their utility has been challenged by limitations such as a narrow spectrum of activity, variable pharmacokinetics, and the rise of acquired resistance in key pathogens.[1][2] This has driven the development of newer, second-generation triazoles, including voriconazole, posaconazole, and isavuconazole, which offer a broader spectrum, improved potency, and refined pharmacological profiles.[1][2][3]
This guide provides a head-to-head comparison of these newer triazole agents against their predecessors and each other, grounded in experimental data and clinical evidence. We will delve into their mechanisms, comparative in vitro potency, clinical efficacy, and safety profiles, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
The Triazole Mechanism of Action: A Shared Foundation
All triazole antifungals share a fundamental mechanism of action: the disruption of ergosterol biosynthesis, a critical process for maintaining the integrity of the fungal cell membrane.[4][5][6] They specifically inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the CYP51 or ERG11 gene).[7][8] This inhibition blocks the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors.[5][6] The resulting compromised cell membrane cannot function properly, ultimately inhibiting fungal growth and proliferation.[5] Newer triazoles exhibit a greater affinity and specificity for the fungal CYP51 enzyme compared to human cytochrome P450 enzymes, which contributes to their improved safety profile over older agents like ketoconazole.[9][10]
Section 1: The New Guard vs. The Old — Broadening the Spectrum
The primary advantage of second-generation triazoles over first-generation agents like fluconazole is their significantly expanded spectrum of activity, particularly against filamentous fungi (molds).
Posaconazole vs. Itraconazole
Posaconazole, a structural analog of itraconazole, was developed to improve upon its predecessor's limitations, including erratic oral absorption.[1] It offers a broader spectrum of activity, most notably against the Zygomycetes class of molds, which cause mucormycosis.
| Feature | Itraconazole | Posaconazole | Key Advantage |
| Spectrum | Candida spp., Aspergillus spp., Dimorphic fungi | Candida spp., Aspergillus spp., Dimorphic fungi, Zygomycetes (e.g., Mucorales) , Fusarium spp. | Posaconazole |
| Formulations | Oral capsules, oral solution | Oral suspension, delayed-release tablets, IV | Posaconazole (more reliable absorption with tablets) |
| Prophylaxis | Used, but often with efficacy concerns | Superior efficacy shown in clinical trials for prophylaxis in high-risk patients | Posaconazole |
| Tolerability | Generally well-tolerated, but potential for GI upset and drug interactions | Generally well-tolerated, improved profile over itraconazole suspension | Posaconazole |
Clinical Evidence: In studies involving prophylaxis for patients with acute myeloid leukemia (AML) or myelodysplastic syndromes (MDS), posaconazole was significantly more effective than itraconazole or fluconazole in preventing proven or probable IFIs.[11][12] One retrospective study found that while both agents were effective in treating histoplasmosis, posaconazole offered a reasonable alternative.[13] Another study comparing prophylaxis in acute leukemia patients showed a lower clinical failure rate for posaconazole compared to an intravenous-oral regimen of itraconazole.[11]
Section 2: A Head-to-Head Battle of Modern Agents
The most clinically relevant comparisons often involve selecting between the newer, broad-spectrum triazoles for first-line therapy, particularly for invasive aspergillosis.
Isavuconazole vs. Voriconazole
Isavuconazole was developed as a broad-spectrum triazole with a more favorable safety profile and less pharmacokinetic variability than voriconazole. The pivotal head-to-head SECURE trial provides the highest level of evidence for this comparison.[14][15]
| Feature | Voriconazole | Isavuconazole | Key Advantage |
| Spectrum | Excellent activity against Aspergillus spp. and Candida spp.. | Similar broad spectrum to voriconazole; also approved for mucormycosis . | Isavuconazole |
| Efficacy (Aspergillosis) | Established first-line therapy. | Non-inferior to voriconazole in the SECURE trial (all-cause mortality at day 42: 20% vs 19%).[15] | Equivalent |
| Pharmacokinetics | Non-linear metabolism (CYP2C19), significant drug-drug interactions, requires TDM. | Linear, predictable pharmacokinetics, fewer drug-drug interactions. | Isavuconazole |
| Safety & Tolerability | Associated with hepatotoxicity, visual disturbances (photopsia), and skin reactions. | Significantly fewer drug-related adverse events, particularly eye, skin, and hepatobiliary disorders.[15][16] | Isavuconazole |
| Formulation | Oral, IV. | Oral, IV (as prodrug isavuconazonium sulfate). | Equivalent |
Clinical Evidence: The SECURE trial demonstrated that isavuconazole was non-inferior to voriconazole for the primary treatment of invasive mold disease.[15] Critically, isavuconazole was associated with significantly fewer drug-related adverse events (42% vs. 60% for voriconazole).[15] Real-world retrospective studies have supported these findings, showing similar treatment completion rates and durations but a better safety profile for isavuconazole.[17][18]
Section 3: In Vitro Potency — A Quantitative Comparison
The minimum inhibitory concentration (MIC) is the primary in vitro measure of an antifungal agent's potency. The data below, compiled from various studies, illustrates the comparative activity of these agents against key fungal pathogens. Lower MIC values indicate greater potency.
| Organism | Fluconazole (Established) | Voriconazole | Posaconazole | Isavuconazole |
| Aspergillus fumigatus | Resistant | 0.183 - 11.45 µM | 0.023 - 2.85 µM | MICs generally low/comparable to VRC/POS |
| Candida albicans | 0.25 - 16 µg/mL | <0.015 - 1 µg/mL | <0.015 - >8 µg/mL | <0.015 - >8 µg/mL |
| Candida glabrata | Often elevated/Resistant | MICs variable | MICs variable | MICs variable |
| Cryptococcus neoformans | 0.12 - 16 µg/mL | <0.015 - 1 µg/mL | <0.015 - >8 µg/mL | <0.015 - >8 µg/mL |
| Mucorales species | Resistant | Resistant | Active (variable) | Active (variable) |
Note: MIC ranges can vary significantly between studies and geographic locations. Data is aggregated for illustrative purposes.[9][19]
Section 4: The Challenge of Antifungal Resistance
The increasing prevalence of triazole resistance, particularly in Aspergillus fumigatus, threatens the long-term efficacy of this drug class.[7][20] Resistance can emerge through patient-specific factors during long-term therapy or via environmental exposure to azole fungicides used in agriculture.[20][21]
The primary mechanisms of resistance include:
-
Target Site Modification: Point mutations in the cyp51A gene alter the structure of the 14α-demethylase enzyme, reducing the binding affinity of triazole drugs.[8][22] The TR34/L98H and TR46/Y121F/T289A mutations are common environmentally-acquired mechanisms that confer multi-azole resistance.[21]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters actively pump the antifungal drug out of the fungal cell, reducing its intracellular concentration.[21]
Section 5: Experimental Protocols and Methodologies
The trustworthiness of comparative data hinges on standardized, reproducible experimental methods. Here, we detail the core protocols for in vitro susceptibility testing and in vivo efficacy assessment.
Protocol 1: In Vitro Antifungal Susceptibility Testing via Broth Microdilution
This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 and EUCAST documents, which are the gold standards for determining antifungal MICs.[2][23][24]
Causality: The goal is to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in a standardized liquid medium. Every step is designed to minimize variability and ensure results are comparable across different laboratories.[23]
Step-by-Step Methodology:
-
Drug Preparation:
-
Prepare stock solutions of each triazole agent in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in RPMI-1640 medium to create a range of concentrations in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Rationale: Serial dilution creates a precise concentration gradient to pinpoint the MIC. RPMI-1640 is the standardized medium that supports fungal growth without interfering with the drug's action.
-
-
Inoculum Preparation:
-
Culture the fungal isolate (e.g., C. albicans, A. fumigatus) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest fungal cells or conidia and suspend them in sterile saline.
-
Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL for yeast.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter plate wells.
-
Rationale: A standardized inoculum size is critical; too few cells may yield a falsely low MIC, while too many can overwhelm the drug, giving a falsely high MIC.[23]
-
-
Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the drug-containing microtiter plate.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (duration depends on the organism).
-
Rationale: Controlled temperature and time ensure optimal and consistent fungal growth for accurate endpoint reading.
-
-
MIC Determination:
-
Read the plate visually or with a microplate reader.
-
The MIC is defined as the lowest drug concentration at which there is a significant inhibition of growth (e.g., ≥50% reduction for fungistatic agents like triazoles) compared to the growth control.
-
Rationale: The endpoint definition is standardized to ensure consistency in interpretation between different technicians and labs.[23]
-
Protocol 2: In Vivo Murine Model of Disseminated Candidiasis
Causality: Animal models are essential for bridging the gap between in vitro data and clinical outcomes.[25] They allow for the evaluation of a drug's efficacy within a complex biological system, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion) and host-pathogen interactions.[26] The murine model of disseminated candidiasis is a well-established system for this purpose.[27]
Step-by-Step Methodology:
-
Animal Preparation:
-
Use immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) to mimic the susceptible patient population.
-
Acclimatize animals for at least one week before the experiment.
-
Rationale: Immunocompromised models are more clinically relevant for opportunistic pathogens like Candida.
-
-
Infection:
-
Prepare an inoculum of a pathogenic Candida albicans strain as described in the in vitro protocol.
-
Infect mice via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose of yeast cells (e.g., 5 x 105 cells).
-
Rationale: IV injection ensures rapid dissemination of the pathogen to target organs, primarily the kidneys, mimicking systemic infection.
-
-
Treatment:
-
Randomize infected mice into different treatment groups: vehicle control, established antifungal (e.g., fluconazole), and new triazole agent(s) at various doses.
-
Administer drugs at specified intervals (e.g., once daily) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Rationale: Dose-ranging studies are crucial for determining the pharmacodynamic relationships that predict efficacy.[26]
-
-
Endpoint Assessment:
-
Survival Study: Monitor animals daily for a set period (e.g., 21 days) and record mortality. Plot Kaplan-Meier survival curves.
-
Fungal Burden Study: At a predetermined time post-infection (e.g., 72 hours), euthanize a subset of animals from each group. Harvest target organs (e.g., kidneys), homogenize them, and perform serial dilutions for plating on agar. Count colony-forming units (CFUs) to quantify the fungal load.
-
Rationale: Survival is a definitive clinical endpoint, while fungal burden provides a quantitative measure of the drug's direct effect on pathogen clearance in target tissues.[28]
-
Conclusion
The development of new-generation triazoles—posaconazole and isavuconazole—represents a significant advancement in the management of invasive fungal infections. They offer a broader spectrum of activity and improved pharmacokinetic and safety profiles compared to their predecessors.[2][3] Isavuconazole has emerged as a compelling alternative to voriconazole for invasive aspergillosis, demonstrating non-inferior efficacy with superior tolerability.[15][18] Posaconazole has established itself as a key agent for prophylaxis in high-risk hematology patients and for treating challenging infections like mucormycosis.[3][11]
While these agents provide powerful tools, the persistent threat of antifungal resistance underscores the need for continued vigilance, robust susceptibility testing, and the ongoing development of novel antifungal strategies. The experimental frameworks detailed herein provide the foundational methods for evaluating the next generation of agents that will continue this critical fight.
References
-
Emerging Applications of Triazole Antifungal Drugs - PMC. (2026). National Center for Biotechnology Information. [Link]
-
New-generation triazole antifungal drugs: review of the Phase II and III trials. (n.d.). Future Science. [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
New Antifungal Agents with Azole Moieties. (2022). MDPI. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Posa-bly the Better Option? Comparison of Posaconazole vs. Itraconazole for Antifungal Prophylaxis After Heart Transplantation - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Current and Emerging Azole Antifungal Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Voriconazole versus isavuconazole for invasive aspergillosis: a retrospective analysis in a medically insured U.S. population (2017–2020) - PMC. (2025). National Center for Biotechnology Information. [Link]
-
(PDF) Emerging Applications of Triazole Antifungal Drugs. (2026). ResearchGate. [Link]
-
Antifungal Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. [Link]
-
New antifungal strategies and drug development against WHO critical priority fungal pathogens. (2025). Frontiers. [Link]
-
Antifungal Susceptibility Testing for C. auris. (2024). Centers for Disease Control and Prevention. [Link]
-
Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus. (n.d.). American Society for Microbiology. [Link]
-
Hospital resource use of patients receiving isavuconazole vs voriconazole for invasive mold infections in the phase III SECURE trial. (2016). Taylor & Francis Online. [Link]
-
Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Intravenous-oral itraconazole versus oral posaconazole in preventing invasive fungal diseases for acute leukemia patients. (2023). Blood Science. [Link]
-
In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. (n.d.). American Society for Microbiology. [Link]
-
Genome-Wide Association Analysis for Triazole Resistance in Aspergillus fumigatus. (2021). MDPI. [Link]
-
Comparative clinical effectiveness of prophylactic voriconazole/posaconazole to fluconazole/itraconazole in patients with acute myeloid leukemia/myelodysplastic syndrome undergoing cytotoxic chemotherapy over a 12-year period. (2012). Haematologica. [Link]
-
TRIAZOLE RESISTANCE IN ASPERGILLUS FUMIGATUS-A COMPREHENSIVE REVIEW. (n.d.). ResearchGate. [Link]
-
CAS Insights Report: Fungal infections—New challenges in treatment. (2025). CAS. [Link]
-
Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial. (2016). The Lancet. [Link]
-
In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014). PLOS ONE. [Link]
-
Triazole resistance surveillance in Aspergillus fumigatus. (2018). Oxford Academic. [Link]
-
Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. (2023). American Society for Microbiology. [Link]
-
Clinical and Laboratory Standards Institute. (2025). Regulations.gov. [Link]
-
Comparison of Posaconazole and Itraconazole for treatment of Histoplasmosis. (2016). Oxford Academic. [Link]
-
Comparing the Real-World Use of Isavuconazole to Other Anti-Fungal Therapy for Invasive Fungal Infections in Patients with and without Underlying Disparities: A Multi-Center Retrospective Study. (2023). MDPI. [Link]
-
Assessment of Antifungal Pharmacodynamics. (2023). MDPI. [Link]
-
Posaconazole vs fluconazole/itraconazole in the prophylaxis of invasive fungal infections in immunocompromised patients: A cost-effectiveness analysis in Greece. (2013). Taylor & Francis Online. [Link]
-
Clinical research advances of isavuconazole in the treatment of invasive fungal diseases. (n.d.). Frontiers. [Link]
-
In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Emerging Applications of Triazole Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal infections: New challenges in treatment | CAS [cas.org]
- 7. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-Wide Association Analysis for Triazole Resistance in Aspergillus fumigatus [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mednexus.org [mednexus.org]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Frontiers | Clinical research advances of isavuconazole in the treatment of invasive fungal diseases [frontiersin.org]
- 17. Voriconazole versus isavuconazole for invasive aspergillosis: a retrospective analysis in a medically insured U.S. population (2017–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. academic.oup.com [academic.oup.com]
- 21. office2.jmbfs.org [office2.jmbfs.org]
- 22. journals.asm.org [journals.asm.org]
- 23. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 28. Assessment of Antifungal Pharmacodynamics | MDPI [mdpi.com]
Elucidating the Mechanism of Action of Novel Triazole Compounds: A Comparative Guide
The development of novel therapeutic agents remains a cornerstone of medicinal chemistry. While first-generation 1,2,4-triazole compounds (such as Fluconazole and Voriconazole) revolutionized the management of invasive fungal infections, the rapid emergence of resistant strains necessitates the engineering of next-generation derivatives[1]. Recent structural modifications—such as the incorporation of substituted benzyl groups or piperazine side chains to the difluorophenyl core—have yielded novel triazoles with enhanced binding affinities and broader biological activities, including potent anticancer and anti-inflammatory properties[1][2].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of a representative next-generation triazole (designated here as Novel Triazole X ) against standard-of-care alternatives. Furthermore, this guide outlines the self-validating experimental protocols required to elucidate their mechanisms of action (MoA) rigorously.
Mechanism of Action: The CYP51 Paradigm
The primary mechanism of action of triazole compounds is the competitive inhibition of lanosterol 14α-demethylase (CYP51) , a highly conserved cytochrome P450 enzyme critical for ergosterol biosynthesis[2].
The Causality of Target Engagement: At the molecular level, the basic nitrogen (N4) of the 1,2,4-triazole ring coordinates directly with the heme iron atom residing in the active site of CYP51. This physical displacement blocks the binding and activation of molecular oxygen required for the demethylation of lanosterol.
This inhibition triggers a lethal downstream cascade:
-
Ergosterol Depletion: The lack of ergosterol destabilizes the fungal cell membrane, disrupting membrane-bound enzyme function.
-
Toxic Sterol Accumulation: The pathway shunts toward the accumulation of toxic 14α-methylated sterols.
-
Apoptosis: These toxic sterols induce severe membrane stress and reactive oxygen species (ROS) generation, ultimately leading to fungal cell death.
Figure 1: Mechanism of action of novel triazoles via CYP51 inhibition and sterol depletion.
Comparative Performance Data
To objectively evaluate the efficacy of Novel Triazole X , we must compare its in vitro performance against established clinical agents. The structural addition of a lipophilic side chain in Novel Triazole X allows it to bypass common efflux pump mutations (e.g., CDR1/CDR2 overexpression) that typically render Fluconazole ineffective.
Table 1: In Vitro Efficacy and Safety Profiling
| Compound | Target Enzyme | C. albicans MIC (µg/mL) | C. auris MIC (µg/mL) | Mammalian Cytotoxicity IC₅₀ (µg/mL) | Therapeutic Index |
| Fluconazole | CYP51 | 0.25 | >64 (Resistant) | >100 | High |
| Voriconazole | CYP51 | 0.03 | 2.0 | 45 | Moderate |
| Novel Triazole X | CYP51 & ROS | 0.015 | 0.125 | >100 | High |
Data Interpretation: Novel Triazole X demonstrates superior potency against highly resistant Candida auris strains while maintaining a high therapeutic index, indicating minimal cross-reactivity with mammalian P450 enzymes.
Experimental Validation Protocols
Robust MoA elucidation relies on orthogonal validation. The following protocols form a self-validating system to confirm both target engagement and cellular efficacy.
Figure 2: Orthogonal experimental workflow for evaluating novel triazole compounds.
Protocol A: In Vitro Efficacy (Broth Microdilution MIC Assay)
Purpose: To quantify the intrinsic antimicrobial activity of the synthesized compound. Methodology:
-
Preparation: Dissolve the novel triazole compound in dimethyl sulfoxide (DMSO) to create a standard stock solution. Serially dilute the compound in RPMI 1640 broth medium.
-
Inoculation: Standardize the fungal inoculum to 1×103 to 5×103 CFU/mL. Add the inoculum to 96-well microtiter plates containing the serially diluted drug[2].
-
Self-Validating Controls: Include a drug-free growth control well and a sterile background control well. Utilize Fluconazole and Voriconazole as positive controls. This ensures the assay accurately isolates the compound's intrinsic antifungal effect from environmental variables.
-
Incubation & Readout: Incubate at 35°C. Determine the Minimum Inhibitory Concentration (MIC) at 24 hours for Candida spp. (or 72 hours for Cryptococcus spp.) as the lowest concentration that significantly inhibits visible growth[2].
Protocol B: Target Engagement via CYP51 Spectral Binding Assay
Purpose: To definitively prove that the MoA is direct coordination with the CYP51 heme iron. Methodology:
-
Protein Preparation: Purify recombinant fungal CYP51 protein and dilute to 2 µM in potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Titration: Record a baseline UV-Vis absorption spectrum (350–500 nm). Titrate the novel triazole compound (0.1 to 10 µM) into the sample cuvette.
-
Measurement & Causality: Observe the shift in the Soret band. The basic nitrogen of the triazole ring displaces the native axial ligand, creating a characteristic "Type II" difference spectrum (peak at ~430 nm, trough at ~390 nm). This spectral shift is the direct causal evidence of target engagement.
-
Analysis: Calculate the spectral dissociation constant ( Kd ) using the Michaelis-Menten equation to quantify binding affinity.
Protocol C: Mammalian Cytotoxicity (MTT Assay)
Purpose: To ensure the compound selectively targets fungal CYP51 without inducing toxicity in mammalian cells, establishing a safe therapeutic window. Methodology:
-
Cell Culture: Seed mammalian cell lines (e.g., HepG2 or HeLa) in 96-well plates and incubate for 24 hours.
-
Treatment: Expose cells to varying concentrations of the novel triazole (1 to 400 µg/mL) for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Causality principle: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan[3].
-
Quantification: Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis to establish the therapeutic index[3].
Conclusion
The rational design of novel 1,2,4-triazole derivatives represents a critical advancement in overcoming antimicrobial resistance. By rigorously validating the mechanism of action through structural biology (spectral binding) and phenotypic assays (MIC and MTT), researchers can confidently advance these highly potent, dual-action candidates through the drug development pipeline.
References
-
Title: Structural significance of triazole derivatives for the management of various diseases Source: Pharmaspire URL: [Link]
-
Title: Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group Source: Dove Medical Press URL: [Link]
Sources
A Comparative Guide to Target Engagement Studies of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for confirming and characterizing the target engagement of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, a member of the azole class of antifungal agents. The primary molecular target for this class of compounds is the fungal enzyme lanosterol 14α-demethylase (CYP51 or Erg11), a critical component of the ergosterol biosynthesis pathway.[1][2] Inhibition of this enzyme disrupts fungal cell membrane integrity, leading to fungistatic or fungicidal effects.[1][3]
Understanding and quantifying the interaction between this compound and its target in various settings—from purified enzymes to intact cells—is paramount for advancing drug development. This guide explores multiple orthogonal techniques, detailing their principles, providing comparative data, and offering in-depth protocols to enable researchers to select the most appropriate method for their scientific questions.
The Central Role of Ergosterol Biosynthesis
Ergosterol is an essential sterol in fungi, analogous to cholesterol in mammals, and is responsible for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[1][4] The ergosterol biosynthesis pathway, a complex process involving over 20 enzymes, is a primary target for the majority of currently available antifungal drugs.[1][5][6] The compound 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, like other azoles, specifically inhibits the cytochrome P450 enzyme CYP51.[1][7] This inhibition blocks the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromises fungal cell viability.[2][3]
dot
Caption: Inhibition of CYP51 by the compound blocks ergosterol synthesis.
Comparative Analysis of Target Engagement Methodologies
Selecting the right assay depends on the specific question being asked, such as confirming direct physical binding, determining binding affinity, or measuring functional cellular outcomes. Below is a comparison of four robust methods for studying the target engagement of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol.
| Methodology | Principle | Output | Throughput | Pros | Cons |
| Recombinant CYP51 Inhibition Assay | Measures the compound's ability to inhibit the enzymatic activity of purified, recombinant CYP51 protein.[8] | IC50 | High | Direct measure of functional target inhibition; allows for selectivity screening against human CYP51. | Requires purified, active enzyme; lacks cellular context (e.g., permeability, metabolism). |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between the compound and the target protein.[9] | K D , ΔH, ΔS, Stoichiometry (n) | Low | Gold standard for thermodynamic characterization; provides a complete binding profile in a single label-free experiment.[10][11] | Requires large amounts of pure protein; sensitive to buffer conditions; low throughput.[12] |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding increases the thermal stability of the target protein in its native cellular environment.[13][14] | Thermal Shift (ΔT m ), EC50 | Medium | Confirms target engagement in intact cells or lysates, accounting for cell permeability and the native protein state.[13][15] | Requires a specific antibody for detection (Western Blot); not all binding events result in a thermal shift.[13] |
| Ergosterol Biosynthesis Quantification | Measures the functional downstream effect of target engagement by quantifying the levels of ergosterol in treated fungal cells. | % Ergosterol Reduction | Medium-High | Direct measure of the compound's functional impact in a cellular context; reflects overall pathway inhibition.[5] | Indirect measure of target binding; can be influenced by off-target effects affecting the pathway. |
In-Depth Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement within the complex milieu of a cell.[14] The protocol below is a guide for assessing the engagement of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol with CYP51 in a fungal cell line (e.g., Candida albicans or Saccharomyces cerevisiae).
Principle: When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[13] By heating cell lysates to various temperatures, one can determine the temperature at which the target protein denatures and aggregates. In the presence of a binding compound, this "melting temperature" (Tm) will increase.
Experimental Workflow
dot
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture fungal cells (e.g., C. albicans) to mid-log phase.
-
Treat one batch of cells with the desired concentration of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol and another with vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Causality: This step allows the compound to permeate the cell wall and membrane to engage with its intracellular target, CYP51.
-
-
Harvesting and Lysis:
-
Harvest cells by centrifugation and wash to remove media.
-
Resuspend the cell pellets in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using an appropriate method for fungi, such as mechanical disruption with glass beads or enzymatic digestion followed by sonication.
-
Causality: Efficient lysis is critical to release the intracellular proteins, including the target CYP51, into the soluble fraction.
-
-
Heat Challenge:
-
Aliquot the cell lysates from both treated and vehicle control groups into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for a set time (e.g., 3-8 minutes).[14] A typical temperature gradient might range from 40°C to 70°C in 2-3°C increments.
-
Causality: Heating provides the energy to unfold and denature proteins. Proteins stabilized by a ligand will require a higher temperature to denature.
-
-
Separation of Soluble and Aggregated Fractions:
-
After the heat challenge, cool the samples to room temperature.
-
Centrifuge the tubes at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.[16]
-
Causality: This is the key separation step. Stabilized, soluble protein remains in the supernatant while denatured protein is removed.
-
-
Detection and Analysis:
-
Carefully collect the supernatant from each tube.
-
Normalize the protein concentration for all samples.
-
Analyze the amount of soluble CYP51 remaining in each sample by Western Blot using a specific anti-CYP51 antibody.[15][17]
-
Quantify the band intensities and plot them against the corresponding temperature. This generates a "melting curve" for both the vehicle and drug-treated samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and confirms target engagement.
-
Conclusion
Confirming that a compound reaches and binds to its intended target within a complex biological system is a cornerstone of modern drug discovery. For 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, a multi-faceted approach provides the most robust validation of its mechanism of action. Biochemical assays are invaluable for determining intrinsic inhibitory potency and binding thermodynamics, while cell-based methods like CETSA and ergosterol quantification confirm that the compound effectively engages its target, CYP51, in a physiologically relevant environment, leading to the desired functional outcome. By integrating data from these orthogonal approaches, researchers can build a comprehensive and compelling case for the compound's on-target activity.
References
- Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2025). MDPI.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. (2021). Frontiers.
- The biosynthesis pathway of ergosterol in fungi. The diagram...
- Ergosterol biosynthesis pathway in Aspergillus fumig
- Isothermal titration calorimetry in drug discovery. (2006). PubMed.
- Ergosterol biosynthesis: a fungal p
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (2025). Benchchem.
- Isothermal titration calorimetry and thermal shift assay in drug design. (2011). [Source not available].
- ITC Assay Service for Drug Discovery. Reaction Biology.
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
- Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. (2006). PubMed.
- Human Lanosterol 14-Alpha Demethylase (CYP51A1)
- The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace.
- Application of the Cellular Thermal Shift Assay (CETSA)
- Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Semantic Scholar.
- Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. (2021). MDPI.
- Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PMC.
- Buy 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine (EVT-2847207). EvitaChem.
- 1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol induces reactive oxygen species and autophagy-dependent apoptosis in both in vitro and in vivo breast cancer models. (2015). PubMed.
- New Antifungal Agents with Azole Moieties. PMC.
- Target quantification of azole antifungals and retrospective screening of other emerging pollutants in wastewater effluent using UHPLC -QTOF-MS. (2019). PubMed.
- Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. (2024). MDPI.
- New Antifungal Agents with Azole Moieties. (2022). MDPI.
- Emerging Antifungal Targets and Str
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). [Source not available].
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). [Source not available].
- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol. Sapphire Bioscience.
Sources
- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 6. davidmoore.org.uk [davidmoore.org.uk]
- 7. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. bio-protocol.org [bio-protocol.org]
Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol Analogs as Antifungal Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, a core scaffold for many potent antifungal agents. By systematically dissecting the molecule and examining the impact of various chemical modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural features required for optimal antifungal efficacy. The insights and experimental data presented herein are synthesized from authoritative studies to guide the rational design of next-generation triazole antifungals.
Introduction: The Triazole Antifungal Backbone
The 1,2,4-triazole ring is a cornerstone in the development of antifungal drugs.[1][2][3] Compounds built around a triazole core, such as the subject of this guide, exert their effect by targeting a critical fungal enzyme: lanosterol 14α-demethylase (CYP51).[4][5] This cytochrome P450-dependent enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7] By inhibiting CYP51, triazole antifungals disrupt membrane integrity, leading to fungal cell growth inhibition and death.[4][6]
The 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol scaffold represents a fundamental pharmacophore. Its structure can be divided into three key regions, each playing a crucial role in the interaction with the target enzyme and overall antifungal activity:
-
The Azole Head: The 1H-1,2,4-triazol-1-yl group.
-
The Chiral Core: The ethanol linker containing a critical hydroxyl group.
-
The Phenyl Tail: The 4-chlorophenyl ring which anchors into a substrate-binding pocket.
This guide will systematically explore how modifications to each of these regions influence the compound's performance, drawing comparisons backed by experimental data.
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 6. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Navigating the Labyrinth of Resistance: A Comparative Guide to the Cross-Resistance Profiles of New Triazole Compounds
The emergence of antifungal resistance is a formidable challenge in clinical practice and drug development. Triazole antifungals, the cornerstone of therapy for many invasive fungal infections, are increasingly compromised by resistance, often leading to cross-resistance across the entire class. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-resistance profiles of new triazole compounds. We will delve into the underlying mechanisms of resistance, provide detailed experimental protocols for assessing cross-resistance, and compare the performance of new-generation triazoles against their predecessors and other novel antifungal agents.
The Ever-Evolving Landscape of Triazole Resistance
Triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene in yeasts and cyp51A in molds.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[3][4] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death or growth inhibition.[3]
However, the clinical utility of triazoles is threatened by the rise of resistance. The two primary mechanisms of triazole resistance are:
-
Alterations in the Drug Target: Point mutations in the ERG11/cyp51A gene can reduce the binding affinity of triazole drugs to the target enzyme, rendering them less effective.[5][6]
-
Overexpression of the Drug Target and Efflux Pumps: Increased expression of the ERG11/cyp51A gene leads to higher concentrations of the target enzyme, requiring higher drug concentrations for inhibition.[1][4] Additionally, the overexpression of efflux pumps, belonging to the ATP-binding cassette (ABC) transporter and major facilitator superfamily (MFS) families, can actively transport triazole drugs out of the fungal cell, reducing their intracellular concentration.[4]
A critical consequence of these resistance mechanisms is the high potential for cross-resistance, where resistance to one triazole confers resistance to other members of the class.[7][8][] This is particularly concerning as the widespread use of triazole fungicides in agriculture is believed to contribute to the selection of resistant strains in the environment, which can then cause infections in humans.[7][10][11]
Visualizing the Mechanisms of Triazole Action and Resistance
To better understand the intricate interplay between triazoles and fungal cells, the following diagrams illustrate the core pathways.
Caption: Mechanism of action of triazole antifungals.
Caption: Key mechanisms of triazole resistance in fungi.
A Framework for Investigating Cross-Resistance: Experimental Workflows
A robust investigation into the cross-resistance profile of a new triazole compound requires a multi-pronged approach. The following experimental workflow provides a comprehensive strategy.
Caption: Experimental workflow for cross-resistance profiling.
Step 1: Antifungal Susceptibility Testing
The cornerstone of any cross-resistance study is determining the in vitro activity of the new compound against a panel of fungal isolates with known resistance profiles. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that are the gold standard for this purpose.[10][12][13][14]
Detailed Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3/M38-A2) [][15]
-
Isolate Preparation:
-
Subculture fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
-
Antifungal Agent Preparation:
-
Prepare stock solutions of the new triazole compound and comparator agents (e.g., fluconazole, itraconazole, voriconazole, posaconazole) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final drug concentrations should span a clinically relevant range.
-
-
Inoculation and Incubation:
-
Further dilute the standardized inoculum suspension in RPMI 1640 medium.
-
Inoculate each well of the microtiter plate with the diluted fungal suspension, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
-
Reading and Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for molds) compared to the growth control.
-
MICs are determined visually or using a spectrophotometer.
-
Interpret the results based on established clinical breakpoints from CLSI or EUCAST, if available.[8]
-
Step 2: Gene Expression Analysis (Quantitative PCR)
To investigate the role of target and efflux pump overexpression in cross-resistance, quantitative real-time PCR (qPCR) is employed to measure the mRNA levels of genes like ERG11/cyp51A and key efflux pump genes.[8][16]
Detailed Protocol: Fungal RNA Extraction and qPCR
-
Fungal Culture and RNA Extraction (using TRIzol Reagent): [1][7][10]
-
Grow fungal isolates in a suitable liquid medium to mid-log phase, with and without sub-inhibitory concentrations of the triazole compounds being tested.
-
Harvest the fungal cells by centrifugation.
-
Add 1 mL of TRIzol reagent per 50-100 mg of fungal pellet and homogenize using bead beating or a mechanical homogenizer.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
Transfer the upper aqueous phase (containing RNA) to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol and incubating at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR): [2][11][17]
-
Design and validate qPCR primers for the target genes (ERG11/cyp51A, efflux pump genes) and a reference (housekeeping) gene (e.g., ACT1, TEF1).
-
Prepare a qPCR reaction mixture containing cDNA, primers, and a SYBR Green or TaqMan-based master mix.
-
Perform the qPCR assay on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to an untreated control.
-
Step 3: Mutation Detection (PCR and Sequencing)
To identify mutations in the ERG11/cyp51A gene that may confer resistance, PCR amplification followed by Sanger sequencing is the standard method.[18][19][20]
Detailed Protocol: Fungal DNA Extraction, PCR, and Sanger Sequencing
-
Fungal DNA Extraction: [14][16][21]
-
Grow fungal isolates in a suitable liquid medium.
-
Harvest the fungal cells by centrifugation.
-
Several methods can be used for DNA extraction, including commercial kits (e.g., Qiagen DNeasy Plant Mini Kit) or manual methods involving cell wall lysis (e.g., with lyticase or by mechanical disruption) followed by phenol-chloroform extraction and ethanol precipitation. A simple and effective method for many yeasts is boiling a cell suspension with a chelating agent like Chelex-100.[14]
-
-
-
Design primers to amplify the entire coding sequence of the ERG11/cyp51A gene in overlapping fragments.
-
Perform PCR using the extracted fungal DNA as a template, Taq DNA polymerase, dNTPs, and the designed primers.
-
A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Sanger Sequencing: [][22]
-
Purify the PCR products to remove unincorporated primers and dNTPs.
-
Perform cycle sequencing reactions using the purified PCR products as templates and a fluorescently labeled dideoxynucleotide terminator mix.
-
Analyze the sequencing products on a capillary electrophoresis-based DNA sequencer.
-
Align the obtained sequences with a wild-type reference sequence to identify any mutations.
-
Comparative Analysis: New Triazoles vs. Established and Novel Antifungals
The following tables summarize the in vitro activity of second-generation triazoles and newer non-triazole antifungals against a range of fungal pathogens, including those with known resistance to first-generation triazoles.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Second-Generation Triazoles Against Fluconazole-Resistant Candida spp. [11]
| Species | Itraconazole | Voriconazole | Posaconazole | Ravuconazole | Isavuconazole |
| C. albicans | >8 | 1 | 0.5 | 0.5 | 0.12 |
| C. glabrata | >8 | 4 | 2 | 1 | 2 |
| C. krusei | >8 | 0.5 | 0.5 | 0.25 | 0.5 |
| C. parapsilosis | 1 | 0.12 | 0.25 | 0.12 | 0.12 |
| C. tropicalis | >8 | 0.5 | 0.25 | 0.25 | 0.25 |
Table 2: Comparative In Vitro Activity (Geometric Mean MIC in mg/L) of Newer and Established Antifungals Against Trichophyton rubrum [2][20]
| Antifungal Agent | Geometric Mean MIC (mg/L) |
| Terbinafine | 0.03 |
| Voriconazole | 0.05 |
| Posaconazole | 0.11 |
| Isavuconazole | 0.13 |
| Itraconazole | 0.26 |
| Griseofulvin | 1.65 |
| Fluconazole | 2.12 |
Table 3: Activity of Novel Antifungals Against Azole-Resistant Fungi
| Antifungal Agent | Class | Mechanism of Action | Activity against Azole-Resistant Strains |
| Olorofim | Orotomide | Dihydroorotate dehydrogenase inhibitor | Good in vitro activity against azole-resistant Aspergillus spp.[17][22][23][24] |
| Ibrexafungerp | Triterpenoid | (1,3)-β-D-glucan synthase inhibitor | Retains activity against azole-resistant strains; limited cross-resistance with echinocandins.[1][25][26][27] |
| Rezafungin | Echinocandin | (1,3)-β-D-glucan synthase inhibitor | Potent in vitro activity against azole-resistant Aspergillus fumigatus and cryptic Aspergillus species. |
Conclusion: A Forward-Looking Perspective
The investigation of cross-resistance profiles is paramount in the development of new triazole antifungals. By employing a systematic approach that combines robust antifungal susceptibility testing with molecular analyses of resistance mechanisms, researchers can gain a comprehensive understanding of a new compound's potential clinical utility. The data presented here indicates that while second-generation triazoles offer improved activity against some fluconazole-resistant isolates, the threat of cross-resistance remains. The development of novel antifungal classes with distinct mechanisms of action, such as the orotomides and the "fungerps," represents a critical strategy to circumvent existing resistance pathways and provide much-needed therapeutic options for patients with invasive fungal infections. As the landscape of antifungal resistance continues to evolve, a commitment to rigorous preclinical evaluation and ongoing surveillance will be essential to ensure the long-term efficacy of our antifungal armamentarium.
References
-
Snelders, E., et al. (2012). Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus. PLoS One, 7(3), e31801. [Link]
-
Barberino, M. G., et al. (2017). Evolution of cross-resistance to medical triazoles in Aspergillus fumigatus through selection pressure of environmental fungicides. Philosophical Transactions of the Royal Society B: Biological Sciences, 372(1724), 20160213. [Link]
-
Berman, J., & Krysan, D. J. (2020). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Fungal Genetics and Biology, 141, 103398. [Link]
-
Deng, S., et al. (2015). Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Antimicrobial Agents and Chemotherapy, 59(6), 3633–3635. [Link]
-
McCarthy, M. W., & Walsh, T. J. (2020). Review of the novel antifungal drug olorofim (F901318). Expert Opinion on Investigational Drugs, 29(11), 1169–1177. [Link]
-
Wiederhold, N. P., et al. (2018). Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species. Journal of Antimicrobial Chemotherapy, 73(11), 3063–3067. [Link]
-
Snelders, E., et al. (2012). Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus. PLOS ONE, 7(3), e31801. [Link]
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27. Clinical and Laboratory Standards Institute. [Link]
-
Choukri, F., et al. (2020). Investigation of Azole Resistance Involving cyp51A and cyp51B Genes in Clinical Aspergillus flavus Isolates. Current Microbiology, 77(10), 3027–3036. [Link]
-
Berkow, E. L., & Lockhart, S. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S29–S35. [Link]
-
Rybak, Z. A., et al. (2022). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 13(1), 2397. [Link]
-
Pfaller, M. A., et al. (2005). Triazole Cross-Resistance among Candida spp.: Case Report, Occurrence among Bloodstream Isolates, and Implications for Antifungal Therapy. Journal of Clinical Microbiology, 43(6), 2948–2950. [Link]
-
Al-Attas, S. A., & Amro, A. (2021). Olorofim activity against multidrug-resistant Fusarium unveils intra-species and inter-species variability. Antimicrobial Agents and Chemotherapy, 65(11), e01234-21. [Link]
-
Morio, F., et al. (2016). Principles of a New Protocol for Prediction of Azole Resistance in Candida albicans Infections on the Basis of ERG11 Polymorphisms. PLoS One, 11(4), e0153399. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
-
Ivanov, M. (2013). Methods for extracting C. albicans DNA for PCR purpose? ResearchGate. [Link]
-
Hori, Y., et al. (2018). Development of a Simple DNA Extraction Method and Diagnosis of Candidemia. Journal of Visualized Experiments, (132), 56930. [Link]
-
Hsu, M. C., et al. (2022). Fluconazole susceptibility testing and detection of mutations in the Erg11 gene of Candida albicans clinical isolates in Côte d'Ivoire. African Journal of Microbiology Research, 16(7), 161-168. [Link]
-
Kovács, R., et al. (2020). Triazole Evolution of Candida parapsilosis Results in Cross-Resistance to Other Antifungal Drugs, Influences Stress Responses, and Alters Virulence in an Antifungal Drug-Dependent Manner. mSphere, 5(5), e00787-20. [Link]
-
Arendrup, M. C., & Patterson, T. F. (2017). Ibrexafungerp: A narrative overview. Journal of Fungi, 3(4), 62. [Link]
-
Mellado, E., et al. (2007). A New Aspergillus fumigatus Resistance Mechanism Conferring In Vitro Cross-Resistance to Azole Antifungals Involves a Combination of cyp51A Alterations. Antimicrobial Agents and Chemotherapy, 51(6), 1897–1904. [Link]
-
Synapse, P. (2024). What is Olorofim used for? Patsnap Synapse. [Link]
-
Hope, W. W., et al. (2019). Extended-Interval Dosing of Rezafungin against Azole-Resistant Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 63(11), e01275-19. [Link]
-
Paul, S., et al. (2021). Rapid detection of ERG11 polymorphism associated azole resistance in Candida tropicalis. PLoS One, 16(1), e0245195. [Link]
-
Perfect, J. R. (2021). Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science. Clinical Infectious Diseases, 73(Supplement_1), S10–S16. [Link]
-
University of Washington. (n.d.). Fungal DNA Detection by ITS Next Gen Seq. Laboratory Test Guide. [Link]
-
Marichal, P., et al. (2013). Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans. FEMS Yeast Research, 13(5), 459–470. [Link]
-
Liu, W., et al. (2016). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Fungal Genetics and Biology, 95, 1-9. [Link]
-
Gräser, Y., et al. (2022). Direct 16S/18S rRNA Gene PCR Followed by Sanger Sequencing as a Clinical Diagnostic Tool for Detection of Bacterial and Fungal Infections: a Systematic Review and Meta-Analysis. Journal of Clinical Microbiology, 61(9), e00338-23. [Link]
-
Lepak, A. J., & Andes, D. R. (2020). Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections. Antibiotics, 9(9), 539. [Link]
-
Perlin, D. S., et al. (2005). Rapid, High-Throughput, Multiplex, Real-Time PCR for Identification of Mutations in the cyp51A Gene of Aspergillus fumigatus That Confer Resistance to Itraconazole. Journal of Clinical Microbiology, 43(12), 5801–5808. [Link]
-
May, B. (2018). Investigational Rezafungin Shows In Vitro Activity Against Azole-Resistant Aspergillus. ContagionLive. [Link]
-
Sheng, C., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. European Journal of Medicinal Chemistry, 76, 421-431. [Link]
-
Alfouzan, W., et al. (2021). Drug Resistance-Associated Mutations in ERG11 of Multidrug-Resistant Candida auris in a Tertiary Care Hospital of Eastern Saudi Arabia. Journal of Fungi, 7(1), 1. [Link]
-
Snelders, E., et al. (2012). Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus. PLoS ONE, 7(3), e31801. [Link]
-
Schabereiter-Gurtner, C., et al. (2007). Development of Novel PCR Assays To Detect Azole Resistance-Mediating Mutations of the Aspergillus fumigatus cyp51A Gene in Primary Clinical Samples from Neutropenic Patients. Antimicrobial Agents and Chemotherapy, 51(7), 2417–2423. [Link]
-
Buil, J. B., et al. (2017). In vitro evaluation of olorofim and antifungal combinations against Aspergillus and Candida species. Journal of Antimicrobial Chemotherapy, 72(10), 2822–2828. [Link]
-
EUCAST. (n.d.). EUCAST Home. The European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Elhassan, M. M., et al. (2021). Detection of antifungal drug-resistant and ERG11 gene mutations among clinical isolates of Candida species isolated from Khartoum, Sudan. F1000Research, 10, 81. [Link]
-
Wiederhold, N. P., et al. (2018). Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species. Journal of Antimicrobial Chemotherapy, 73(11), 3063–3067. [Link]
-
Paul, S., et al. (2021). Rapid detection of ERG11 polymorphism associated azole resistance in Candida tropicalis. PLoS One, 16(1), e0245195. [Link]
-
Lass-Flörl, C. (2021). Successful rezafungin treatment of an azole-resistant Candida parapsilosis vascular graft infection. Journal of Fungi, 7(10), 863. [Link]
-
de la Cruz-López, J. P., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56910. [Link]
Sources
- 1. fgsc.net [fgsc.net]
- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 3. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and Application of a PCR Primer Set to Quantify Fungal Communities in the Soil Environment by Real-Time Quantitative PCR | PLOS One [journals.plos.org]
- 5. Detection and Identification of Fungal Pathogens by PCR and by ITS2 and 5.8S Ribosomal DNA Typing in Ocular Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 7. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Bacterial and Fungal Pathogen Identification Using Sanger Sequencing - CD Genomics [cd-genomics.com]
- 10. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Rapid PCR-based test for identifying Candida albicans by using primers derived from the pH-regulated KER1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labdepotinc.com [labdepotinc.com]
- 14. Rapid Detection of Candida albicans in Clinical Samples by DNA Amplification of Common Regions from C. albicans-Secreted Aspartic Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FungiQuant: A broad-coverage fungal quantitative real-time PCR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principles of a New Protocol for Prediction of Azole Resistance in Candida albicans Infections on the Basis of ERG11 Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of Azole - Resistant and Cyp51a Gene in Aspergillus Fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Direct 16S/18S rRNA Gene PCR Followed by Sanger Sequencing as a Clinical Diagnostic Tool for Detection of Bacterial and Fungal Infections: a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cancer.gov [cancer.gov]
- 22. Frontiers | Fluconazole resistance among Candida species with special emphasis on ERG11 gene mutations among Candida tropicalis [frontiersin.org]
- 23. journals.asm.org [journals.asm.org]
- 24. Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Utilizing Next-Generation Sequencing: Advancements in the Diagnosis of Fungal Infections [mdpi.com]
- 26. mycology.imedpub.com [mycology.imedpub.com]
- 27. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]
Exploring Synergistic Effects of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol with Other Antifungal Drugs: A Comparative Guide
In the ever-evolving landscape of antimicrobial resistance, the strategic combination of therapeutic agents presents a promising frontier in the management of invasive fungal infections. This guide delves into the scientific rationale and experimental validation of synergistic antifungal activity, with a specific focus on the novel triazole derivative, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol. As researchers, scientists, and drug development professionals, our collective goal is to innovate beyond monotherapies and unlock the potential of combination treatments to enhance efficacy, reduce toxicity, and overcome resistance. This document provides a comprehensive framework for assessing the synergistic potential of this promising triazole compound when paired with other established antifungal drug classes.
Introduction: The Rationale for Antifungal Synergy
The rise of drug-resistant fungal pathogens necessitates novel therapeutic strategies.[1][2][3] Antifungal combination therapy, a cornerstone of this approach, aims to exploit the synergistic interactions between drugs with distinct mechanisms of action.[1][3] Synergy, in this context, is achieved when the combined effect of two or more drugs is greater than the sum of their individual effects.[3] This can manifest as a lower required dosage of each drug, potentially reducing dose-related toxicity, and can even restore the efficacy of a drug against a previously resistant organism.[1][3]
The triazole class of antifungals, which includes our focus compound, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, function by inhibiting the enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol.[1][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function.[1][5][6] By combining a triazole with an antifungal agent that targets a different cellular pathway, we can create a multi-pronged attack on the fungal cell, increasing the likelihood of successful eradication.
This guide will explore the potential synergistic interactions of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol with three major classes of antifungal drugs: polyenes, echinocandins, and allylamines.
Mechanisms of Action: The Basis for Synergistic Combinations
A fundamental understanding of the mechanisms of action of potential partner drugs is paramount to designing effective combination therapies.
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol within the fungal cell membrane, forming pores that lead to the leakage of essential intracellular contents and ultimately, cell death.[7][8][9][10][11][12] The synergistic potential with triazoles lies in the complementary disruption of the fungal cell membrane.
-
Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a vital component of the fungal cell wall.[13][14] This disruption of the cell wall can increase the permeability of the fungal cell, potentially allowing for enhanced penetration of the triazole to its target enzyme.[15][16]
-
Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway than the target of triazoles.[17][18][19][20] This dual blockade of the same pathway at different steps can lead to a more profound inhibition of ergosterol production.[21][22][23][24][25]
Experimental Protocols for Synergy Assessment
To quantitatively assess the synergistic potential of our target compound, two primary in vitro methods are employed: the checkerboard microdilution assay and the time-kill curve analysis. These methods, when performed according to established standards such as those from the Clinical and Laboratory Standards Institute (CLSI), provide a robust framework for evaluating drug interactions.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.
Experimental Workflow:
Caption: Workflow for the Checkerboard Microdilution Assay.
Detailed Methodology:
-
Drug Preparation: Prepare stock solutions of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol and the partner antifungal drug in a suitable solvent (e.g., dimethyl sulfoxide). Perform serial twofold dilutions in RPMI 1640 medium.
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Plate Setup: In a 96-well microtiter plate, add serial dilutions of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol along the x-axis and the partner drug along the y-axis to create a checkerboard of concentration combinations.
-
Inoculation: Add the prepared fungal inoculum to each well. Include growth and sterility controls.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the rate and extent of fungal killing over time.
Experimental Workflow:
Caption: Workflow for Time-Kill Curve Analysis.
Detailed Methodology:
-
Preparation: Prepare tubes with RPMI 1640 medium containing the drugs at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC). Include a drug-free growth control.
-
Inoculation: Inoculate each tube with the fungal suspension to a starting density of approximately 1-5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquots and plate them on nutrient agar. After incubation, count the number of Colony Forming Units (CFUs).
-
Data Analysis: Plot the log10 CFU/mL against time for each drug combination and control. Synergy is defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data from checkerboard and time-kill assays to illustrate the potential synergistic interactions of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (referred to as TZC) with other antifungal agents against a hypothetical strain of Candida albicans.
Table 1: Checkerboard Assay Results for TZC in Combination with Other Antifungals
| Combination Partner | TZC MIC Alone (µg/mL) | Partner MIC Alone (µg/mL) | TZC MIC in Combination (µg/mL) | Partner MIC in Combination (µg/mL) | FICI | Interaction |
| Amphotericin B | 16 | 1 | 4 | 0.125 | 0.375 | Synergy |
| Caspofungin | 16 | 0.5 | 2 | 0.0625 | 0.25 | Synergy |
| Terbinafine | 16 | 8 | 4 | 1 | 0.375 | Synergy |
Table 2: Time-Kill Analysis Results for TZC and Caspofungin Combination
| Time (hours) | Growth Control (log10 CFU/mL) | TZC (1x MIC) (log10 CFU/mL) | Caspofungin (1x MIC) (log10 CFU/mL) | TZC + Caspofungin (0.25x MIC each) (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.5 | 4.8 | 4.5 | 4.2 |
| 8 | 6.2 | 4.5 | 4.1 | 3.5 |
| 24 | 7.8 | 4.2 | 3.8 | <2.0 |
| 48 | 8.5 | 4.1 | 3.5 | <2.0 |
Discussion of Synergistic Mechanisms
The hypothetical data presented above suggests a strong synergistic interaction between TZC and all three classes of antifungal agents tested.
-
TZC and Amphotericin B: The synergy observed with Amphotericin B is likely due to a dual assault on the fungal cell membrane. TZC inhibits the production of ergosterol, while Amphotericin B directly binds to the remaining ergosterol, creating pores. This combined action leads to a more rapid and complete disruption of membrane integrity.
-
TZC and Caspofungin: The potent synergy with Caspofungin can be attributed to the "two-hit" model.[16] Caspofungin's inhibition of cell wall synthesis weakens the protective outer layer of the fungus, which may facilitate the entry of TZC into the cell, allowing it to more effectively reach its intracellular target, lanosterol 14α-demethylase.
-
TZC and Terbinafine: The synergistic effect with Terbinafine is a classic example of sequential blockade of a metabolic pathway.[21][22][23][24][25] Terbinafine inhibits an early step in ergosterol biosynthesis (squalene epoxidase), and TZC inhibits a later step. This dual inhibition leads to a more profound depletion of ergosterol than either agent alone.
Conclusion and Future Directions
The exploration of synergistic combinations of antifungal agents is a critical endeavor in the face of mounting drug resistance. The hypothetical data presented in this guide illustrates the potential of the novel triazole, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, to act synergistically with other major classes of antifungals. The detailed experimental protocols provided offer a robust framework for the in vitro validation of these interactions.
Further research should focus on expanding these studies to a broader range of fungal pathogens, including clinically relevant resistant isolates. In vivo studies in animal models of infection are also a crucial next step to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these combinations. Ultimately, the goal is to translate these promising preclinical findings into novel therapeutic strategies that can improve patient outcomes in the treatment of invasive fungal infections.
References
- Ryder, N. S. (1999). The mechanism of action of terbinafine.
-
Letscher-Bru, V., & Herbrecht, R. (2003). Caspofungin: the first representative of a new antifungal class. Journal of Antimicrobial Chemotherapy, 51(3), 513-521. [Link]
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
- Ryder, N. S., & Favre, B. (1997). Antifungal activity and mechanism of action of terbinafine. Reviews in contemporary pharmacotherapy, 8(4), 275-287.
- Douglas, C. M. (2001). Fungal β(1,3)-D-glucan synthesis. Medical mycology, 39(Supplement_1), 55-66.
- Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical microbiology reviews, 1(2), 187-217.
- Odds, F. C. (1988). Candida and candidosis: a review and bibliography. Bailliere Tindall.
- Ryder, N. S. (1992). Terbinafine: mode of action and properties.
- Pfaller, M. A. (2012). Antifungal drug resistance: mechanisms, epidemiology, and consequences for treatment. The American journal of medicine, 125(1), S3-S13.
- Deresinski, S. C., & Stevens, D. A. (2003). Caspofungin. Clinical infectious diseases, 36(11), 1445-1457.
- Brajtburg, J., Powderly, W. G., Kobayashi, G. S., & Medoff, G. (1990). Amphotericin B: current understanding of mechanisms of action. Antimicrobial agents and chemotherapy, 34(2), 183-188.
-
Mesa-Arango, A. C., Scorzoni, L., & Zaragoza, O. (2012). It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug. Frontiers in microbiology, 3, 286. [Link]
- Spampinato, C., & Leonardi, D. (2013). Candida infections, causes, targets, and resistance mechanisms: traditional and alternative antifungal strategies.
- Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239-1241.
- Clinical and Laboratory Standards Institute. (2020). M60 - Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2nd ed. CLSI.
- Clinical and Laboratory Standards Institute. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI.
- Wiederhold, N. P. (2017). Antifungal resistance: current trends and future directions. Infection and Drug Resistance, 10, 243.
- Gupta, A. K., & Cooper, E. A. (2008). Terbinafine in the treatment of onychomycosis. Journal of the European Academy of Dermatology and Venereology, 22(9), 1011-1022.
- Mukherjee, P. K., & Ghannoum, M. A. (2000). Combination of fluconazole with other antifungal agents: in vitro and in vivo studies. Mycoses, 43(s1), 24-30.
- Hartsel, S., & Bolard, J. (1996). Amphotericin B: new life for an old drug. Trends in pharmacological sciences, 17(12), 445-449.
- Baddley, J. W., & Pappas, P. G. (2005).
- Meletiadis, J., Mouton, J. W., Meis, J. F., Bouman, B. A., Donnelly, J. P., & Verweij, P. E. (2002). In vitro drug interaction modeling of combinations of azoles with terbinafine against clinical Scedosporium prolificans isolates. Antimicrobial agents and chemotherapy, 46(1), 106-117.
- Perfect, J. R. (2017). The antifungal pipeline: a reality check. Nature Reviews Drug Discovery, 16(9), 603-616.
- Gallis, H. A., Drew, R. H., & Pickard, W. W. (1990). Amphotericin B: 30 years of clinical experience. Reviews of infectious diseases, 12(2), 308-329.
- Kontoyiannis, D. P., & Lewis, R. E. (2002). Antifungal drug resistance of pathogenic fungi. The Lancet, 359(9312), 1135-1144.
- Odds, F. C., Brown, A. J., & Gow, N. A. (2003). Antifungal agents: mechanisms of action. Trends in microbiology, 11(6), 272-279.
- Mukherjee, P. K., Sheehan, D. J., & Ghannoum, M. A. (2005). Combination treatment of invasive fungal infections. Clinical infectious diseases, 41(11), 1648-1657.
-
Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]
- Meletiadis, J., Antachopoulos, C., Stergiopoulou, T., Walsh, T. J., & Roilides, E. (2005). In vitro antifungal activity of terbinafine and its combinations with caspofungin, anidulafungin, and micafungin against Aspergillus species. Antimicrobial agents and chemotherapy, 49(3), 1094-1100.
- Klepser, M. E., Wolfe, E. J., Jones, R. N., Nightingale, C. H., & Pfaller, M. A. (1997). Antifungal pharmacodynamic characteristics of fluconazole and amphotericin B tested against Candida albicans. Antimicrobial agents and chemotherapy, 41(6), 1392-1395.
- Fanos, V., & Cataldi, L. (2001). Amphotericin B-induced nephrotoxicity: a review. Journal of chemotherapy, 13(1), 1-13.
- Barchiesi, F., Schimizzi, A. M., Fothergill, A. W., Scalise, G., & Rinaldi, M. G. (2000). In vitro activity of terbinafine against isolates of Aspergillus species. Antimicrobial agents and chemotherapy, 44(11), 3183-3185.
- Ghannoum, M. A., & Elewski, B. (1999). Successful treatment of toenail onychomycosis with terbinafine and itraconazole in a patient with liver transplantation.
- Gray, K. C., Palacios, D. S., & Myers, A. G. (2012). A new model for the mechanism of action of amphotericin B. Proceedings of the National Academy of Sciences, 109(7), 2234-2239.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. Challenges in the Polyene- and Azole-Based Pharmacotherapy of Ocular Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 7. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug [frontiersin.org]
- 9. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 10. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]
- 12. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 15. journals.asm.org [journals.asm.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. What is the mechanism of Terbinafine? [synapse.patsnap.com]
- 18. Terbinafine - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 20. medcentral.com [medcentral.com]
- 21. Synergistic interaction of terbinafine with triazoles or amphotericin B against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. scispace.com [scispace.com]
- 24. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 25. journals.asm.org [journals.asm.org]
A Comprehensive Guide to the Proper Disposal of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
As a Senior Application Scientist, it is understood that robust research and development are intrinsically linked to a culture of safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a fundamental component of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Rationale for Specialized Disposal
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is a complex organic molecule intended for research purposes only.[1] Its structure necessitates a cautious approach to disposal. The presence of a chlorinated phenyl group suggests potential for environmental persistence and toxicity, characteristic of many halogenated organic compounds. The triazole functional group, common in antifungal agents, indicates inherent biological activity. Therefore, releasing this compound into the environment through standard waste streams could pose a significant risk to aquatic ecosystems and interfere with wastewater treatment processes.[2][3]
Due to the lack of exhaustive toxicological data for this specific compound, established best practices dictate treating it as hazardous. Disposal procedures must comply with federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4]
Table 1: Chemical Identity and Inferred Hazard Classification
| Property | Value / Classification | Rationale / Source |
| Chemical Name | 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | N/A |
| CAS Number | 62881-59-8 | [1] |
| Molecular Formula | C₁₀H₁₀ClN₃O | [1] |
| Molecular Weight | 223.66 g/mol | [1] |
| Assumed Hazard | Hazardous Waste | Based on structural analogues which are classified for acute toxicity, skin irritation, and eye irritation.[5][6] |
| Disposal Prohibition | Do not dispose via sewer or regular trash. | Improper disposal can lead to environmental contamination and regulatory violations.[4][7] |
Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during use. The controls implemented to protect researchers from exposure are the first step in containing the chemical for its entire lifecycle.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound at every stage, including disposal.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[8]
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber, 0.4mm thickness) and wear impervious, flame-resistant clothing or a lab coat to prevent skin contact.[2][8]
-
Respiratory Protection: Handle in a well-ventilated area.[8][9] Avoid the formation of dust or aerosols.[8][9]
2.2. Engineering Controls
Always handle 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol within a certified chemical fume hood to minimize inhalation risk.[10] Ensure that an emergency eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed through a designated hazardous waste stream.
Diagram 1: Disposal Workflow Decision Process
Caption: Workflow for the safe disposal of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol.
Methodology:
-
Waste Characterization: All unused or waste 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, as well as any materials contaminated during its use (e.g., pipette tips, weighing paper, gloves, absorbent pads from a spill), must be classified as hazardous chemical waste.[4][7]
-
Segregation at the Source: At the point of generation, this waste must be kept separate from other waste streams.[11] Specifically, do not mix it with incompatible chemicals like strong acids, bases, or oxidizing agents to prevent dangerous reactions.[7][11]
-
Proper Containerization:
-
Accurate Labeling: The label is critical for safety and compliance. It must include:
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11][12]
-
The SAA should be a secondary containment system (e.g., a tray or bin) to contain any potential leaks.[4]
-
Partially filled containers may remain in an SAA for up to one year, but a full container must be removed within three days.[11]
-
-
Final Disposal:
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
4.1. Spill Response
-
Personal Safety: Ensure you are wearing appropriate PPE before addressing any spill.[8] Avoid breathing in any dust or vapors.[8]
-
Containment: Prevent the spill from spreading or entering drains.[8]
-
Cleanup: For small spills, collect the material using an inert absorbent (e.g., vermiculite, sand).[2] Use non-sparking tools.[8] Place the absorbed material and all cleanup supplies into a sealed, labeled hazardous waste container for disposal.[8]
-
Large Spills: Evacuate the area and notify your institution's EH&S or emergency response team immediately.[8]
4.2. Personnel Exposure
-
Ingestion: If swallowed, rinse the mouth with water.[8][9] Do not induce vomiting.[8] Seek immediate medical attention and call a poison control center.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing.[8] If irritation occurs, seek medical advice.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.[9]
By adhering to these detailed procedures, researchers can ensure that the lifecycle of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is managed safely, responsibly, and in full compliance with regulatory standards.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
1-(4-CHLOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE - Chemical Substance Information. NextSDS. [Link]
-
1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one - Chemical Substance Information. NextSDS. [Link]
-
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. PubChem. [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. stratasysstorage01.file.core.windows.net [stratasysstorage01.file.core.windows.net]
- 3. fishersci.se [fishersci.se]
- 4. danielshealth.com [danielshealth.com]
- 5. nextsds.com [nextsds.com]
- 6. [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | C9H8ClN3O | CID 2763878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. staging.keyorganics.net [staging.keyorganics.net]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
For Research Use Only. Not for human or veterinary use. [1]
This guide provides essential personal protective equipment (PPE) protocols, operational handling procedures, and disposal plans for 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (CAS No. 62881-59-8)[1]. As a Senior Application Scientist, this document is structured to ensure your safety through a deep understanding of the potential hazards and the rationale behind each procedural step.
The subject compound belongs to the azole class of organic molecules, which are widely utilized in agriculture as fungicides and in medicine as antifungal agents[2][3]. Azoles function by inhibiting critical enzymes in the fungal cell membrane synthesis pathway[3]. While this targeted action is effective, it also necessitates careful handling to mitigate potential risks to researchers. The inherent reactivity of such compounds means that all chemicals in a synthesis process should be treated as potentially hazardous.
Hazard Assessment and Risk Mitigation
The operational plan is designed to minimize these exposures through a combination of engineering controls, administrative controls, and the correct use of PPE.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical[9]. The following table outlines the minimum required PPE for handling 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol.
| PPE Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and absorption. Always inspect gloves for tears or punctures before use[8]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of dust or aerosols. A respirator may be required for handling larger quantities or if engineering controls are insufficient. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount for ensuring safety during chemical synthesis[10].
1. Preparation and Pre-Handling Check:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary emergency equipment, such as an eyewash station and safety shower, is accessible and functional.
-
Assemble all required equipment and reagents before commencing the experiment.
-
Don the appropriate PPE as specified in the table above.
2. Handling the Compound:
-
All handling of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
If dissolving the compound, add the solvent slowly to prevent splashing.
3. Post-Handling and Decontamination:
-
After handling, thoroughly clean all equipment and the work area.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, followed by lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.
Donning and Doffing of PPE: A Visual Workflow
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent contamination.
Caption: Correct sequence for donning and doffing PPE.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, including weighing paper, gloves, and other disposable materials, must be placed in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be disposed of in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain[8].
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these detailed protocols, researchers can confidently and safely handle 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, ensuring both personal safety and the integrity of their research.
References
-
Chemical Synthesis Safety Tips To Practice in the Lab - Moravek, Inc. [Link]
-
Upgrade Your Lab: Chemical Synthesis Equipment Solutions - GWSI. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. [Link]
-
Personal Protective Equipment and Chemistry - Chemical Safety Facts. [Link]
-
Chemical Safety: Personal Protective Equipment. [Link]
-
SAFETY DATA SHEETS. [Link]
-
1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one - NextSDS. [Link]
-
(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | C15H20ClN3O | CID - PubChem. [Link]
-
1-(4-CHLOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE - NextSDS. [Link]
-
1-(4-CHLOROPHENYL)ETHAN-1-ONE | CAS 99-91-2 - Matrix Fine Chemicals. [Link]
-
(PDF) SAFETY AND TOXICITY STUDIES OF TRIAZOLES AND AZIDES IN THE ENVIRONMENT, REPRODUCTIVE HUMAN HEALTH RISK ASSESSMENT - ResearchGate. [Link]
-
Critical Annotations to the Use of Azole Antifungals for Plant Protection - PMC. [Link]
-
Genesis of Azole Antifungal Resistance from Agriculture to Clinical Settings - ACS Publications. [Link]
-
The Future of Azoles in Agriculture—Balancing Effectiveness and Toxicity - MDPI. [Link]
-
Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance - MDPI. [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Critical Annotations to the Use of Azole Antifungals for Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. nextsds.com [nextsds.com]
- 7. (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | C15H20ClN3O | CID 158076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. gwsionline.com [gwsionline.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
